Hydrocortisone Phosphate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31O8P/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H2,26,27,28)/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSOJVFOEQLVMH-VWUMJDOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COP(=O)(O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COP(=O)(O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048160 | |
| Record name | Hydrocortisone 21-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3863-59-0, 6000-74-4 | |
| Record name | Hydrocortisone phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3863-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cortisol 21-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003863590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocortisone phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14542 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hydrocortisone 21-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pregn-4-ene-3,20-dione, 11,17-dihydroxy-21-(phosphonooxy)-, disodium salt, (11β)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROCORTISONE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y87E22X71 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Hydrocortisone Phosphate in Neuronal Cells: A Technical Guide to Signaling Pathways and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrocortisone (B1673445), a synthetic glucocorticoid, plays a critical role in neuronal function and pathology through its interaction with intracellular receptors and subsequent modulation of complex signaling cascades. This technical guide provides an in-depth exploration of the signaling pathways activated by hydrocortisone phosphate (B84403) in neuronal cells, encompassing both the classical genomic and the rapid non-genomic mechanisms. We present a comprehensive overview of the dose-dependent effects on neuronal viability and gene expression, supported by clearly structured tables of quantitative data. Detailed experimental protocols for key analytical techniques are provided to facilitate the investigation of these pathways. Furthermore, this guide includes meticulously crafted diagrams generated using Graphviz to visually represent the intricate signaling networks and experimental workflows, offering a valuable resource for researchers and professionals in neuroscience and drug development.
Introduction
Hydrocortisone, the phosphate salt of the endogenous glucocorticoid cortisol, readily crosses the blood-brain barrier and exerts profound effects on the central nervous system. Its actions are primarily mediated through the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR), which function as ligand-activated transcription factors. The balance between MR and GR activation is crucial, as they can trigger distinct and sometimes opposing downstream effects, influencing neuronal survival, apoptosis, and plasticity.[1] Beyond the well-established genomic pathways that involve alterations in gene transcription, hydrocortisone also initiates rapid, non-genomic signaling cascades originating at the neuronal membrane.[2][3] Understanding these dual mechanisms is paramount for elucidating the therapeutic and potential adverse effects of glucocorticoids in neurological and psychiatric disorders.
Core Signaling Pathways
Hydrocortisone phosphate's influence on neuronal cells is multifaceted, operating through two principal types of pathways: genomic and non-genomic.
Genomic Signaling Pathways
The genomic actions of hydrocortisone are mediated by its binding to cytosolic GR and MR.[4] Upon ligand binding, these receptors translocate to the nucleus, where they act as transcription factors to either activate or repress gene expression.[4]
-
Transactivation: The hydrocortisone-receptor complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and initiation of transcription.[5]
-
Transrepression: The complex can also interfere with the activity of other transcription factors, such as NF-κB and AP-1, thereby repressing the expression of pro-inflammatory and pro-apoptotic genes.[5]
Key downstream targets of genomic signaling include genes involved in neuronal survival and apoptosis (e.g., Bcl-2 family proteins), synaptic plasticity, and the regulation of neurotransmitter systems.[6][7]
Non-Genomic Signaling Pathways
Hydrocortisone can also elicit rapid responses in neurons through mechanisms that do not require gene transcription or protein synthesis.[2][3] These effects are often initiated at the neuronal membrane and involve the modulation of ion channels and intracellular signaling cascades.
-
Membrane-Associated Receptors: A subpopulation of GR and MR are localized to the neuronal membrane, where they can rapidly modulate neuronal excitability.[8]
-
Ion Channel Modulation: Hydrocortisone has been shown to directly or indirectly affect the activity of various ion channels, including voltage-gated potassium (e.g., Kv2.2) and sodium channels, leading to rapid changes in neuronal firing rates.[9][10]
-
Second Messenger Systems: Non-genomic signaling can also involve the activation of second messenger systems, such as protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs) like ERK1/2, leading to downstream phosphorylation events that alter neuronal function.[11]
Quantitative Data on Neuronal Effects
The effects of hydrocortisone on neuronal cells are highly dependent on its concentration and the duration of exposure. Below are tables summarizing key quantitative data from various studies.
Table 1: Dose-Dependent Effects of Hydrocortisone on Neuronal Viability and Apoptosis
| Cell Type | Compound | Concentration | Effect | Reference |
| Hippocampal Neurons (Rat) | Corticosterone | 0.3 - 3 mg/kg | Neuroprotective, reduced apoptosis | [6][12] |
| Hippocampal Neurons (Rat) | Corticosterone | 30 mg/kg | Neurotoxic, increased apoptosis | [6][12] |
| SH-SY5Y Neuroblastoma | Hydrocortisone | 500 nM | No significant cytotoxicity | [13] |
| SH-SY5Y Neuroblastoma | Hydrocortisone | 500 nM | Reduced total dead cells | [8] |
| HT22 Hippocampal Cells | Cortisol | 400-500 µM | Decreased cell viability, increased apoptosis | [14] |
| SH-SY5Y Neuroblastoma | Corticosterone | 3 - 30 nM | Protective against Aβ-induced cytotoxicity | [11] |
Table 2: Effects of Glucocorticoids on Gene Expression in Neuronal Cells
| Gene | Cell Type | Compound | Concentration | Fold Change | Reference |
| FKBP5 | Cerebral Organoids | Dexamethasone | 100 nM (12h) | ~20-fold increase | [2][15] |
| TSC22D3 | Cerebral Organoids | Dexamethasone | 100 nM (12h) | ~39-fold increase | [2][15] |
| Sgk1 | Mecp2-null mouse brain | Cortisol | Chronic | ~1.5-fold increase | [7] |
| Fkbp5 | Mecp2-null mouse brain | Cortisol | Chronic | ~1.5-fold increase | [7] |
| Claudin-5 | hCMEC/D3 | Hydrocortisone | 100-500 nM | Up to 2.32-fold increase | [16] |
| GR (NR3C1) | hCMEC/D3 | Hydrocortisone | 100 nM (48h) | ~0.63-fold decrease | [16] |
Table 3: Receptor Binding Affinities and Ion Channel Inhibition
| Parameter | Receptor/Channel | Ligand | Value | Cell/Tissue Type | Reference |
| Kd | Glucocorticoid Receptor | Hydrocortisone | 17.5 ± 1.7 nM | Human Mononuclear Leukocytes | [17] |
| Kd | Glucocorticoid Receptor | Dexamethasone | 16.8 nM | COS-1 cells | [18] |
| Binding Affinity | Mineralocorticoid Receptor | Hydrocortisone | High (comparable to aldosterone) | General | [9][19] |
| IC50 | Voltage-gated Na+ channels | Hydrocortisone sodium succinate (B1194679) | 1.58 µM | Rat Trigeminal Ganglion Neurons | [10] |
| IC50 | Kv1.5 K+ channels | Hydrocortisone | 33.4 ± 3.2 µM | Xenopus Oocytes | [20] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of hydrocortisone's effects. Below are outlines for key experimental protocols.
Chromatin Immunoprecipitation (ChIP) for Glucocorticoid Receptor Binding
This protocol allows for the identification of genomic regions where the glucocorticoid receptor binds.
Detailed Steps:
-
Cell Culture and Treatment: Plate neuronal cells to the desired confluency and treat with this compound at various concentrations and for different durations. Include a vehicle-treated control.
-
Cross-linking: Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[21]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the glucocorticoid receptor overnight. Use protein A/G beads to precipitate the antibody-protein-DNA complexes.[21]
-
Reverse Cross-linking and DNA Purification: Elute the complexes from the beads and reverse the cross-links by heating. Purify the DNA using a commercial kit.[21]
-
DNA Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific target sequences or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[1]
Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure changes in the mRNA levels of target genes following hydrocortisone treatment.
Detailed Steps:
-
RNA Extraction: Following cell treatment, extract total RNA using a suitable kit, ensuring to include a DNase treatment step to remove genomic DNA contamination.[5]
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity via gel electrophoresis or a bioanalyzer.[5]
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.[5]
-
qPCR Reaction: Set up the qPCR reaction with a master mix containing a fluorescent dye (e.g., SYBR Green), forward and reverse primers for the target gene and a reference gene, and the cDNA template.[22]
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target gene, normalized to the reference gene, using the ΔΔCt method.[5]
Immunofluorescence for GR Nuclear Translocation
This technique visualizes the movement of the glucocorticoid receptor from the cytoplasm to the nucleus upon hydrocortisone stimulation.
Detailed Steps:
-
Cell Culture and Treatment: Grow neuronal cells on coverslips and treat with hydrocortisone.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize the cell membranes with a detergent like Triton X-100.[23]
-
Blocking and Antibody Incubation: Block non-specific antibody binding with a blocking solution (e.g., normal goat serum) and then incubate with a primary antibody against the glucocorticoid receptor.[23]
-
Secondary Antibody and Counterstaining: Incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye like DAPI.[24]
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of GR translocation.[23][25]
Whole-Cell Patch-Clamp Electrophysiology
This method allows for the recording of ion channel currents in individual neurons to assess the rapid, non-genomic effects of hydrocortisone.
Detailed Steps:
-
Preparation: Prepare external (aCSF) and internal (pipette) solutions. Plate neurons on coverslips for recording.[26]
-
Pipette Fabrication: Pull glass micropipettes to a resistance of 3-7 MΩ and fill with the internal solution.
-
Seal Formation: Under a microscope, carefully approach a neuron with the micropipette and apply gentle suction to form a high-resistance (giga-ohm) seal with the cell membrane.[27]
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, gaining electrical access to the cell's interior.[26]
-
Recording: In voltage-clamp mode, hold the membrane potential at a specific voltage and record the currents flowing through the ion channels. After establishing a stable baseline, perfuse the bath with hydrocortisone and record any changes in the currents.[27]
Conclusion
This compound exerts a complex and multifaceted influence on neuronal cells through both genomic and non-genomic signaling pathways. The dose and duration of exposure are critical determinants of its effects, which can range from neuroprotective to neurotoxic. A thorough understanding of these intricate signaling networks, supported by robust quantitative data and precise experimental methodologies, is essential for the development of targeted therapeutic strategies for a variety of neurological and psychiatric conditions. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of hydrocortisone signaling in the nervous system.
References
- 1. Concentration Dependent Actions of Glucocorticoids on Neuronal Viability and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Brain Transcriptome Responses to Dexamethasone Depending on Dose and Sex Reveal Factors Contributing to Sex-Specific Vulnerability to Stress-Induced Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse effects of synthetic glucocorticoid species on cell viability and stress response of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A genome-wide signature of glucocorticoid receptor binding in neuronal PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Dual Dose-Dependent Effects of Corticosterone on Hippocampal Cell Apoptosis After Traumatic Brain Injury Depend on the Activation Ratio of Mineralocorticoid Receptors to Glucocorticoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. iris.unina.it [iris.unina.it]
- 9. Mineralocorticoid receptors: distribution and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of hydrocortisone sodium succinate on voltage-gated sodium current in trigeminal ganglion neurons of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]
- 12. researchgate.net [researchgate.net]
- 13. Hydrocortisone Mitigates Alzheimer’s-Related Cognitive Decline through Modulating Oxidative Stress and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cortisol Excess-Mediated Mitochondrial Damage Induced Hippocampal Neuronal Apoptosis in Mice Following Cold Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Hydrocortisone-induced parkin prevents dopaminergic cell death via CREB pathway in Parkinson’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Impact of Glucocorticoid Receptor Density on Ligand-Independent Dimerization, Cooperative Ligand-Binding and Basal Priming of Transactivation: A Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Multifaceted Mineralocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibitory effects of cortisone and hydrocortisone on human Kv1.5 channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. semanticscholar.org [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Hippocampal glucocorticoid target genes associated with enhancement of memory consolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effects of corticosteroids on functional recovery and neuron survival after facial nerve injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Real-time analysis of gene regulation by glucocorticoid hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 27. proteopedia.org [proteopedia.org]
Hydrocortisone Phosphate vs. Hydrocortisone: An In-depth Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the biological activity of hydrocortisone (B1673445) phosphate (B84403) and its active form, hydrocortisone. Hydrocortisone phosphate is a water-soluble prodrug designed for parenteral administration, which undergoes in vivo enzymatic conversion to hydrocortisone, the biologically active glucocorticoid. This document delves into their distinct physicochemical properties, mechanism of action, and the resulting differences in their biological activity profile. Detailed experimental protocols for assessing corticosteroid activity and quantitative data on receptor binding and potency are presented to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Hydrocortisone, a synthetic corticosteroid equivalent to endogenous cortisol, is a cornerstone in the treatment of a wide array of inflammatory and autoimmune conditions. Its therapeutic efficacy is, however, limited by its poor water solubility. To overcome this limitation, hydrophilic esters such as this compound have been developed. This compound serves as a prodrug, a pharmacologically inactive compound that is converted into the active drug within the body. This conversion is a critical determinant of its biological activity. Understanding the nuances of this activation process and the intrinsic activity of the parent compound is paramount for the rational design and application of corticosteroid therapies.
Physicochemical and Pharmacokinetic Differences
The fundamental difference between hydrocortisone and this compound lies in their chemical structure and, consequently, their physicochemical properties. Hydrocortisone is a lipophilic steroid hormone, while the addition of a phosphate group at the C21 position in this compound renders it highly water-soluble. This increased hydrophilicity is advantageous for the formulation of aqueous solutions for intravenous, intramuscular, or subcutaneous administration.
Upon administration, this compound is rapidly hydrolyzed by alkaline phosphatases, which are ubiquitous in the plasma and various tissues, to release the active hydrocortisone. This enzymatic conversion is the rate-limiting step for the biological activity of the prodrug. The stability of this compound in plasma is therefore a key factor influencing its pharmacokinetic profile. While specific kinetic parameters can vary depending on the experimental conditions, the hydrolysis is generally a rapid and efficient process.
Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway
The biological effects of hydrocortisone are mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. As a prodrug, this compound itself has a negligible affinity for the GR. Its biological activity is entirely dependent on its conversion to hydrocortisone.
The mechanism of action of hydrocortisone involves the following key steps:
-
Cellular Entry: Being lipophilic, hydrocortisone readily diffuses across the cell membrane.
-
Receptor Binding: In the cytoplasm, hydrocortisone binds to the ligand-binding domain of the GR, which is part of a multiprotein complex including heat shock proteins (HSPs).
-
Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, leading to the dissociation of the HSPs. The activated GR-ligand complex then translocates into the nucleus.
-
Gene Regulation: In the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either activate (transactivation) or repress (transrepression) gene transcription.
-
Anti-inflammatory and Immunosuppressive Effects: The modulation of gene expression leads to the synthesis of anti-inflammatory proteins (e.g., lipocortin-1) and the suppression of pro-inflammatory cytokines, chemokines, and adhesion molecules, resulting in the characteristic anti-inflammatory and immunosuppressive effects of glucocorticoids.
Caption: Glucocorticoid Receptor Signaling Pathway.
Quantitative Comparison of Biological Activity
The biological activity of corticosteroids can be quantified through various in vitro and in vivo assays. Key parameters include receptor binding affinity (Ki or Kd) and functional potency (EC50 or IC50).
Glucocorticoid Receptor Binding Affinity
As a prodrug, this compound is not expected to bind to the glucocorticoid receptor with any significant affinity. Its activity is solely dependent on its conversion to hydrocortisone. In contrast, hydrocortisone exhibits a clear affinity for the GR.
| Compound | Receptor Binding Affinity (Kd) | Cell Type | Reference |
| Hydrocortisone | 17.5 ± 1.7 nmol/L | Human Mononuclear Leukocytes | [1] |
| This compound | Not Applicable (Prodrug) | - | - |
Kd (Dissociation Constant): A measure of the affinity of a ligand for its receptor. A lower Kd value indicates a higher binding affinity.
In Vitro Potency: Inhibition of Lymphocyte Proliferation
The immunosuppressive activity of corticosteroids can be assessed by their ability to inhibit the proliferation of lymphocytes stimulated by mitogens.
| Compound | IC50 | Assay | Reference |
| Hydrocortisone | 12.2 ± 1.6 nmol/L | Inhibition of Lysozyme Release in Human Mononuclear Leukocytes | [1] |
| This compound | Not Applicable (Prodrug) | - | - |
IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of corticosteroid activity. Below are protocols for key experiments.
Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a test compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cytosolic extract containing glucocorticoid receptors (e.g., from rat liver or cultured cells).
-
Radiolabeled glucocorticoid (e.g., [³H]-dexamethasone).
-
Unlabeled test compounds (hydrocortisone).
-
Assay buffer (e.g., Tris-HCl buffer with molybdate (B1676688) and dithiothreitol).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound (hydrocortisone).
-
In a series of tubes, incubate a fixed concentration of radiolabeled glucocorticoid with the cytosolic extract in the presence of varying concentrations of the unlabeled test compound.
-
Include control tubes with only the radiolabeled ligand (total binding) and tubes with an excess of unlabeled potent glucocorticoid to determine non-specific binding.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand (e.g., using dextran-coated charcoal).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Reporter Gene Assay for Glucocorticoid Receptor Activation
This cell-based assay measures the ability of a compound to activate the glucocorticoid receptor and induce the expression of a reporter gene.
Materials:
-
A suitable mammalian cell line (e.g., HEK293, HeLa) stably or transiently transfected with:
-
An expression vector for the human glucocorticoid receptor.
-
A reporter plasmid containing a glucocorticoid-responsive promoter driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Cell culture medium and reagents.
-
Test compounds (hydrocortisone).
-
Lysis buffer and substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Procedure:
-
Seed the transfected cells in a multi-well plate and allow them to attach.
-
Treat the cells with serial dilutions of the test compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
Incubate the cells for a sufficient period to allow for gene expression (typically 18-24 hours).
-
Lyse the cells and measure the activity of the reporter enzyme.
-
Normalize the reporter activity to cell viability if necessary.
-
Plot the reporter activity against the logarithm of the test compound concentration to determine the EC50.
In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema
This is a widely used animal model to assess the anti-inflammatory activity of compounds.
Materials:
-
Rodents (e.g., rats or mice).
-
Carrageenan solution (e.g., 1% in saline).
-
Test compounds (hydrocortisone) and vehicle.
-
Pletysmometer or calipers to measure paw volume/thickness.
Procedure:
-
Administer the test compound or vehicle to the animals via a suitable route (e.g., oral, intraperitoneal).
-
After a predetermined time, induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of one of the hind paws.
-
Measure the paw volume or thickness at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Caption: Experimental Workflow for Corticosteroid Activity.
Conclusion
This compound and hydrocortisone represent a classic prodrug-drug pair, where the inactive, water-soluble phosphate ester is efficiently converted to the active, lipophilic corticosteroid in vivo. The biological activity of this compound is entirely contingent on this enzymatic conversion, as the prodrug itself lacks significant affinity for the glucocorticoid receptor. In contrast, hydrocortisone is a potent agonist of the glucocorticoid receptor, mediating a wide range of anti-inflammatory and immunosuppressive effects through the modulation of gene expression. For researchers and drug development professionals, a thorough understanding of these differences is essential for the design of effective corticosteroid therapies with optimized pharmacokinetic and pharmacodynamic profiles. The experimental protocols and quantitative data presented in this guide provide a framework for the comprehensive evaluation of the biological activity of these and other corticosteroid compounds.
References
hydrocortisone phosphate solubility in cell culture media
An In-Depth Technical Guide to the Solubility and Application of Hydrocortisone (B1673445) Phosphate (B84403) in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of the solubility of hydrocortisone phosphate in aqueous solutions and cell culture media. It details the physicochemical properties, factors influencing solubility and stability, and standardized experimental protocols. Furthermore, it elucidates the primary signaling pathway of hydrocortisone to provide a complete context for its application in cell culture-based research.
Introduction to Hydrocortisone in Cell Culture
Hydrocortisone, an endogenous glucocorticoid hormone, is a fundamental reagent in biomedical research, pivotal for its roles in regulating immune responses, inflammation, and cellular stress mechanisms.[1] It is frequently used as a supplement in media for endothelial, epithelial, and mesenchymal cells to support growth and differentiation.[2] However, the practical application of hydrocortisone is often hampered by its poor solubility in water and ethanol.[1][3]
To overcome this limitation, water-soluble ester prodrugs, such as this compound and hydrocortisone sodium succinate (B1194679), have been developed.[4][5] this compound, particularly its sodium salt, is freely soluble in water, making it an ideal choice for direct dissolution in cell culture media without the need for organic solvents that can introduce cellular toxicity.[6] This guide focuses specifically on this compound, offering quantitative data, detailed protocols, and practical recommendations for its effective use.
Physicochemical Properties and Solubility Profile
This compound is the 21-phosphate ester of hydrocortisone. The disodium (B8443419) salt form (C₂₁H₂₉Na₂O₈P) is a white to light yellow, hygroscopic powder that is freely soluble in water.[7][8] This high aqueous solubility contrasts sharply with that of the parent hydrocortisone molecule.
Factors Influencing Solubility and Stability
The solubility and stability of this compound in solution are influenced by several factors:
-
Chemical Form: The phosphate ester form is significantly more water-soluble than the base hydrocortisone.[7][9]
-
pH: The degradation of this compound in solution primarily occurs via hydrolysis, a reaction that is dependent on the hydrogen ion concentration.[10] Studies on the related hydrocortisone succinate show it remains stable (≥90% of initial concentration) for at least 14 days when stored under refrigeration at a pH of 5.5, 6.5, or 7.4.[5]
-
Temperature: While warming can aid in the initial dissolution of some compounds, long-term storage of this compound solutions should be at refrigerated (2-8°C) or frozen (-20°C to -80°C) temperatures to maintain stability.[1][9][11]
-
Agitation: The use of ultrasonic agitation can be necessary to achieve maximum solubility when preparing high-concentration stock solutions in water.[9]
Quantitative Solubility Data
The following table summarizes the solubility data for hydrocortisone and its common water-soluble derivatives in various solvents. This data highlights the significant advantage of using the phosphate form for aqueous applications like cell culture.
| Compound | Solvent | Solubility | Notes |
| This compound Sodium | Water (H₂O) | 70 mg/mL (143.91 mM) | Ultrasonic agitation is needed for high concentrations.[9] |
| Hydrocortisone (Water-Soluble form) | Water (H₂O) | 400 mg/mL | Likely a different salt form, such as a complex with cyclodextrin, as provided by a specific supplier.[12] |
| Hydrocortisone (Base) | Dimethyl sulfoxide (B87167) (DMSO) | ≥13.3 mg/mL | Requires warming to 37°C or ultrasonic agitation for optimal solubilization.[1][3] |
| Hydrocortisone (Base) | Dimethylformamide (DMF) | ~30 mg/mL | For aqueous use, a stock in DMF must be diluted.[13] |
| Hydrocortisone (Base) | Ethanol | ~2 mg/mL | Sparingly soluble; not ideal for high-concentration stocks.[13] |
| Hydrocortisone (Base) | 1:4 DMF:PBS (pH 7.2) | ~0.20 mg/mL | Illustrates the low solubility in aqueous buffers even with a co-solvent. The aqueous solution is not recommended for storage for more than one day.[13] |
Experimental Protocols and Workflows
Proper preparation of hydrocortisone solutions is critical for experimental reproducibility. The following protocols provide detailed methodologies for preparing stock solutions and determining solubility limits.
Protocol: Preparation of a Sterile this compound Stock Solution
This protocol is recommended for preparing a concentrated, sterile stock solution for direct addition to cell culture media.
-
Weighing: Accurately weigh the desired amount of hydrocortisone sodium phosphate powder in a sterile container.
-
Dissolution: Add a precise volume of sterile, nuclease-free water or phosphate-buffered saline (PBS) to achieve the target concentration (e.g., 10-70 mg/mL).
-
Agitation: If required for high concentrations, cap the container securely and place it in an ultrasonic water bath until the powder is fully dissolved.[9]
-
Sterilization: To ensure sterility, pass the solution through a 0.22 µm syringe filter into a new sterile tube.[9]
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[9]
-
Application: When ready to use, thaw an aliquot and dilute it to the final working concentration directly in the cell culture medium.
Protocol: General Method for Determining Maximum Solubility in Cell Culture Media
This protocol outlines a general procedure to empirically determine the solubility limit of a compound in a specific medium.
-
Preparation: Prepare a high-concentration stock solution of this compound in sterile water as described in Protocol 4.1.
-
Serial Dilution: In a series of sterile tubes, add a fixed volume of the target cell culture medium (e.g., DMEM with 10% FBS).
-
Spiking: Add increasing volumes of the concentrated stock solution to each tube to create a range of final concentrations. Ensure the volume of added stock is minimal (e.g., <1% of the total volume) to avoid significantly altering the medium's composition.
-
Equilibration: Incubate the tubes under standard cell culture conditions (37°C, 5% CO₂) for a period of 2-4 hours to allow for equilibration and to mimic experimental conditions.
-
Observation: After incubation, inspect each tube for any signs of precipitation. This can be done visually against a dark background or by measuring the absorbance at 600 nm (A600), where an increase in absorbance indicates turbidity from precipitated compound.
-
Determination: The highest concentration that remains clear and free of visible precipitate is considered the maximum practical solubility under those conditions.
Biological Activity and Glucocorticoid Signaling
Once dissolved in the medium, hydrocortisone exerts its biological effects by modulating gene expression through the glucocorticoid receptor (GR) signaling pathway.[1][3]
-
Cellular Entry: Being lipophilic, hydrocortisone passively diffuses across the cell membrane into the cytoplasm.
-
Receptor Binding: In the cytoplasm, hydrocortisone binds to the cytosolic Glucocorticoid Receptor (GR), which is stabilized by heat shock proteins.[14]
-
Nuclear Translocation: Ligand binding induces a conformational change in the GR, causing it to dissociate from the stabilizing proteins and translocate into the nucleus.[15]
-
Gene Regulation: Inside the nucleus, the hydrocortisone-GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs).[3][15] This binding can either activate or repress the transcription of target genes.
-
Transcriptional Interference: The GR complex can also interact with other transcription factors, such as NF-κB and AP-1, to inhibit their activity, which is a primary mechanism for its anti-inflammatory effects.[15]
-
Cellular Response: The resulting changes in protein synthesis lead to the well-documented physiological effects of hydrocortisone, including immune suppression and regulation of metabolism.[16]
Conclusion and Best Practices
For researchers utilizing hydrocortisone in cell culture, the choice of its chemical form is paramount for achieving reliable and reproducible results. This compound offers a significant advantage due to its high solubility in water, eliminating the need for potentially cytotoxic organic solvents.
Key Recommendations:
-
Select the Right Form: Use hydrocortisone sodium phosphate for direct dissolution in aqueous cell culture media.
-
Prepare Sterile Stocks: Always prepare concentrated stock solutions in sterile water or PBS and filter-sterilize before use.
-
Store Properly: Aliquot and store stock solutions at -20°C or -80°C to maintain stability and avoid contamination.
-
Use Vehicle Controls: When comparing with compounds dissolved in solvents like DMSO, always include a vehicle control (media with the same final concentration of the solvent) to ensure observed effects are not due to the solvent itself.[17]
-
Verify Solubility: If working near solubility limits or with complex, serum-free media, empirically verify the solubility to prevent precipitation in your experiments.
References
- 1. adrenorphin.net [adrenorphin.net]
- 2. stemcell.com [stemcell.com]
- 3. corticostatin.com [corticostatin.com]
- 4. drugfuture.com [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. Hydrocortisone Sodium Phosphate | C21H29Na2O8P | CID 441406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrocortisone-Water Soluble BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. studysmarter.co.uk [studysmarter.co.uk]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bitesizebio.com [bitesizebio.com]
Stability of Hydrocortisone Phosphate in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability of hydrocortisone (B1673445) phosphate (B84403) in aqueous solutions. The primary focus is on the chemical degradation pathways, kinetics, and the analytical methodologies used to assess stability. This document is intended to be a valuable resource for professionals involved in the research, development, and formulation of pharmaceutical products containing hydrocortisone phosphate.
Core Stability Profile
This compound, a water-soluble ester of hydrocortisone, is susceptible to degradation in aqueous environments, primarily through the hydrolysis of its phosphate ester bond. This reaction results in the formation of hydrocortisone and inorganic phosphate. The stability of this compound is significantly influenced by several factors, including pH, temperature, and the composition of the aqueous medium.
The degradation of this compound in neutral aqueous solutions follows first-order kinetics.[1] The rate of this hydrolysis is directly proportional to the hydrogen ion concentration.[1][2] An activation energy of 17.0 ± 0.5 kcal/mole has been determined for this degradation reaction, indicating the temperature dependence of the hydrolysis rate.[1] While the general kinetics are understood, specific degradation rate constants at various pH and temperature conditions are not widely published in publicly available literature. However, the known kinetic parameters are summarized below.
Quantitative Data on Hydrolysis Kinetics
| Kinetic Parameter | Value/Relationship | Reference |
| Reaction Order | First-order with respect to this compound | [1] |
| pH Dependence | Linearly dependent on the hydrogen ion concentration in neutral solutions | [1][2] |
| Activation Energy (Ea) | 17.0 ± 0.5 kcal/mole | [1] |
Degradation Pathway
The principal mechanism of degradation for this compound in an aqueous solution is the hydrolysis of the C21-phosphate ester bond. This chemical transformation yields hydrocortisone and phosphoric acid as the primary degradation products. The reaction is catalyzed by both acid and base, with the rate being influenced by the pH of the solution.
Caption: Hydrolysis of this compound.
Experimental Protocols
The stability of this compound in aqueous solutions is typically evaluated using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). A well-designed stability study involves subjecting the drug solution to various stress conditions to identify potential degradation products and to determine the rate of degradation.
Forced Degradation Study Protocol
A forced degradation study is essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of hydrocortisone sodium phosphate in purified water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N hydrochloric acid. Store at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N sodium hydroxide. Store at room temperature for a shorter duration (e.g., 1, 4, 8 hours) due to expected faster degradation.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 48 hours).
-
Photostability: Expose the stock solution to light conditions as specified in ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Peak Purity and Mass Balance: Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug. Assess peak purity of the this compound peak to ensure no co-eluting degradants. Calculate the mass balance to account for all the material.
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method should be able to separate the intact this compound from its degradation products and any formulation excipients.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic mobile phase can be employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous buffer is a critical parameter for achieving good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where hydrocortisone and its chromophoric degradation products have significant absorbance (e.g., 245 nm).
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C or 30°C) to ensure reproducibility.
Diagrams
Experimental Workflow for Stability Study
Caption: Stability Study Experimental Workflow.
References
Long-Term Effects of Hydrocortisone Phosphate on Cell Lines: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445) phosphate (B84403), a synthetic glucocorticoid, is a widely utilized pharmaceutical agent with potent anti-inflammatory and immunosuppressive properties.[1][2][3] Its mechanism of action primarily involves binding to the cytosolic glucocorticoid receptor (GR).[1][2][4] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes by binding to glucocorticoid response elements (GREs).[1][2][4] This interaction can either upregulate or downregulate gene expression, leading to a wide array of cellular responses.[2] While the acute effects of hydrocortisone are well-documented, its long-term impact on cell lines is a critical area of investigation for understanding chronic therapeutic effects, potential side effects like tissue-specific resistance, and its role in cancer biology.[4][5] This guide provides a comprehensive overview of the long-term effects of hydrocortisone phosphate on various cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant cellular pathways and workflows.
Core Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway
Hydrocortisone exerts its effects by activating the glucocorticoid receptor, which leads to changes in gene expression.[2][4] The activated GR can regulate gene transcription in three primary ways: by directly binding to DNA, by tethering to other DNA-bound transcription factors, or by a combination of both.[4] This genomic signaling pathway occurs over minutes to hours and is responsible for the majority of hydrocortisone's effects.[4] Additionally, non-genomic mechanisms can elicit more rapid cellular responses through the activation of various kinases.[4]
Quantitative Data Summary
The long-term effects of this compound on cell lines are highly dependent on the cell type, concentration, and duration of exposure. The following tables summarize key quantitative findings from various studies.
Table 1: Effects on Cell Viability and Proliferation
| Cell Line | Hydrocortisone Concentration | Duration | Effect | IC50 | Reference |
| MDA-MB-231 (Breast Cancer) | High Concentrations | 48 hours | Dose-dependent cytotoxic effects, inhibitory effect on proliferation | 2.11 ± 0.05 mM | [6] |
| MCF-7 (Breast Cancer) | High Concentrations | 48 hours | Dose-dependent cytotoxic effects, inhibitory effect on proliferation | 2.73 ± 0.128 mM | [6] |
| HEK293 (Human Embryonic Kidney) | High Concentrations | 48 hours | Dose-dependent cytotoxic effects | 12 ± 0.6 mM | [6] |
| A549 (Lung Cancer) | 50 µM | 7 days | Significant increase in cell viability | Not Applicable | [7] |
| HCT116 (Colorectal Cancer) | 50 µM | 7 days | Significant increase in cell viability | Not Applicable | [7] |
| HUVEC (Physiological Cells) | 50 µM | 7 days | No significant changes in cell viability | Not Applicable | [7] |
| WI-38 (Human Diploid) | 14 µM | Not Specified | Enhanced proliferative activity | Not Applicable | [8] |
| Human Diploid Fibroblast-like | 14 µM | Single growth cycle | Increased rate of proliferation | Not Applicable | [9] |
| HEp-2 (Laryngeal Cancer) | 1.0 mM | 24 hours | Increase in cell viability | Not Applicable | [10] |
| Human Adipose-Derived Mesenchymal Stromal/Stem Cells (ASCs) | 5 µM | 14 days | Increased PBMC proliferation in co-culture | Not Applicable | [11] |
Table 2: Effects on Gene and Protein Expression
| Cell Line | Hydrocortisone Concentration | Duration | Gene/Protein | Effect | Reference |
| H4 (Human Fetal Small Intestinal Epithelial) | Not Specified | 48 hours - 5 days | Global gene expression | Greater effect on gene expression with longer exposure | [12] |
| H4 (Human Fetal Small Intestinal Epithelial) | Not Specified | ≥48 hours | Polarization-associated genes | Upregulation | [12] |
| H4 (Human Fetal Small Intestinal Epithelial) | Not Specified | ≥48 hours | Tight junction-associated genes | Upregulation | [12] |
| H4 (Human Fetal Small Intestinal Epithelial) | Not Specified | ≥48 hours | WNT signaling-associated genes | Profound effects on genomic regulation | [12] |
| MDA-MB-231 (Breast Cancer) | IC50 | Time-dependent | Caspase-3 | Significant increase in activity | [6] |
| MCF-7 (Breast Cancer) | IC50 | Time-dependent | Caspase-3 | Significant increase in activity | [6] |
| MDA-MB-231 & MCF-7 | IC50 | Not Specified | Bcl-2 | Downregulation | [6] |
| A549 & HCT116 (Cancer Cells) | 50 µM | 7 days | Glucocorticoid Receptor (GR) | Upregulation | [7] |
| A549 & HCT116 (Cancer Cells) | 50 µM | 7 days | FKBP51 | Upregulation | [7] |
| HUVEC (Physiological Cells) | 50 µM | 7 days | FKBP51 | No upregulation | [7] |
| Hippocampal Neurons | Chronic Dexamethasone | Not Specified | NLRP1, ASC, caspase-1, IL-1β, IL-18, BK protein | Significant increase | [13] |
| Human Adipose-Derived Mesenchymal Stromal/Stem Cells (ASCs) | High Concentration | 14 days | TGF-β1 | Significantly increased levels | [11] |
| Human Adipose-Derived Mesenchymal Stromal/Stem Cells (ASCs) | High Concentration | 14 days | COX-2 | Reduced expression | [11] |
| OE-E6/E7 (Human Fallopian Tube Epithelial) | 100 nM | 48 hours | ZO-1, Claudin 4, Claudin 3, Desmoglein, E-cadherin | Upregulation | [14] |
| OE-E6/E7 (Human Fallopian Tube Epithelial) | 100 nM | 72 hours | ZO-1, Claudin 4, Claudin 3, Desmoglein, E-cadherin | Significant downregulation | [14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of studies on the long-term effects of this compound. Below are generalized protocols for key experiments based on cited literature.
General Protocol for Long-Term Cell Line Treatment
This protocol outlines the essential steps for treating cell lines with this compound over an extended period.
-
Cell Seeding and Initial Culture :
-
Culture the desired cell line in the appropriate medium, supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.[15]
-
Seed cells into multi-well plates at a density that allows for logarithmic growth throughout the experiment's duration.[16][17] A preliminary experiment to determine the optimal seeding density is recommended.[17]
-
Allow cells to adhere and proliferate for 24-48 hours before drug addition.[16][17]
-
-
This compound Preparation and Administration :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or culture medium).
-
Perform serial dilutions to achieve the desired final concentrations for the experiment. The final solvent concentration should be consistent across all wells and typically not exceed 1%.
-
Replace the culture medium with fresh medium containing the appropriate concentrations of this compound or vehicle control.[15]
-
-
Long-Term Incubation and Maintenance :
-
Endpoint Assays :
-
At the end of the treatment period, perform various assays to assess the effects of this compound. This can include cell viability assays, gene and protein expression analysis, and functional assays.[15]
-
Cell Viability Assay (MTT/MTS Protocol)
Cell viability is commonly assessed using colorimetric assays like the MTT or MTS assay.[18][19]
-
Reagent Preparation :
-
Prepare the MTT solution (5 mg/ml in DPBS) or the combined MTS/PES solution according to the manufacturer's instructions.[18]
-
-
Assay Procedure :
-
Following the long-term hydrocortisone treatment, remove the culture medium from the wells.[18]
-
Add a mixture of serum-free medium and the MTT/MTS reagent to each well.[18]
-
For the MTT assay, add a solubilization solution to dissolve the formazan (B1609692) crystals.[18][19]
-
Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 590 nm for MTT) using a microplate reader.[18]
-
Gene Expression Analysis (qRT-PCR)
Quantitative real-time PCR is used to measure changes in the mRNA levels of specific genes.[13]
-
RNA Extraction :
-
At the end of the treatment period, lyse the cells and extract total RNA using a suitable kit.
-
-
cDNA Synthesis :
-
Reverse transcribe the extracted RNA into complementary DNA (cDNA).
-
-
Real-Time PCR :
Conclusion
The long-term effects of this compound on cell lines are multifaceted and context-dependent. In cancer cell lines, its impact can range from pro-survival to cytotoxic, often in a dose-dependent manner.[6][7] In non-cancerous cell lines, it can influence proliferation, differentiation, and the expression of genes related to cellular structure and function.[8][9][12] The provided data and protocols offer a foundational guide for researchers investigating the chronic cellular responses to this important glucocorticoid. Future research should continue to explore the intricate signaling networks and epigenetic modifications that underlie the diverse and lasting effects of this compound in various cellular models.
References
- 1. This compound | C21H31O8P | CID 441407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
- 3. medicines.org.uk [medicines.org.uk]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocorticoids and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity evaluation of synthetic glucocorticoids against breast cancer cell lines MDA-MB-231, MCF-7 and human embryonic kidney HEK293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrocortisone effects on cell proliferation: specificity of response among various cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of hydrocortisone on DNA synthesis and cell division during aging in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinicsinoncology.com [clinicsinoncology.com]
- 11. Hydrocortisone Long-term Treatment Effect on Immunomodulatory Properties of Human Adipose-Derived Mesenchymal Stromal/Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chronic glucocorticoid exposure activates BK-NLRP1 signal involving in hippocampal neuron damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of hydrocortisone on tight junction genes in an in vitro model of the human fallopian epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 17. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Hydrocortisone Phosphate: Modulation of Gene Expression in Enterocytes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydrocortisone (B1673445), a potent glucocorticoid, plays a critical role in the maturation and function of the intestinal epithelium. Its influence extends to the regulation of a vast network of genes within enterocytes, the primary absorptive cells of the small intestine. This technical guide provides a comprehensive overview of the molecular mechanisms by which hydrocortisone phosphate (B84403) modulates gene expression in these cells. We will delve into the core signaling pathways, present quantitative data on gene expression changes, and provide detailed experimental protocols for studying these effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of gastroenterology, pharmacology, and drug development, offering insights into the therapeutic potential and molecular underpinnings of glucocorticoid action in the gut.
Core Mechanism of Action: Glucocorticoid Receptor Signaling
The physiological effects of hydrocortisone are primarily mediated through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-inducible transcription factors.[1] Upon entering the enterocyte, hydrocortisone binds to the cytosolic GR, which is part of a multiprotein complex. This binding event triggers a conformational change in the GR, leading to its dissociation from the complex and translocation into the nucleus.[2]
Once in the nucleus, the hydrocortisone-GR complex can modulate gene expression through two primary genomic mechanisms:
-
Transactivation: The activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2][3] This direct binding typically leads to the increased transcription of anti-inflammatory and maturation-associated proteins.[3]
-
Transrepression: The GR can also inhibit the transcription of pro-inflammatory genes without directly binding to DNA. This is often achieved through protein-protein interactions with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[3][4] By interfering with the activity of these pro-inflammatory transcription factors, hydrocortisone effectively suppresses the expression of cytokines, chemokines, and other inflammatory mediators.
These genomic effects of glucocorticoids are responsible for the majority of their longer-term anti-inflammatory and immunosuppressive actions.[3]
Visualizing the Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of hydrocortisone in an enterocyte.
Caption: Glucocorticoid Receptor Signaling Pathway in Enterocytes.
Modulation of Gene Expression: Quantitative Data
Hydrocortisone induces significant changes in the transcriptional profile of enterocytes, promoting a more mature and anti-inflammatory phenotype.[5][6] Microarray analyses of immature human enterocyte cell lines (H4 cells) have identified a large number of genes regulated by hydrocortisone.[5] These genes are involved in various cellular processes, including metabolism, cell cycle regulation, cell-cell communication, and cell maturation.[6]
Upregulation of Genes Associated with Enterocyte Maturation and Function
A key effect of hydrocortisone is the promotion of enterocyte differentiation. This is reflected in the increased expression of genes associated with cell polarity and the formation of tight junctions, which are crucial for establishing the intestinal barrier.[5][6]
| Gene Category | Gene Symbol | Fold Change (mRNA) | Cell Type/Model | Duration of Treatment | Reference |
| Tight Junctions | CLDN3 | >1.0 | Endometrial Epithelial Cells | 24-72 hours | [7][8] |
| CLDN4 | >1.0 | Endometrial Epithelial Cells | 24-72 hours | [7][8] | |
| ZO-1 | >1.0 | Endometrial Epithelial Cells | 24-72 hours | [7][8] | |
| DSG1 | >1.0 | Endometrial Epithelial Cells | 24-72 hours | [7][8] | |
| CDH1 (E-cadherin) | >1.0 | Endometrial Epithelial Cells | 24-72 hours | [7][8] | |
| Cell Polarity & Maturation | Multiple Genes | Not specified | H4 Cells | 48 hours - 5 days | [5] |
Note: Specific fold-change values for many polarity and maturation-associated genes in enterocytes were not detailed in the provided search results, but the studies consistently report their upregulation.
Downregulation of Pro-inflammatory Genes
Hydrocortisone exerts potent anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines, particularly in response to inflammatory stimuli like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[9][10]
| Gene Symbol | Effect of Hydrocortisone | Inflammatory Stimulus | Cell Type/Model | Reference |
| IL-8 | Attenuated expression and secretion | IL-1β, TNF-α | H4 Cells, Fetal Ileum | [9][10] |
| IL-6 | Attenuated expression and secretion | IL-1β | H4 Cells, Fetal Ileum | [9][10] |
| TGF-β1 | Decreased expression | N/A | Rat Small Intestine | [11] |
| TGF-β2 | Decreased expression | N/A | Rat Small Intestine | [11] |
| IL-1β | Decreased expression | N/A | Rat Small Intestine | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for studying the effects of hydrocortisone on enterocyte gene expression.
Cell Culture and Hydrocortisone Treatment
-
Cell Line: The H4 cell line, a non-transformed human fetal small intestinal epithelial cell line, is a common model for immature enterocytes.[5][6] Rat intestinal epithelial cell lines like IEC-6 are also utilized.[4][12]
-
Culture Conditions: Cells are typically cultured in standard growth medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Hydrocortisone Treatment: For gene expression studies, cells are treated with hydrocortisone at concentrations ranging from 50 nM to 500 nM.[7][8][12] Treatment durations vary from a few hours to several days (e.g., 12h, 24h, 48h, 5 days) to assess both early and late gene responses.[5][10]
Microarray Analysis of Gene Expression
-
Objective: To obtain a global profile of gene expression changes in response to hydrocortisone treatment.
-
Procedure:
-
RNA Isolation: Total RNA is extracted from control and hydrocortisone-treated H4 cells at various time points.
-
cRNA Preparation and Labeling: The isolated RNA is converted to complementary RNA (cRNA) and labeled with a fluorescent dye.
-
Hybridization: The labeled cRNA is hybridized to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array).[5]
-
Scanning and Data Acquisition: The microarray chip is scanned to detect the fluorescence intensity at each probe, which corresponds to the level of gene expression.
-
Data Analysis: The raw data is normalized (e.g., using Robust Multiarray Averaging) and analyzed to identify genes that are differentially expressed (typically a twofold or greater change) between the control and treated groups.[5]
-
Quantitative Real-Time PCR (qPCR)
-
Objective: To validate the results from microarray analysis and to quantify the expression of specific target genes.
-
Procedure:
-
RNA Isolation and cDNA Synthesis: Total RNA is isolated from cells and reverse transcribed into complementary DNA (cDNA).[7][8]
-
qPCR Reaction: The qPCR reaction is set up using the cDNA as a template, gene-specific primers (e.g., for CLDN3, IL-8), and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.[8][13]
-
Data Analysis: The amplification of the target gene is monitored in real-time. The relative expression of the target gene is calculated using a comparative method (e.g., the ΔΔCt method), with a housekeeping gene (e.g., GAPDH) used for normalization.[5][7]
-
Visualizing an Experimental Workflow for Gene Expression Analysis
Caption: Workflow for Analyzing Hydrocortisone-Induced Gene Expression.
Interplay with Other Signaling Pathways
The effects of hydrocortisone are not limited to the direct activation of the GR pathway. There is significant crosstalk with other major signaling cascades within the enterocyte, which is crucial for its overall anti-inflammatory and developmental effects.
Inhibition of the NF-κB Pathway
A primary mechanism for the anti-inflammatory action of glucocorticoids in the gut is the inhibition of the NF-κB signaling pathway.[4] In inflammatory conditions, stimuli like IL-1β activate NF-κB, leading to the transcription of numerous pro-inflammatory genes. The activated GR can physically interact with NF-κB, preventing its binding to DNA and thereby repressing the expression of its target genes, such as IL-6 and IL-8.[9][10]
Interaction with the mTOR Pathway
Recent evidence suggests that glucocorticoids can upregulate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway in intestinal epithelial cells, particularly under inflammatory conditions.[14] This interaction may play a role in the exacerbation of acute colitis in some contexts, highlighting the complex and sometimes contradictory roles of glucocorticoids in intestinal inflammation.[14]
Visualizing Pathway Crosstalk
Caption: Crosstalk between GR, NF-κB, and mTOR Pathways.
Conclusion and Future Directions
Hydrocortisone phosphate is a powerful modulator of gene expression in enterocytes, driving a transcriptional program that promotes cellular maturation, enhances barrier function, and suppresses inflammation. The primary mechanism of action is through the glucocorticoid receptor, which, upon activation, directly and indirectly regulates a wide array of target genes. While significant progress has been made in elucidating these pathways, further research is needed to fully understand the complex interplay between the GR and other signaling networks in the context of intestinal health and disease. A deeper understanding of the specific genes and pathways modulated by hydrocortisone will be instrumental in developing more targeted and effective glucocorticoid-based therapies for inflammatory bowel diseases and other gastrointestinal disorders, while minimizing potential side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Glucocorticoid receptor signaling in the intestinal epithelial cell lines IEC-6 and Caco-2: evidence of inhibition by interleukin-1beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of Hydrocortisone on implantation through upregulation of tight junction genes: A lab trial study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of Hydrocortisone on implantation through upregulation of tight junction genes: A lab trial study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrocortisone-induced anti-inflammatory effects in immature human enterocytes depend on the timing of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Cytokine gene expression during postnatal small intestinal development: regulation by glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 14. mdpi.com [mdpi.com]
The Role of Hydrocortisone Phosphate in Stem Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrocortisone (B1673445) phosphate (B84403), a synthetic glucocorticoid, plays a pivotal and multifaceted role in the regulation of stem cell fate. This technical guide provides an in-depth examination of the mechanisms through which hydrocortisone phosphate influences the differentiation of various stem cell populations, including mesenchymal, embryonic, and hematopoietic stem cells. It details the molecular pathways, experimental protocols, and quantitative outcomes associated with its use in directing lineage-specific differentiation into osteogenic, adipogenic, chondrogenic, and other cell types. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of regenerative medicine, drug discovery, and developmental biology, offering both theoretical understanding and practical guidance on the application of this compound in stem cell research.
Introduction
Glucocorticoids (GCs) are a class of steroid hormones that are essential for a wide range of physiological processes, including metabolism, immune response, and development.[1][2] Hydrocortisone, the pharmaceutical form of cortisol, and its phosphate ester, this compound, are widely utilized in clinical practice for their potent anti-inflammatory and immunosuppressive effects.[1][3] In the realm of stem cell biology, GCs are critical components of numerous differentiation protocols, acting as potent inducers of lineage commitment.[3][4] Understanding the precise role and mechanisms of action of this compound is crucial for the development of robust and reproducible protocols for generating specific cell types for therapeutic and research applications.
This guide will explore the dual nature of glucocorticoid action, which can both promote and inhibit differentiation depending on the cellular context, concentration, and timing of exposure.[4] We will delve into the canonical and non-canonical signaling pathways activated by this compound and present detailed experimental methodologies for its application in directed stem cell differentiation.
Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway
The biological effects of this compound are primarily mediated through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[5][6]
Upon entering the cell, hydrocortisone binds to the cytosolic GR, which is maintained in an inactive state through its association with a complex of chaperone proteins, including heat shock protein 90 (HSP90).[5] Ligand binding induces a conformational change in the GR, leading to its dissociation from the chaperone complex and subsequent translocation into the nucleus.[5][7]
Once in the nucleus, the activated GR can modulate gene expression through several mechanisms:
-
Transactivation: The GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and initiation of transcription.[5]
-
Transrepression: The GR can repress the expression of pro-inflammatory genes by tethering to other transcription factors, such as NF-κB and AP-1, and inhibiting their activity without direct DNA binding.[5]
-
Non-genomic actions: Rapid, non-transcriptional effects of glucocorticoids have also been described, involving the activation of various kinase signaling cascades.[5]
Role in Mesenchymal Stem Cell (MSC) Differentiation
Mesenchymal stem cells are multipotent stromal cells that can differentiate into various cell lineages, including osteoblasts, chondrocytes, and adipocytes.[3] Hydrocortisone and other glucocorticoids are key components of in vitro differentiation media for MSCs, often acting as a switch that directs lineage commitment.[3][4]
Osteogenic Differentiation
Glucocorticoids are potent inducers of osteogenic differentiation in MSCs.[4][8] They act synergistically with other osteogenic factors, such as β-glycerophosphate and ascorbic acid, to promote the expression of key osteogenic markers like alkaline phosphatase (ALP), Runx2, and osteocalcin.[4] The dose and duration of glucocorticoid exposure are critical, with physiological concentrations generally promoting osteogenesis and pharmacological doses potentially inhibiting it.[4]
Experimental Protocol: Osteogenic Differentiation of Human MSCs
-
Cell Seeding: Plate human MSCs at a density of 2-3 x 104 cells/cm2 in a suitable culture vessel.
-
Growth Medium: Culture cells in a standard MSC growth medium until they reach 70-80% confluency.
-
Osteogenic Induction: Replace the growth medium with an osteogenic differentiation medium containing:
-
DMEM (high glucose)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
100 nM Dexamethasone (B1670325) (or an equivalent concentration of this compound)
-
10 mM β-glycerophosphate
-
50 µM Ascorbate-2-phosphate
-
-
Medium Change: Change the osteogenic differentiation medium every 3-4 days.
-
Assessment of Differentiation: After 14-21 days, assess osteogenic differentiation by:
-
Alkaline Phosphatase (ALP) Staining: To detect early osteogenic activity.
-
Alizarin Red S Staining: To visualize calcium deposits, indicative of matrix mineralization.
-
Quantitative RT-PCR: To measure the expression of osteogenic marker genes (e.g., RUNX2, ALPL, BGLAP).
-
Adipogenic Differentiation
Hydrocortisone is a crucial component of the "adipogenic cocktail" used to induce the differentiation of preadipocytes and MSCs into mature adipocytes.[1][9] It primes the cells for differentiation, which is then further stimulated by other factors like isobutylmethylxanthine (IBMX), insulin, and a PPARγ agonist (e.g., rosiglitazone).[10]
Experimental Protocol: Adipogenic Differentiation of Human Preadipocytes
-
Cell Seeding: Culture human preadipocytes in a growth medium until they reach 100% confluency.
-
Induction Medium: Two days post-confluency, replace the growth medium with an adipogenic induction medium containing:
-
DMEM/F12
-
10% FBS
-
1% Penicillin-Streptomycin
-
1 µM Dexamethasone (or an equivalent concentration of this compound)
-
0.5 mM Isobutylmethylxanthine (IBMX)
-
1 µg/mL Insulin
-
1 µM Rosiglitazone
-
-
Maintenance Medium: After 3-4 days, switch to an adipogenic maintenance medium (induction medium without IBMX and rosiglitazone).
-
Medium Change: Change the maintenance medium every 2-3 days.
-
Assessment of Differentiation: After 10-14 days, assess adipogenic differentiation by:
-
Oil Red O Staining: To visualize the accumulation of lipid droplets within the cells.
-
Quantitative RT-PCR: To measure the expression of adipogenic marker genes (e.g., PPARG, CEBPA, FABP4).
-
Chondrogenic Differentiation
In chondrogenic differentiation protocols, glucocorticoids like dexamethasone are used in combination with transforming growth factor-beta (TGF-β) to promote the formation of cartilaginous pellets from MSCs.[9][11] Glucocorticoids enhance the expression of key cartilage extracellular matrix genes, such as aggrecan and type II collagen.[9][10]
Experimental Protocol: Chondrogenic Differentiation of Human MSCs (Pellet Culture)
-
Cell Pellet Formation: Resuspend 2.5 x 105 MSCs in a 15 mL conical tube in 0.5 mL of chondrogenic induction medium. Centrifuge at 150-200 x g for 5 minutes to form a cell pellet at the bottom of the tube.
-
Chondrogenic Induction Medium:
-
DMEM (high glucose)
-
1% Penicillin-Streptomycin
-
100 nM Dexamethasone
-
50 µg/mL Ascorbate-2-phosphate
-
40 µg/mL L-Proline
-
10 ng/mL TGF-β3
-
1X ITS+Premix (Insulin-Transferrin-Selenium)
-
-
Culture: Loosen the cap of the conical tube to allow for gas exchange and incubate at 37°C in a 5% CO2 incubator.
-
Medium Change: Gently replace the medium every 2-3 days without disturbing the pellet.
-
Assessment of Differentiation: After 21 days, assess chondrogenic differentiation by:
-
Histology: Paraffin embedding, sectioning, and staining with Alcian Blue (for sulfated proteoglycans) and Picrosirius Red (for collagen).
-
Immunohistochemistry: For type II collagen.
-
Quantitative RT-PCR: For chondrogenic marker genes (SOX9, ACAN, COL2A1).
-
Interaction with Other Signaling Pathways
The effects of this compound on stem cell differentiation are not solely mediated by the GR pathway but involve complex crosstalk with other major signaling cascades.
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is a critical regulator of stem cell self-renewal and differentiation. Glucocorticoids have been shown to interact with this pathway in a context-dependent manner. In osteogenesis, glucocorticoids can enhance Wnt signaling, leading to increased expression of Runx2.[8] Conversely, in other contexts, high concentrations of glucocorticoids can inhibit Wnt signaling.[12]
TGF-β Signaling
The TGF-β signaling pathway is crucial for the differentiation of MSCs, particularly into the chondrogenic lineage.[13][14] As mentioned in the chondrogenesis protocol, glucocorticoids act synergistically with TGF-β to promote cartilage formation. This synergy is thought to involve the enhancement of TGF-β-mediated gene expression by the activated GR.[9]
Quantitative Data Summary
The effects of this compound on stem cell differentiation can be quantified by measuring changes in gene expression, protein levels, and cell phenotype. The following tables summarize representative quantitative data from the literature.
Table 1: Effect of Hydrocortisone on Gene Expression in Mouse Embryonic Stem Cell-Derived Definitive Endoderm Differentiation towards Lung Alveolar Epithelial Cells
| Gene | Treatment Group | Fold Change vs. Undifferentiated mESCs (Mean ± SD) |
| Sox17 | IDE2-induced DE | 15.2 ± 1.8 |
| Foxa2 | IDE2-induced DE | 12.5 ± 1.5 |
| Sftpc (SP-C) | Hydrocortisone (0.5 µg/ml) | 30.6 ± 3.2 |
| Sftpc (SP-C) | FGF2 + Hydrocortisone + A549 CM | ~37% SP-C positive cells |
Data adapted from Mokhber Dezfouli et al. (2019).[15][16]
Table 2: Effect of Hydrocortisone on Human Mesenchymal Stromal Cell Proliferation and Gene Expression
| Parameter | Treatment | Outcome |
| Total Cell Yield | Hydrocortisone | Reduced by ~2 times |
| Cloning Efficiency | Hydrocortisone | Increased by 2-3 times |
| Bone Differentiation Markers | Hydrocortisone | Inhibited |
| Early Adipocyte Marker | Hydrocortisone | Increased at the beginning of culture |
| Late Adipocyte Marker | Hydrocortisone | Dramatically stimulated throughout culture |
Data adapted from Drize et al. (2013).[17][18]
Conclusion
This compound is an indispensable tool in the field of stem cell biology, serving as a potent and versatile modulator of differentiation. Its effects are highly context-dependent, relying on the specific stem cell type, the surrounding biochemical milieu, and the precise dosage and timing of its application. A thorough understanding of the underlying molecular mechanisms, particularly the GR signaling pathway and its intricate crosstalk with other key developmental pathways, is paramount for its effective and reproducible use. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute robust experiments aimed at directing stem cell fate for a wide array of applications in regenerative medicine and beyond. Further research into the nuanced interactions of glucocorticoids with the cellular machinery will undoubtedly unlock new possibilities for controlling cell fate and developing novel therapeutic strategies.
References
- 1. abmgood.com [abmgood.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Glucocorticoids promote chondrogenic differentiation of adult human mesenchymal stem cells by enhancing expression of cartilage extracellular matrix genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chondrogenic Differentiation of Bone Marrow-Derived Mesenchymal Stem Cells: Tips and Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ixcellsbiotech.com [ixcellsbiotech.com]
- 13. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 14. cusabio.com [cusabio.com]
- 15. Hydrocortisone Promotes Differentiation of Mouse Embryonic Stem Cell-Derived Definitive Endoderm toward Lung Alveolar Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Effect of hydrocortisone on multipotent human mesenchymal stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
hydrocortisone phosphate for inducing glucocorticoid response elements
An In-depth Technical Guide to Hydrocortisone (B1673445) Phosphate (B84403) for the Induction of Glucocorticoid Response Elements
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of hydrocortisone phosphate as a tool for inducing glucocorticoid response elements (GREs) in experimental systems. Hydrocortisone, the active form of this compound, is a key endogenous glucocorticoid that regulates a vast array of physiological processes through the glucocorticoid receptor (GR).[1] Understanding its mechanism of action at the molecular level is crucial for research into inflammation, immunology, metabolism, and drug development. This document details the underlying signaling pathways, provides structured quantitative data for hydrocortisone and related compounds, and offers detailed protocols for key experimental procedures. Visualizations of pathways and workflows are included to facilitate comprehension and experimental design.
Introduction: this compound as a Research Tool
Hydrocortisone sodium phosphate is a synthetic, water-soluble ester of hydrocortisone (also known as cortisol).[2] In biological systems and aqueous solutions like cell culture media, it is readily hydrolyzed by phosphatases to release the active hydrocortisone.[3] This property makes it a convenient and commonly used compound in research for studying the activation of the glucocorticoid signaling pathway.
Upon entering a cell, hydrocortisone binds to the cytoplasmic glucocorticoid receptor, a ligand-activated transcription factor.[4][5] This binding initiates a cascade of events leading to the receptor's translocation into the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs).[6] This interaction modulates the transcription of target genes, leading to the well-documented anti-inflammatory, immunosuppressive, and metabolic effects of glucocorticoids.[7][8] This guide focuses on the practical application of this compound to specifically induce these GRE-mediated transcriptional events in a controlled research setting.
The Glucocorticoid Receptor Signaling Pathway
The canonical pathway for GRE induction by hydrocortisone involves several key steps, from ligand binding to the modulation of gene expression.
-
Ligand Entry and Receptor Binding : Being a small, lipophilic molecule, hydrocortisone passively diffuses across the cell membrane. In the cytoplasm, it binds to the ligand-binding domain (LBD) of the glucocorticoid receptor, which, in its inactive state, is part of a multiprotein complex including heat shock proteins like Hsp90 and Hsp70.[5][9]
-
Receptor Activation and Nuclear Translocation : Ligand binding causes a conformational change in the GR, leading to the dissociation of the heat shock proteins.[5][10] This "activated" GR-ligand complex exposes a nuclear localization signal.
-
Dimerization and DNA Binding : The activated complex then translocates into the nucleus.[11] Inside the nucleus, two GR-ligand complexes form a homodimer, which is the functional unit that recognizes and binds to GREs.[6][12]
-
Transcriptional Modulation : The consensus GRE sequence is a palindromic sequence, typically 5'-GGTACAnnnTGTTCT-3', where the GR dimer binds.[13][14] Upon binding, the GR recruits a complex of co-activator or co-repressor proteins, which ultimately enhances or suppresses the transcription of target genes by interacting with the basal transcription machinery.[8][15]
Quantitative Data for GRE Induction
The efficacy of a glucocorticoid in activating GRE-mediated transcription is typically quantified by its binding affinity (Kd) for the GR and its effective concentration (EC50) in a functional assay. The following tables summarize key quantitative parameters for hydrocortisone (cortisol) and other commonly used glucocorticoids.
Table 1: Glucocorticoid Receptor Binding Affinities
| Compound | Receptor Binding Affinity (Kd) | Species/System | Reference |
|---|---|---|---|
| Dexamethasone | ~1.1 nM (at 0°C) | Rat | [16] |
| Hydrocortisone (Cortisol) | ~15 nM (at 0°C), ~75 nM (estimated at 37°C) | Rat | [16] |
| Triamcinolone Acetonide | High Affinity (qualitative) | Human | [17] |
| Corticosterone | Low Affinity (qualitative) | Human |[17] |
Note: Binding affinity is temperature-dependent. Values at physiological temperature (37°C) are more relevant but less commonly measured directly.
Table 2: Functional Potency (EC50) for Transcriptional Activation
| Compound | EC50 for Transcriptional Modulation | Cell Line / System | Reference |
|---|---|---|---|
| Dexamethasone | ~5 nM | Various Cell Lines | [16] |
| Hydrocortisone (Cortisol) | ~35 - 67 nM | Various Cell Lines | [16] |
| Dexamethasone | Stimulation begins at 3.3 nM | H441 and A549 cells |[18] |
Experimental Protocols
Precise and reproducible methodologies are essential for studying GRE induction. Below are detailed protocols for primary assays.
GRE-Luciferase Reporter Assay
This is the most common method to quantify the activation of the GR signaling pathway. It involves transfecting cells with a plasmid containing a GRE sequence upstream of a reporter gene, such as firefly luciferase.
Methodology:
-
Cell Seeding:
-
Plate cells (e.g., HEK293T or A549) in a white, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of transfection. A typical density is 20,000-25,000 cells/well.[19]
-
Incubate overnight in complete medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.
-
-
Transfection:
-
Prepare a transfection mix. For each well, combine:
-
100 ng of GRE-luciferase reporter plasmid.
-
10 ng of a control plasmid expressing Renilla luciferase (for normalization).
-
Transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol in serum-free medium.
-
-
Add the transfection mix to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh complete medium and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a low-serum medium (e.g., DMEM with 1% FBS).[19] A typical concentration range would be from 1 pM to 10 µM.
-
Aspirate the medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO or PBS).
-
Incubate for 18-24 hours.
-
-
Lysis and Readout:
-
Aspirate the medium and lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system on a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration and fit a dose-response curve to determine the EC50.
-
GR Nuclear Translocation Assay
This imaging-based assay visually confirms that the ligand induces the movement of GR from the cytoplasm to the nucleus.
Methodology:
-
Cell Culture:
-
Seed cells (e.g., U2OS) on glass-bottom dishes or plates suitable for high-resolution imaging.
-
If not using a stable cell line, transfect cells with a plasmid expressing a fluorescently-tagged GR (e.g., GFP-GR).
-
-
Compound Treatment:
-
Treat cells with this compound at a concentration known to be effective (e.g., 1 µM) or a vehicle control.
-
Incubate for 1-2 hours at 37°C.[20]
-
-
Cell Fixation and Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.[20]
-
Wash the cells again with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS (if performing antibody staining for endogenous GR).
-
Stain nuclei with a DNA dye like Hoechst or DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of the GR signal in the nucleus versus the cytoplasm to determine the nuclear translocation ratio.
-
Target Gene Expression Analysis by qPCR
This assay measures the functional downstream consequence of GRE activation: the change in transcription of endogenous, glucocorticoid-responsive genes (e.g., SGK1, FKBP5).[18]
Methodology:
-
Cell Treatment:
-
Plate cells in a 6-well or 12-well plate and grow to ~80% confluency.
-
Treat with this compound (e.g., 100 nM) for a specified time course (e.g., 4, 8, 24 hours).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Run the reaction on a real-time PCR machine.
-
-
Data Analysis:
-
Calculate the change in target gene expression relative to the reference gene using the delta-delta Ct (ΔΔCt) method.
-
Considerations for Drug Development Professionals
-
Prodrug Kinetics: this compound is a prodrug that must be converted to hydrocortisone.[3] While this conversion is typically rapid in the presence of cellular phosphatases, it is a factor to consider when designing pharmacokinetic and pharmacodynamic (PK/PD) models.
-
Selectivity: Hydrocortisone is the natural ligand for the GR but can also activate the mineralocorticoid receptor (MR) at high concentrations.[7] Assays for off-target effects, particularly on MR, are important.
-
Transactivation vs. Transrepression: Glucocorticoid actions are mediated by both gene activation (transactivation) via GRE binding and gene repression (transrepression) through protein-protein interactions with other transcription factors like NF-κB.[6][8] The assays described here primarily measure GRE-mediated transactivation. Assays that measure the repression of inflammatory cytokines may be needed to capture the full biological effect.
-
Cell-Type Specificity: The transcriptional response to glucocorticoids is highly cell-type specific, depending on the expression of GR, co-regulators, and the chromatin landscape.[15] Validating findings in multiple, disease-relevant cell types is critical.
Conclusion
This compound is an invaluable reagent for investigating the glucocorticoid signaling pathway and its role in health and disease. By acting as a reliable precursor to the natural GR ligand, it allows for the controlled induction of glucocorticoid response elements. A thorough understanding of the underlying molecular mechanisms, combined with the rigorous application of the quantitative assays detailed in this guide, will enable researchers and drug developers to effectively probe this critical biological system.
References
- 1. corticostatin.com [corticostatin.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
- 5. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 6. atsjournals.org [atsjournals.org]
- 7. Physiology, Glucocorticoids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Glucocorticoids: do we know how they work? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Activation of the glucocorticoid-receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucocorticoid Action: Physiology | Clinical Gate [clinicalgate.com]
- 12. Homodimer formation is rate-limiting for high affinity DNA binding by glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Determinants of Glucocorticoid Receptor Mobility in Living Cells: the Importance of Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Highly Responsive Bioassay for Quantification of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Understanding Hydrocortisone Phosphate Bioavailability in Tissue Culture: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical factors governing the bioavailability of hydrocortisone (B1673445) phosphate (B84403) in in vitro tissue culture models. Understanding the conversion of this common prodrug to its active form, hydrocortisone, is paramount for accurate and reproducible experimental outcomes in pharmacology, toxicology, and cell biology research. This document outlines the underlying biochemical processes, presents detailed experimental protocols for quantification, and offers representative data for guidance.
Introduction: The Prodrug Concept and the Role of Alkaline Phosphatase
Hydrocortisone phosphate is a water-soluble ester prodrug of hydrocortisone. Its enhanced solubility makes it a preferred formulation for various applications, including as a supplement in cell culture media. However, for hydrocortisone to exert its biological effects, it must be hydrolyzed to its active form. This conversion is primarily mediated by the enzyme alkaline phosphatase (ALP), which is present on the surface of many cell types and in serum supplements used in culture media.
The bioavailability of hydrocortisone at the cellular level is therefore dependent on two key processes:
-
Dephosphorylation: The enzymatic conversion of this compound to hydrocortisone by alkaline phosphatase.
-
Cellular Uptake: The transport of active hydrocortisone across the cell membrane to reach its intracellular glucocorticoid receptors.
The rate and extent of these processes can vary significantly between different cell lines, influencing the effective concentration of hydrocortisone and the subsequent cellular response.
Biochemical Conversion and Cellular Uptake Pathway
The conversion of this compound to hydrocortisone is a straightforward enzymatic reaction. Once hydrocortisone is liberated, it can passively diffuse across the cell membrane to bind to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus to modulate gene expression.
Quantitative Analysis of Bioavailability
To accurately assess the bioavailability of this compound in a given cell culture system, it is essential to quantify the rate of its conversion to hydrocortisone and the subsequent intracellular accumulation of the active drug. The following tables provide representative data from a hypothetical experiment using a cell line with high alkaline phosphatase activity, such as HepG2 cells.
Table 1: Alkaline Phosphatase Activity in Various Cell Lines
| Cell Line | Origin | Alkaline Phosphatase Activity (nmol/min/mg protein) |
| HepG2 | Human Hepatocellular Carcinoma | 150.5 ± 12.3 |
| Caco-2 | Human Colorectal Adenocarcinoma | 85.2 ± 9.8 |
| HeLa | Human Cervical Cancer | 25.7 ± 4.1 |
| A549 | Human Lung Carcinoma | 10.1 ± 2.5 |
| HEK293 | Human Embryonic Kidney | 5.3 ± 1.2 |
Data are presented as mean ± standard deviation and are representative. Actual values may vary based on culture conditions and passage number.
Table 2: Conversion of this compound to Hydrocortisone in HepG2 Cell Culture
| Time (hours) | This compound in Medium (µM) | Hydrocortisone in Medium (µM) |
| 0 | 10.00 | 0.00 |
| 1 | 8.52 | 1.48 |
| 2 | 7.15 | 2.85 |
| 4 | 5.03 | 4.97 |
| 8 | 2.51 | 7.49 |
| 24 | 0.12 | 9.88 |
Initial concentration of this compound was 10 µM.
Table 3: Intracellular Concentration of Hydrocortisone in HepG2 Cells
| Time (hours) | Intracellular Hydrocortisone (pmol/10^6 cells) |
| 0 | 0.0 |
| 1 | 15.2 |
| 2 | 28.9 |
| 4 | 45.3 |
| 8 | 58.7 |
| 24 | 65.1 |
Cells were treated with 10 µM this compound.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following section provides protocols for the key experiments required to assess this compound bioavailability.
Alkaline Phosphatase Activity Assay
This assay quantifies the enzymatic activity of ALP in cell lysates, providing a measure of the cell line's capacity to convert this compound.
Materials:
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Assay buffer (e.g., Tris-HCl, pH 8.5)
-
Cell lysis buffer (e.g., RIPA buffer)
-
96-well microplate
-
Microplate reader
Protocol:
-
Culture cells to 80-90% confluency in a suitable culture vessel.
-
Wash cells with ice-cold PBS and lyse using cell lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
In a 96-well plate, add a known amount of protein lysate to each well.
-
Add the pNPP substrate solution to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate ALP activity based on a p-nitrophenol standard curve and normalize to the total protein concentration.
Quantification of this compound and Hydrocortisone by LC-MS/MS
This protocol details the simultaneous quantification of the prodrug and its active form in both the culture medium and cell lysates.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Internal standards (e.g., deuterated hydrocortisone)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
Protocol:
Sample Preparation (Culture Medium):
-
Collect culture medium at specified time points.
-
Centrifuge to remove any cells or debris.
-
Add an internal standard to a known volume of the supernatant.
-
For dilute samples, perform solid-phase extraction to concentrate the analytes.
-
For concentrated samples, perform a protein precipitation step by adding cold acetonitrile (e.g., 3:1 ratio of ACN to medium).
-
Vortex and centrifuge to pellet precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
Sample Preparation (Cell Lysates):
-
After collecting the culture medium, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the culture dish using a suitable solvent (e.g., methanol/water mixture).
-
Scrape the cells and collect the lysate.
-
Add an internal standard.
-
Homogenize the lysate (e.g., by sonication).
-
Centrifuge to pellet cellular debris.
-
Transfer the supernatant and process as described for the medium samples (evaporation and reconstitution).
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Perform chromatographic separation using a C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid.
-
Detect and quantify this compound and hydrocortisone using multiple reaction monitoring (MRM) in positive ion mode.
-
Establish a standard curve for each analyte to enable accurate quantification.
Conclusion
The bioavailability of this compound in tissue culture is a dynamic process governed by cell-specific alkaline phosphatase activity and the kinetics of cellular uptake. For researchers utilizing this compound, it is imperative to either empirically determine the conversion rate and intracellular concentration in their specific cell model or to use cell lines with well-characterized ALP activity. The protocols and data presented in this guide provide a framework for conducting such assessments, ultimately leading to more precise and reliable in vitro studies.
The Impact of Hydrocortisone Phosphate on Mitochondrial Activity in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrocortisone (B1673445), a widely used glucocorticoid, and its phosphate (B84403) derivative, exert complex and often contradictory effects on cancer cells. While recognized for their anti-inflammatory and pro-apoptotic properties in certain hematological malignancies, glucocorticoids can also promote survival and therapy resistance in solid tumors. A critical but often overlooked aspect of their mechanism of action is the direct impact on mitochondrial function. This technical guide provides an in-depth analysis of the effects of hydrocortisone phosphate on mitochondrial activity in the context of cancer. It consolidates current research on the signaling pathways involved, presents quantitative data from relevant studies, and offers detailed experimental protocols for investigating these effects. The information is intended to equip researchers and drug development professionals with the knowledge to further explore the therapeutic potential and risks associated with glucocorticoid use in oncology.
Introduction
Mitochondria are central to cellular metabolism, energy production, and the regulation of apoptosis. In cancer, mitochondrial function is often reprogrammed to support rapid proliferation and survival. Glucocorticoids, such as hydrocortisone, can influence these mitochondrial processes through both genomic and non-genomic pathways. The translocation of the glucocorticoid receptor (GR) to the mitochondria (mtGR) has emerged as a key event in mediating some of these effects.[1][2][3][4][5] Understanding the intricate interplay between this compound and mitochondrial activity is crucial for developing more effective cancer therapies and mitigating unwanted side effects.
Signaling Pathways
The binding of hydrocortisone to the glucocorticoid receptor can initiate a cascade of events that ultimately impact mitochondrial function. Two primary pathways are considered: the classical nuclear pathway and a more direct mitochondrial pathway.
-
Nuclear GR Signaling: Hydrocortisone binds to the cytosolic GR, which then translocates to the nucleus to regulate the transcription of genes involved in metabolism and apoptosis. This can indirectly affect mitochondria by altering the expression of proteins that are imported into the organelle.[6]
-
Mitochondrial GR (mtGR) Signaling: A subpopulation of GR can translocate directly to the mitochondria.[1][2][3][4] The binding of hydrocortisone to mtGR is thought to directly influence mitochondrial gene expression and interact with components of the apoptotic machinery. In some cancer cell types, particularly hematological malignancies, this pathway is linked to the induction of apoptosis.[1][3][4][5]
The following diagram illustrates the proposed signaling pathway of hydrocortisone impacting mitochondrial activity.
Caption: Hydrocortisone signaling pathways affecting mitochondrial function.
Quantitative Data on Mitochondrial Activity
The effects of hydrocortisone on mitochondrial activity can vary significantly depending on the cancer cell type, concentration, and duration of exposure. The following tables summarize quantitative data from studies investigating the impact of hydrocortisone and other glucocorticoids on key mitochondrial parameters.
Table 1: Effect of Hydrocortisone on Mitochondrial Activity in HEp-2 Cells
| Concentration | Exposure Time | Change in Mitochondrial Activity (MTT Assay) | Reference |
| 0.5 µM | 24 hours | Significant increase | [7] |
| 1.0 µM | 24 hours | Significant increase | [7] |
| 2.5 µM | 24 hours | Reduction | [7] |
Table 2: Effect of Hydrocortisone Acetate (B1210297) on Metabolism in Lymphoma NK/ly Cells
| Parameter | Change | Reference |
| Respiratory Activity | Slightly altered | [8] |
| Aerobic Glycolysis | Increased | [8] |
| Pentose Phosphate Pathway | Drastically increased (1.7 to 7.4-fold) | [8] |
Table 3: Effect of Hydrocortisone on Cell Viability in A549 and HCT116 Cancer Cells
| Cell Line | Hydrocortisone Concentration | Exposure Time | Change in Cell Viability (MTT Assay) | Reference |
| A549 (Lung Cancer) | 50 µM | 7 days | Significant increase (p ≤ 0.0001) | [9] |
| HCT116 (Colorectal Cancer) | 50 µM | 7 days | Significant increase (p ≤ 0.01) | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on mitochondrial activity in cancer cells.
Assessment of Mitochondrial Metabolic Activity (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[10]
Protocol:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis, respectively.[11]
Protocol:
-
Cell Seeding: Seed cancer cells in a Seahorse XF96 cell culture microplate at an optimized density.
-
Treatment: Treat cells with this compound for the desired time.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO₂ incubator.
-
Mito Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Analyze the OCR and ECAR data to determine the impact of this compound on mitochondrial function.
The following diagram illustrates a typical experimental workflow for a Seahorse XF Mito Stress Test.
Caption: Workflow for a Seahorse XF Mito Stress Test experiment.
Determination of Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential is a key indicator of mitochondrial health. It can be measured using fluorescent dyes like JC-1. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.[12]
Protocol:
-
Cell Culture and Treatment: Culture and treat cancer cells with this compound as described previously.
-
JC-1 Staining: Resuspend the cells in media containing JC-1 dye (typically 1-10 µM) and incubate for 15-30 minutes at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Analysis: Analyze the cells using a flow cytometer or fluorescence microscope. Measure the fluorescence intensity in both the green (FITC) and red (PE or rhodamine) channels.
-
Data Interpretation: A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential.
Detection of Reactive Oxygen Species (ROS)
Mitochondria are a major source of cellular ROS.[13] Increased ROS production can be an indicator of mitochondrial dysfunction. Dichlorodihydrofluorescein diacetate (DCFDA) is a common probe used to measure ROS.
Protocol:
-
Cell Preparation and Treatment: Prepare and treat cancer cells with this compound.
-
DCFDA Loading: Load the cells with DCFDA (typically 5-10 µM) for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells to remove unloaded dye.
-
Analysis: Measure the fluorescence intensity using a flow cytometer, fluorescence microscope, or plate reader. An increase in fluorescence indicates an increase in ROS levels.
Conclusion
This compound has a multifaceted impact on mitochondrial activity in cancer cells, with effects that are highly context-dependent. The translocation of the glucocorticoid receptor to the mitochondria appears to be a key mechanism driving these changes. While in some cancers this can lead to apoptosis, in others, it may promote survival and resistance to therapy. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate these complex interactions. A deeper understanding of how this compound modulates mitochondrial function will be instrumental in optimizing its use in cancer treatment and developing novel therapeutic strategies that target mitochondrial metabolism.
References
- 1. Role of mitochondrial glucocorticoid receptor in glucocorticoid-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Role of mitochondrial glucocorticoid receptor in glucocorticoid-induced apoptosis | Semantic Scholar [semanticscholar.org]
- 4. Role of mitochondrial glucocorticoid receptor in glucocorticoid-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepdyve.com [deepdyve.com]
- 6. The influence of glucocorticoid signaling on tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. [Effect of hydrocortisone acetate on carbohydrate metabolism and cellular respiration of lymphoma NK/ly] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Hydrocortisone Phosphate and Immune Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on hydrocortisone (B1673445) phosphate (B84403) and its profound immunosuppressive effects. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms, quantitative effects on immune cells, and the experimental protocols used to elucidate these properties.
Core Mechanisms of Hydrocortisone-Mediated Immune Suppression
Hydrocortisone, a synthetic corticosteroid, exerts its potent anti-inflammatory and immunosuppressive effects primarily by binding to the cytosolic glucocorticoid receptor (GR). This binding event initiates a cascade of molecular interactions that ultimately modulate gene expression, leading to the suppression of immune responses.
Upon binding to hydrocortisone, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates to the nucleus. Inside the nucleus, the hydrocortisone-GR complex can influence gene transcription in several ways:
-
Transactivation: The complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: More central to its immunosuppressive action, the activated GR can interfere with the function of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference, often without direct DNA binding, prevents these factors from driving the expression of a wide array of pro-inflammatory genes.
The downstream consequences of this genomic modulation are extensive and include the inhibition of pro-inflammatory cytokine production, suppression of T and B lymphocyte proliferation, and the induction of apoptosis in immune cells.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in hydrocortisone-mediated immune suppression.
Quantitative Data on Immunosuppressive Effects
The immunosuppressive effects of hydrocortisone are dose-dependent. The following tables summarize key quantitative data from various in vitro studies.
Table 1: Inhibition of Cytokine Production by Hydrocortisone
| Cytokine | Cell Type | Stimulant | Hydrocortisone Concentration | Inhibition (%) | Reference |
| IL-1 | Monocytes | LPS | 10⁻⁵ M | Significant Suppression | [1] |
| IL-2 | T-cells | Mitogen | 10⁻⁶ M | Abrogated Production | [2] |
| IL-4 | Human PBMCs | Mitogen | 10⁻⁷ - 10⁻⁵ M | Dose-dependent inhibition | [3] |
| IL-6 | Human PBMCs | LPS | 10⁻⁷ M | ~50% | [4] |
| IFN-γ | Human PBMCs | PHA/ConA | 0.08 µg/mL | Significant Reduction | [5] |
| IFN-γ | Equine, Ovine, Bovine PBMCs | Mitogen | 10⁻⁶ M | Significant Suppression | [6] |
| TNF-α | Monocytes | LPS | 10⁻⁵ M | Significant Suppression | [4] |
Table 2: IC50 Values of Hydrocortisone on T-Cell Subsets
| T-Cell Subset | Condition | IC50 (M) | Reference |
| T inducer/helper (Th) cells | With IL-2 | 10⁻⁴ | [7] |
| T suppressor/cytotoxic (Tsc) cells | With IL-2 | 10⁻⁶ | [7] |
| Th cells | Without IL-2 | < 5 x 10⁻⁸ | [7] |
| Murine cortical thymocytes | In vitro | 2 x 10⁻⁸ | [7] |
| Murine medullary thymocytes and peripheral lymphocytes | In vitro | 2 x 10⁻⁶ | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. The following are representative protocols for key experiments used to characterize the immunosuppressive effects of hydrocortisone.
Lymphocyte Proliferation Assay
This assay measures the ability of lymphocytes to proliferate in response to a stimulus, and the inhibitory effect of hydrocortisone on this process.
Experimental Workflow
References
- 1. Failure of hydrocortisone to suppress the interferon-gamma-induced augmentation of interleukin 1 secretion of aged human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrocortisone abrogates proliferation of T cells in autologous mixed lymphocyte reaction by rendering the interleukin-2 Producer T cells unresponsive to interleukin-1 and unable to synthesize the T-cell growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrocortisone inhibition of human interleukin-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoids Do Not Inhibit Antitumor Activity of Activated CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of hydrocortisone on the production of gamma-interferon and other lymphokines by human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrocortisone inhibits IFN-γ production in equine, ovine, and bovine PBMCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Colony formation by subpopulations of T lymphocytes. IV. Inhibitory effect of hydrocortisone on human and murine T cell subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of Hydrocortisone Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445) phosphate (B84403), a water-soluble ester of the glucocorticoid hydrocortisone (cortisol), is a potent anti-inflammatory agent widely utilized in clinical practice. Its efficacy stems from its ability to modulate the intricate signaling cascades that drive the inflammatory response. This technical guide provides an in-depth exploration of the anti-inflammatory properties of hydrocortisone phosphate, detailing its mechanism of action, relevant signaling pathways, and the experimental methodologies used to characterize its effects. All quantitative data are presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized through detailed diagrams.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). As a prodrug, it is rapidly converted to its active form, hydrocortisone, in the body. Hydrocortisone, being lipophilic, readily crosses the cell membrane and binds to the cytosolic GR, which is part of a multiprotein complex. Upon binding, the GR undergoes a conformational change, dissociates from the complex, and translocates to the nucleus.[1][2]
Once in the nucleus, the activated GR dimerizes and interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[3] This interaction can lead to either transactivation or transrepression of gene expression.
-
Transactivation: The GR-dimer binds to GREs and upregulates the transcription of anti-inflammatory genes, such as those encoding for annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2 and subsequently reduces the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3]
-
Transrepression: More central to its anti-inflammatory action, the activated GR can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][4] This is achieved through direct protein-protein interactions or by competing for essential co-activators, thereby preventing the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules.[1][3][5]
Furthermore, hydrocortisone can influence the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in inflammation.[6][7] By inducing the expression of MAPK phosphatase-1 (MKP-1), hydrocortisone can dephosphorylate and inactivate key MAPKs like p38, leading to a downstream reduction in the production of inflammatory mediators.[8][9]
Key Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the modulation of several key signaling pathways.
Glucocorticoid Receptor (GR) Signaling Pathway
This is the primary pathway through which hydrocortisone exerts its effects. The binding of hydrocortisone to the cytosolic GR initiates a cascade of events leading to the nuclear translocation of the receptor and subsequent regulation of gene expression.
NF-κB Signaling Pathway Inhibition
NF-κB is a master regulator of inflammation. In its inactive state, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Hydrocortisone inhibits this pathway by upregulating the expression of IκBα, which traps NF-κB in the cytoplasm.[4][10][11]
p38 MAPK Signaling Pathway Inhibition
The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to the production of further inflammatory mediators. Hydrocortisone can induce the expression of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates p38 MAPK, thereby dampening the inflammatory response.[6][7][12]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize quantitative data from various studies on the anti-inflammatory effects of hydrocortisone.
Table 1: Effect of Hydrocortisone on Pro-inflammatory Cytokine Levels in Severe Sepsis Patients
| Cytokine | Hydrocortisone Group (Mean ± SD) | Non-Hydrocortisone Group (Mean ± SD) | Reference |
| IL-1β (pg/mL) | Significant decrease observed | No significant change | [13][14] |
| IFN-γ (pg/mL) | Significant decrease observed | No significant change | [13][14] |
| TNF-α (pg/mL) | Significant decrease observed | No significant change | [13][14] |
| IL-6 (pg/mL) | Significant decrease observed | No significant change | [13][14] |
Data from a prospective observational study in 105 severe sepsis patients. The hydrocortisone group (n=43) showed a marked decrease in pro-inflammatory cytokines compared to the non-hydrocortisone group (n=62).[13][14]
Table 2: Effect of Hydrocortisone on Cytokine Levels in Septic Shock Patients
| Cytokine | Hydrocortisone Group | Placebo Group | P-value | Reference |
| IL-6 (pg/mL) | Significantly reduced | - | - | [15] |
| IL-8 (pg/mL) | Significantly reduced | - | - | [15] |
| TNF-α | Not significantly altered | - | - | [15] |
| IL-10 | Not significantly altered | - | - | [15] |
Results from a prospective, double-blind study in 24 patients with septic shock. Hydrocortisone infusion was associated with significant reductions in serum IL-6 and IL-8 levels.[15]
Table 3: Effect of a High Dose of Hydrocortisone (300mg IV) on Inflammatory Markers in Normal Subjects
| Marker | Change from Baseline | P-value | Reference |
| Plasma TNF-α | ↓ 27 ± 9% | <0.05 | [16] |
| MNC NF-κB binding | Significantly suppressed | <0.05 | [16] |
| Plasma HMG-B1 | ↑ 37 ± 12% | <0.05 | [16] |
| Plasma MMP-9 | ↑ 125 ± 22% | <0.01 | [16] |
Data from a randomized crossover study in ten normal subjects, indicating a mixed anti- and pro-inflammatory response to a high dose of hydrocortisone.[16]
Table 4: In Vitro Inhibition of NF-κB1 Nuclear Translocation by Hydrocortisone
| Genotype | LPS-induced NF-κB1 Nuclear Translocation (%) | LPS + Hydrocortisone-induced NF-κB1 Nuclear Translocation (%) | P-value | Reference |
| II Genotype | High | 25 ± 11 | 0.0001 | [17][18] |
| DD Genotype | High | 51 ± 15 | n.s. | [17][18] |
Results from an in vitro study on monocytes, showing that hydrocortisone's ability to inhibit LPS-induced NF-κB1 nuclear translocation is dependent on the -94ins/delATTG polymorphism in the NFKB1 gene.[17][18]
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties are provided below.
In Vitro Assay: NF-κB Activation Assay (Immunofluorescence)
Objective: To determine the effect of hydrocortisone on the nuclear translocation of NF-κB in response to an inflammatory stimulus.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: Isolate monocytes from peripheral blood of healthy volunteers and culture them in appropriate media.
-
Treatment: Seed cells onto coverslips in a 24-well plate. After adherence, treat the cells for a specified time (e.g., 1 hour) with:
-
Vehicle control (e.g., DMSO)
-
Lipopolysaccharide (LPS) at a final concentration of 10 µg/mL to induce inflammation.
-
LPS (10 µg/mL) in combination with hydrocortisone at a final concentration of 10⁻⁵ M.
-
-
Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells and block with 1% bovine serum albumin (BSA) in PBST (PBS with 0.1% Tween 20) for 30 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the p65 subunit of NF-κB diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBST and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells and counterstain the nuclei with 4′,6-diamidino-2-phenylindole (DAPI) for 5 minutes.
-
Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope.
-
Analysis: Quantify the percentage of cells showing nuclear localization of NF-κB p65 by counting at least 100 cells per condition. A cell is considered positive if the fluorescence intensity in the nucleus is greater than that in the cytoplasm.
In Vitro Assay: Western Blot for Phospho-p38 MAPK
Objective: To assess the effect of hydrocortisone on the phosphorylation (activation) of p38 MAPK in response to an inflammatory stimulus.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., pancreatic acinar cells) to 80-90% confluency. Treat the cells with the desired concentrations of hydrocortisone for a specified duration (e.g., 4 days).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (phospho-p38) overnight at 4°C. For normalization, the membrane will also be probed with antibodies against total p38 MAPK and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the intensity of the protein bands using densitometry software. Normalize the phospho-p38 signal to the total p38 signal and then to the loading control to determine the relative level of p38 MAPK activation.
In Vivo Assay: Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory activity of this compound by measuring its ability to reduce edema in an animal model of acute inflammation.
Experimental Workflow:
Detailed Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) to the laboratory environment for at least one week, with free access to food and water.
-
Grouping and Dosing: Fast the animals overnight before the experiment. Divide them into groups (n=6 per group):
-
Control Group: Receives the vehicle (e.g., normal saline).
-
Standard Group: Receives a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg).
-
Test Groups: Receive this compound at various doses (e.g., 10, 20, 40 mg/kg).
-
-
Drug Administration: Administer the vehicle, standard drug, or test compound intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan suspension in normal saline into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the volume of the injected paw immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume. The percentage inhibition of edema by the drug treatment is calculated using the following formula: % Inhibition = [1 - (Vt / Vc)] x 100 Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to determine the significance of the results.
Conclusion
This compound is a cornerstone of anti-inflammatory therapy, exerting its effects through a multifaceted mechanism of action that involves the modulation of key signaling pathways, including the glucocorticoid receptor, NF-κB, and p38 MAPK pathways. The quantitative data and experimental protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals engaged in the study of its anti-inflammatory properties. A thorough understanding of these molecular and cellular mechanisms is crucial for the rational design of novel anti-inflammatory agents and the optimization of existing therapeutic strategies.
References
- 1. Hydrocortisone-induced anti-inflammatory effects in immature human enterocytes depend on the timing of exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrocortisone rapidly and significantly reduces the IL-6 level in blood and lungs of patients with COVID-19-related ARDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkindi Sprinkle, Cortef (hydrocortisone) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. researchportal.tuni.fi [researchportal.tuni.fi]
- 7. corticostatin.com [corticostatin.com]
- 8. Hydrocortisone inhibition of human interleukin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucocorticoids inhibit induced and non-induced mRNA accumulation of genes encoding hyaluronan synthases (HAS): hydrocortisone inhibits HAS1 activation by blocking the p38 mitogen-activated protein kinase signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effects of acute and chronic hydrocortisone treatment on pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition by glucocorticoids of the formation of interleukin-1 alpha, interleukin-1 beta, and interleukin-6: mediation by decreased mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of p38 MAPK and glucocorticoid receptor activation by hydrocortisone in mono-and co-cultured pancreatic acinar and stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Hydrocortisone on Regulating Inflammation, Hemodynamic Stability, and Preventing Shock in Severe Sepsis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Hydrocortisone on Regulating Inflammation, Hemodynamic Stability, and Preventing Shock in Severe Sepsis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunomodulation in septic shock: hydrocortisone differentially regulates cytokine responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A mixed anti-inflammatory and pro-inflammatory response associated with a high dose of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hydrocortisone Fails to Abolish NF-κB1 Protein Nuclear Translocation in Deletion Allele Carriers of the NFKB1 Promoter Polymorphism (-94ins/delATTG) and Is Associated with Increased 30-Day Mortality in Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydrocortisone fails to abolish NF-κB1 protein nuclear translocation in deletion allele carriers of the NFKB1 promoter polymorphism (-94ins/delATTG) and is associated with increased 30-day mortality in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Hydrocortisone Phosphate with Glucocorticoid Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydrocortisone (B1673445) phosphate (B84403) is a water-soluble prodrug that is rapidly converted in vivo to hydrocortisone, a potent agonist of the glucocorticoid receptor (GR). Its therapeutic efficacy is entirely dependent on this conversion, as hydrocortisone phosphate itself exhibits negligible binding affinity for the GR. Upon conversion, hydrocortisone binds to the cytosolic GR, initiating a cascade of events that leads to the modulation of gene expression. This guide provides a comprehensive overview of the molecular interactions between hydrocortisone and the glucocorticoid receptor, including detailed signaling pathways, quantitative binding and activity data, and standardized experimental protocols for the characterization of such interactions.
Introduction to Glucocorticoid Receptor Signaling
Glucocorticoids, such as hydrocortisone, are essential steroid hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and the immune response.[1][2] Their effects are primarily mediated through the glucocorticoid receptor, a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[1][3] In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins.[1][4]
The binding of a glucocorticoid ligand, such as hydrocortisone, to the ligand-binding domain (LBD) of the GR triggers a conformational change. This change leads to the dissociation of the chaperone proteins and the unmasking of the nuclear localization signals.[3] The activated ligand-receptor complex then translocates to the nucleus, where it can modulate gene expression through several mechanisms. The most prominent of these is the direct binding of GR homodimers to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either transactivation or transrepression of gene transcription.[1][5]
The Role of this compound as a Prodrug
This compound is a synthetic ester of hydrocortisone designed to enhance aqueous solubility for parenteral administration. It is well-established that this compound is a prodrug, meaning it is biologically inactive in its initial form and must be metabolized in the body to its active form, hydrocortisone.[6] This conversion is a rapid hydrolysis reaction that cleaves the phosphate group. Therefore, the interaction with and activation of the glucocorticoid receptor is attributed to the resulting hydrocortisone molecule.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters for the interaction of hydrocortisone (the active form of this compound) and other relevant ligands with the glucocorticoid receptor. It is important to note that this compound itself is considered to have no significant binding affinity for the GR prior to its conversion.
Table 1: Glucocorticoid Receptor Binding Affinities (Kd)
| Compound | Receptor Source | Assay Type | Dissociation Constant (Kd) (nM) | Reference |
| Hydrocortisone (Cortisol) | Human Mononuclear Leukocytes | Radioligand Binding Assay | 17.5 ± 1.7 | [7] |
| Hydrocortisone (Cortisol) | Human Mononuclear Leukocytes (Hypertensive) | Radioligand Binding Assay | 24.6 ± 2.4 | [7] |
| Hydrocortisone | Rat Liver | Radioligand Binding Assay | 1.9 (high affinity), 68.7 (low affinity) | [8] |
| Dexamethasone | Human Mononuclear Leukocytes | Radioligand Binding Assay | 5.7 ± 0.3 | [7] |
| Hydrocortisone 17-butyrate 21-propionate | Rat Liver | Radioligand Binding Assay | 9.8 | [8] |
Table 2: Functional Activity at the Glucocorticoid Receptor (EC50/IC50)
| Compound | Cell Line | Assay Type | Activity | Potency (nM) | Reference |
| Hydrocortisone (Cortisol) | Human Mononuclear Leukocytes | Lysozyme Release Inhibition | Agonist | IC50: 9.5 ± 0.3 | [7] |
| Dexamethasone | A549 cells | GM-CSF Release Inhibition | Agonist | EC50: 2.2 x 10⁻⁹ M (2.2 nM) | [9] |
| Dexamethasone | Human Mononuclear Leukocytes | Lysozyme Release Inhibition | Agonist | IC50: 3.1 ± 0.2 | [7] |
| Fluticasone Propionate | A549 cells | GM-CSF Release Inhibition | Agonist | EC50: 1.8 x 10⁻¹¹ M (0.018 nM) | [9] |
| Budesonide | A549 cells | GM-CSF Release Inhibition | Agonist | EC50: 5.0 x 10⁻¹¹ M (0.05 nM) | [9] |
Mandatory Visualizations
Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway initiated by hydrocortisone.
Experimental Workflows
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a glucocorticoid receptor reporter gene assay.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kd) of hydrocortisone for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd) of hydrocortisone for the GR.
Materials:
-
Purified recombinant human GR or cytosolic extract from cells expressing GR (e.g., A549 cells).
-
Radioligand: [³H]-dexamethasone.
-
Unlabeled competitor: Hydrocortisone.
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing molybdate (B1676688) to stabilize the receptor).
-
Separation medium: Dextran-coated charcoal or glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction from the cell source by homogenization and ultracentrifugation. Determine the protein concentration.
-
Assay Setup: In a series of microcentrifuge tubes or a 96-well plate, add a fixed concentration of the GR-containing cytosol and a fixed concentration of [³H]-dexamethasone (typically at or below its Kd).
-
Competition: Add increasing concentrations of unlabeled hydrocortisone to the tubes. Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone, e.g., 1000-fold excess).
-
Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation: Separate the receptor-bound radioligand from the free radioligand.
-
Charcoal Method: Add a dextran-coated charcoal suspension, incubate briefly, and centrifuge. The unbound radioligand adsorbs to the charcoal, leaving the bound radioligand in the supernatant.
-
Filtration Method: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the receptor-bound radioligand.
-
-
Quantification: Transfer the supernatant (charcoal method) or the filters (filtration method) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the hydrocortisone concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.[10]
Glucocorticoid Receptor Reporter Gene Assay
This cell-based functional assay measures the ability of hydrocortisone to activate the GR and induce the transcription of a reporter gene.
Objective: To determine the half-maximal effective concentration (EC50) of hydrocortisone for GR-mediated transactivation.
Materials:
-
A suitable mammalian cell line (e.g., HEK293 or HeLa) that has low endogenous GR expression.
-
An expression vector for human GR.
-
A reporter plasmid containing a GR-responsive promoter (with GREs) driving the expression of a reporter gene (e.g., firefly luciferase).[11]
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Transfection reagent.
-
Hydrocortisone.
-
Cell culture medium and reagents.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Plate the cells in a multi-well plate. Co-transfect the cells with the GR expression vector, the GRE-reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
Compound Treatment: After an appropriate recovery period post-transfection (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of hydrocortisone. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period sufficient to allow for gene expression (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the activity of both firefly and Renilla luciferase in the cell lysates using a luminometer and appropriate substrates.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the hydrocortisone concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[12]
Conclusion
This compound serves as an effective prodrug, delivering the active glucocorticoid, hydrocortisone, which potently interacts with the glucocorticoid receptor. Understanding the intricacies of this interaction, from the initial binding event to the subsequent modulation of gene expression, is fundamental for the development of novel glucocorticoid-based therapies. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to characterize and compare the efficacy of glucocorticoid receptor modulators. The provided visualizations of the signaling pathway and experimental workflows offer a clear and concise representation of these complex processes, aiding in both experimental design and data interpretation.
References
- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Nontranscriptional actions of the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Glucocorticoids and Their Receptor Isoforms: Roles in Female Reproduction, Pregnancy, and Foetal Development [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of affinity to receptors in the esterified glucocorticoid, hydrocortisone 17-butyrate 21-propionate (HBP), in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for Hydrocortisone Phosphate in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445), a glucocorticoid, is a critical supplement in primary cell culture, playing a pivotal role in maintaining cell viability, promoting differentiation, and influencing proliferation. Its more soluble form, hydrocortisone phosphate (B84403), offers ease of use in aqueous culture media. These application notes provide detailed protocols for the utilization of hydrocortisone phosphate in primary cell culture, with a focus on epithelial cells and other common primary cell types. The information presented is intended to guide researchers in establishing optimal conditions for their specific experimental needs.
Hydrocortisone exerts its effects primarily by binding to the intracellular glucocorticoid receptor (GR).[1][2][3] Upon ligand binding, the receptor-hormone complex translocates to the nucleus, where it modulates the transcription of target genes.[1][2][3] This can lead to the upregulation of anti-inflammatory proteins and the repression of pro-inflammatory signaling pathways.[1] The downstream effects are cell-type specific and can include the induction of differentiation, inhibition or stimulation of proliferation, and maintenance of cellular function.[4][5][6]
Data Presentation
Table 1: Recommended Working Concentrations of Hydrocortisone in Primary Cell Culture
| Primary Cell Type | Hydrocortisone Concentration | Incubation Time | Observed Effect |
| Mouse Epidermal Melanoblasts | Dose-dependent | 12 days | Inhibited proliferation, induced differentiation into melanocytes (in the presence of keratinocytes).[4] |
| Chick Embryonic Epidermal Cells | 0.01 - 1.0 µg/mL | 2 - 4 days | Decreased mitotic and labeling indices, extended cell cycle generation time (primarily G1 phase).[7] |
| Human Epidermal Keratinocytes | 2 - 20 µg/mL | Not specified | Stimulated mycelium growth of Trichophyton rubrum in co-culture.[8] |
| Mouse Mammary Epithelial Cells | Not specified | Not specified | Increased activity of glucose 6-phosphate dehydrogenase in the presence of insulin.[6] |
| Human Limbal Stem Cells | Not specified | Not specified | Enhanced proliferation and self-renewal in explant cultures.[6] |
| Human Adipose-Derived Stem Cells | Not specified | Not specified | Promoted epithelial differentiation in combination with other growth factors.[6] |
| Mouse Embryonic Stem Cell-Derived Definitive Endoderm | Not specified | Not specified | Promoted differentiation towards lung alveolar epithelial cells.[6] |
| Human Peripheral Blood Mononuclear Leukocytes | Not specified | Not specified | Facilitated the detection and isolation of HTLV-III.[9] |
| Mouse Epithelial Cells | 0.4 pg/mL | Not specified | Component of growth media.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Hydrocortisone 21-phosphate disodium (B8443419) salt is freely soluble in water.[11][12] This protocol outlines the preparation of a sterile stock solution.
Materials:
-
Hydrocortisone 21-phosphate disodium salt powder
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Laminar flow hood
Procedure:
-
In a laminar flow hood, weigh the desired amount of hydrocortisone 21-phosphate disodium salt powder.
-
Dissolve the powder in a minimal amount of sterile, nuclease-free water to create a concentrated stock solution (e.g., 1 mg/mL or 10 mg/mL). If needed, gentle warming or vortexing can be used to aid dissolution.
-
Once fully dissolved, bring the solution to the final desired volume with sterile, nuclease-free water.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. For short-term use (up to one month), aliquots can be stored at 4°C.[12]
Protocol 2: General Protocol for Treating Primary Cells with this compound
This protocol provides a general workflow for treating primary cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell type and experimental question.
Materials:
-
Primary cells in culture
-
Complete cell culture medium appropriate for the primary cell type
-
This compound sterile stock solution (from Protocol 1)
-
Sterile pipette tips and pipettes
-
Incubator with appropriate temperature, humidity, and CO2 levels
Procedure:
-
Culture primary cells to the desired confluency in their appropriate complete culture medium.
-
Prepare the working concentration of this compound by diluting the sterile stock solution directly into the complete culture medium. For example, to make a 1 µg/mL working solution from a 1 mg/mL stock, add 1 µL of the stock solution to every 1 mL of culture medium.
-
Aspirate the old medium from the primary cell cultures.
-
Gently add the fresh culture medium containing the desired concentration of this compound to the cells.
-
Incubate the cells for the desired period. Incubation times can range from hours to several days depending on the experiment.[4][7]
-
For long-term cultures, the medium containing this compound should be replaced every 2-3 days.
-
At the end of the incubation period, proceed with downstream analysis (e.g., proliferation assay, differentiation marker analysis, gene expression analysis).
Visualizations
Caption: Workflow for this compound use in primary cell culture.
Caption: Simplified glucocorticoid receptor signaling pathway.
References
- 1. Physiology, Glucocorticoids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrocortisone is involved in regulating the proliferation and differentiation of mouse epidermal melanoblasts in serum-free culture in the presence of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective action of hydrocortisone on postmitotic epidermal cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. The Effect of Hydrocortisone on the Epidermal Proliferation in an Organ Culture of Chick Embryonic Skin: (hydrocortisone/cell proliferation/epidermis/chick) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of hydrocortisone on Trichophyton rubrum growth in human epidermal keratinocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrocortisone and some other hormones enhance the expression of HTLV-III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. medchemexpress.com [medchemexpress.com]
Preparing Hydrocortisone Phosphate Stock Solution for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445), a glucocorticoid, is a synthetic steroid hormone widely utilized in research to investigate a vast array of biological processes, including inflammation, immunity, and cellular differentiation. Its water-soluble form, hydrocortisone 21-phosphate, is particularly advantageous for in vitro studies as it readily dissolves in aqueous solutions like cell culture media. The phosphate (B84403) group is cleaved by endogenous phosphatases, releasing the active hydrocortisone molecule. This document provides detailed application notes and protocols for the preparation and use of hydrocortisone phosphate stock solutions in a research setting.
Data Presentation
A summary of the key quantitative data for hydrocortisone and its common salt forms is presented in the table below for easy reference and comparison.
| Property | Hydrocortisone | Hydrocortisone 21-Phosphate | Hydrocortisone 21-Phosphate Disodium (B8443419) Salt |
| Molecular Formula | C₂₁H₃₀O₅ | C₂₁H₃₁O₈P | C₂₁H₂₉Na₂O₈P |
| Molecular Weight ( g/mol ) | 362.47 | 442.4 | 486.40[1][2][3][4] |
| Solubility in Water | 0.28 mg/mL[5] | Sparingly soluble | Freely soluble[1] |
| Solubility in Ethanol | 15.0 mg/mL[5] | Very slightly soluble[1] | Very slightly soluble |
| Solubility in DMSO | ~20 mg/mL[6] | Not readily available | Not readily available |
| Storage of Powder | Room temperature[6] | -20°C for up to 3 years[7] | Room temperature |
| Stock Solution Storage | Aliquots at -20°C[5] | Aliquots at -20°C or -80°C | Aliquots at -20°C (short-term) or -80°C (long-term) |
| Stock Solution Stability | Stable for several months at -20°C | Stable for at least 1 year at -80°C[7] | Stable for at least 1 day at room temperature, longer when refrigerated[8][9][10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of hydrocortisone 21-phosphate disodium salt, a commonly used water-soluble form.
Materials:
-
Hydrocortisone 21-phosphate disodium salt (MW: 486.40 g/mol )
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
0.22 µm sterile syringe filter
-
Sterile microcentrifuge tubes for aliquoting
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of hydrocortisone 21-phosphate disodium salt needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 486.40 g/mol = 0.04864 g = 48.64 mg
-
-
Weigh the powder: Carefully weigh out 48.64 mg of hydrocortisone 21-phosphate disodium salt powder using an analytical balance and transfer it to a sterile 15 mL or 50 mL conical tube.
-
Dissolve the powder: Add 10 mL of sterile water or PBS to the conical tube containing the powder.
-
Mix thoroughly: Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless to pale yellow.[1]
-
Sterile filter: To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquot for storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term use (up to a few months) or at -80°C for long-term storage (up to a year or longer).
Protocol 2: Application in Cell Culture - Treatment of HeLa Cells
This protocol provides a general workflow for treating a cell line, such as HeLa cells, with the prepared this compound stock solution to study its effects on gene expression or cell proliferation.
Materials:
-
HeLa cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
10 mM this compound stock solution (prepared as in Protocol 1)
-
Sterile cell culture plates or flasks
-
Sterile serological pipettes and pipette tips
-
Incubator (37°C, 5% CO₂)
-
Reagents for downstream analysis (e.g., RNA extraction kit, cell proliferation assay)
Procedure:
-
Cell Seeding: Seed HeLa cells into the desired culture vessel (e.g., 6-well plate) at an appropriate density to ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare the desired final concentration of hydrocortisone in fresh, pre-warmed complete cell culture medium. For example, to achieve a final concentration of 1 µM in 2 mL of medium per well of a 6-well plate:
-
Dilute the 10 mM stock solution 1:10,000 in the culture medium.
-
Volume of stock solution needed = (Final Concentration x Final Volume) / Stock Concentration
-
Volume of stock solution needed = (1 µM x 2000 µL) / 10,000 µM = 0.2 µL. It is recommended to perform a serial dilution for accuracy.
-
-
Cell Treatment:
-
Aspirate the old medium from the wells containing the HeLa cells.
-
Add the freshly prepared medium containing the desired concentration of hydrocortisone to the treated wells.
-
For control wells, add fresh medium without hydrocortisone.
-
-
Incubation: Return the culture plate to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific biological question being investigated.
-
Downstream Analysis: Following the incubation period, the cells can be harvested for various downstream analyses, such as:
-
Gene expression analysis: Extract RNA to study the upregulation or downregulation of target genes via RT-qPCR or RNA sequencing.
-
Protein analysis: Prepare cell lysates for Western blotting to examine changes in protein levels.
-
Cell proliferation assays: Perform assays like MTT or Crystal Violet to assess the effect of hydrocortisone on cell growth.[11]
-
Morphological analysis: Observe changes in cell morphology using a microscope.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Glucocorticoid receptor signaling pathway.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Hydrocortisone Sodium Phosphate | CAS No- 6000-74-4 | Simson Pharma Limited [simsonpharma.com]
- 5. mpbio.com [mpbio.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. globalrph.com [globalrph.com]
- 9. jmatonline.com [jmatonline.com]
- 10. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsdjournal.org [rsdjournal.org]
Application Notes and Protocols: The Role and Optimal Concentration of Hydrocortisone Phosphate in Organoid Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoids, three-dimensional self-organizing structures derived from stem cells, have emerged as powerful in vitro models for studying organ development, disease modeling, and drug discovery. The successful establishment and maintenance of organoid cultures rely on a precisely defined culture medium, often supplemented with various growth factors and small molecules that mimic the in vivo niche. Among these, the glucocorticoid hydrocortisone (B1673445), typically in its phosphate (B84403) form for enhanced solubility, plays a crucial role in promoting the differentiation, maturation, and long-term viability of various organoid types. These application notes provide a comprehensive overview of the use of hydrocortisone phosphate in organoid culture, including recommended concentration ranges, detailed protocols, and an exploration of its underlying mechanism of action.
Data Presentation: Hydrocortisone Concentration in Organoid Culture Media
The optimal concentration of hydrocortisone can vary significantly depending on the organoid type and the specific research application. The following tables summarize recommended hydrocortisone concentrations from published protocols for various organoid systems.
Table 1: Hydrocortisone Concentration for Human Organoid Culture
| Organoid Type | Hydrocortisone Concentration | Notes |
| Lung | 1 µM | Used in proximal differentiation medium.[1] |
| Mammary | 500 ng/mL | Part of Mammary Epithelial Growth Media (MEGM).[2] |
| Liver | 100 - 500 nM | Used to assess anti-inflammatory effects.[3] |
| Intestinal (from Crohn's Disease patients) | 10 µM (Prednisolone) | Used to enhance epithelial barrier function.[4] |
Table 2: Hydrocortisone Concentration for Murine Organoid Culture
| Organoid Type | Hydrocortisone Concentration | Notes |
| Mammary | 1 µg/mL | Component of lactation medium.[5] |
| Mammary (mid-pregnant mice) | Dose-dependent effects observed.[6] | Maintained parental organoid structure.[6] |
Table 3: Hydrocortisone Concentration for Other Species
| Organoid Type | Species | Hydrocortisone Concentration | Notes |
| Mammary Epithelial Cells | Rat | 0.1 - 10 µg/mL | Induced alveolar and multilobular branching morphogenesis.[7] |
Experimental Protocols
The following protocols provide a generalized workflow for the establishment and maintenance of epithelial organoids, with a specific focus on the preparation and use of hydrocortisone-supplemented media.
Protocol 1: Preparation of Hydrocortisone Stock Solution
Materials:
-
Hydrocortisone 21-phosphate sodium salt (or equivalent)
-
Sterile phosphate-buffered saline (PBS) or cell culture-grade water
-
Sterile conical tubes
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound to prepare a stock solution of a desired concentration (e.g., 1 mM).
-
In a sterile environment (e.g., a biological safety cabinet), dissolve the this compound powder in the appropriate volume of sterile PBS or water.
-
Gently mix by vortexing or inverting the tube until the powder is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: General Protocol for Organoid Culture with Hydrocortisone Supplementation
Materials:
-
Basal organoid medium (e.g., Advanced DMEM/F12)
-
Growth factors and other supplements (e.g., EGF, Noggin, R-spondin, B27 supplement, N2 supplement, Primocin)
-
Hydrocortisone stock solution (from Protocol 1)
-
Extracellular matrix (e.g., Matrigel®)
-
Organoid culture plates (e.g., 24-well plates)
Procedure:
-
Preparation of Complete Organoid Medium:
-
Thaw all required supplements, including the hydrocortisone stock solution, on ice.
-
In a sterile conical tube, combine the basal medium with the necessary growth factors and supplements according to your specific organoid protocol.
-
Add the appropriate volume of the hydrocortisone stock solution to achieve the desired final concentration (refer to Tables 1-3). For example, to achieve a 1 µM final concentration from a 1 mM stock, add 1 µL of the stock solution to every 1 mL of medium.
-
Mix the complete medium gently by inverting the tube.
-
-
Organoid Seeding:
-
Thaw the extracellular matrix (e.g., Matrigel®) on ice.
-
Isolate and prepare organoids or crypts according to your established protocol.
-
Resuspend the organoid pellet in the thawed extracellular matrix.
-
Dispense droplets of the organoid-matrix suspension into the center of the wells of a pre-warmed culture plate.
-
Incubate the plate at 37°C for 15-30 minutes to allow the matrix to solidify.
-
-
Organoid Culture and Maintenance:
-
Carefully add the complete organoid medium containing hydrocortisone to each well.
-
Culture the organoids in a humidified incubator at 37°C and 5% CO2.
-
Change the medium every 2-3 days, replacing it with fresh, pre-warmed complete organoid medium containing hydrocortisone.
-
Monitor organoid growth and morphology regularly using a light microscope.
-
Signaling Pathway and Experimental Workflow
Hydrocortisone Signaling Pathway
Hydrocortisone exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[8][9][10] Upon binding, the receptor translocates to the nucleus where it acts as a ligand-dependent transcription factor, modulating the expression of genes involved in cell proliferation, differentiation, and inflammation.[8][9][10]
Caption: Hydrocortisone binds to the glucocorticoid receptor, leading to its activation and translocation to the nucleus to regulate gene expression.
Experimental Workflow for Organoid Culture
The following diagram illustrates a typical workflow for establishing and maintaining organoid cultures with hydrocortisone supplementation.
Caption: A stepwise workflow for initiating and maintaining organoid cultures, highlighting the addition of hydrocortisone-supplemented medium.
Concluding Remarks
Hydrocortisone is a critical component in the culture media for a wide range of organoids, where it promotes cellular differentiation, enhances barrier function, and contributes to the overall maintenance of a physiologically relevant in vitro model. The optimal concentration of hydrocortisone is tissue-specific and should be empirically determined for each new organoid system or experimental design. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in the field of organoid biology and drug development, facilitating the establishment of robust and reproducible organoid cultures.
References
- 1. Establishing Human Lung Organoids and Proximal Differentiation to Generate Mature Airway Organoids [jove.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Metabolite Profiling and Pharmacokinetic Evaluation of Hydrocortisone in a Perfused Three-Dimensional Human Liver Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Primary Mammary Organoid Model of Lactation and Involution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of insulin, hydrocortisone and prolactin on cell morphology, growth and survival of mammary organoids from mid-pregnant mice cultured on collagen gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrocortisone and progesterone regulation of the proliferation, morphogenesis, and functional differentiation of normal rat mammary epithelial cells in three dimensional primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 10. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydrocortisone Phosphate in 3D Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in biomedical research and drug development to better recapitulate the complex in vivo microenvironment. Hydrocortisone (B1673445), a synthetic glucocorticoid, and its water-soluble phosphate (B84403) salt are common supplements in 3D cell culture media. These compounds play a crucial role in various cellular processes, including differentiation, maintenance of epithelial barriers, and modulation of inflammatory responses. These application notes provide a comprehensive overview of the use of hydrocortisone phosphate in 3D cell culture, including its mechanism of action, effects on different cell types, and detailed experimental protocols.
Mechanism of Action: Glucocorticoid Receptor Signaling
Hydrocortisone exerts its effects primarily through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[1][2] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs) such as HSP90 and HSP70.[2]
Upon binding to hydrocortisone, the GR undergoes a conformational change, leading to its dissociation from the chaperone proteins. The activated hydrocortisone-GR complex then translocates to the nucleus.[3][4] In the nucleus, it can either homodimerize and bind to specific DNA sequences known as glucocorticoid response elements (GREs) to activate gene transcription, or it can interact with other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes.[2] This dual action of transactivation and transrepression allows hydrocortisone to modulate a wide range of physiological processes.
Applications and Effects in 3D Cell Culture Models
This compound is utilized in a variety of 3D cell culture models, where it can influence cell behavior in a context-dependent manner.
Tumor Spheroids
In cancer research, hydrocortisone's effects on tumor spheroids can be complex. While it can have anti-inflammatory effects that may be beneficial in certain contexts, it can also influence cell proliferation and the extracellular matrix.
A study on human laryngeal carcinoma (HEp-2) cells in 3D culture showed that treatment with hydrocortisone led to a significant increase in mitochondrial activity.[5][6] However, it also interfered with spheroid formation, causing a significant dispersion of cells within 24 hours.[5] This was accompanied by a reduction in fibronectin and Focal Adhesion Kinase (FAK) labeling, suggesting an impact on cell-matrix interactions.[5]
Organoid Cultures
Hydrocortisone is a common and often essential component of the culture media for various types of organoids, particularly those of epithelial origin.
-
Intestinal Organoids: In human intestinal organoids, glucocorticoids like prednisolone (B192156) have been shown to enhance epithelial barrier function, which is often compromised in inflammatory conditions like Crohn's disease.[7][8] Treatment can restore the expression of key tight junction proteins.[7][8] Hydrocortisone has also been shown to induce changes in gene expression related to cell maturation, polarity, and tight junction formation in immature human enterocytes.[9][10]
-
Lung Organoids: Hydrocortisone is included in the differentiation medium for generating mature airway organoids from human lung organoids.[11] It is also used to promote the differentiation of mouse embryonic stem cell-derived definitive endoderm towards lung alveolar epithelial cells.[12]
Quantitative Data Summary
The following tables summarize the quantitative effects of hydrocortisone in various 3D cell culture models as reported in the literature.
Table 1: Effect of Hydrocortisone on HEp-2 Tumor Spheroids
| Parameter | Concentration (µM) | Exposure Time | Observation | Reference |
| Mitochondrial Activity (MTT Assay) | 0.5 - 2.5 | 24 and 48 hours | Significant increase in mitochondrial activity compared to control. | [5][6] |
| Cell Proliferation (Crystal Violet Assay) | 0.5 - 2.5 | 24 and 48 hours | No significant change in cell population compared to control. | [5][6] |
| Spheroid Integrity | 2.5 | 24 hours | Significant dispersion of cells. | [5] |
| Fibronectin Expression | 2.5 | 24 hours | Significant reduction in staining intensity. | [5] |
| FAK Labeling | 2.5 | 24 hours | Reduced labeling. | [5] |
Table 2: Effect of Prednisolone (a Glucocorticoid) on Human Intestinal Organoids
| Gene/Protein | Treatment | Observation | Reference |
| CLDN-2 (Claudin-2) | Cytokine Mix + Prednisolone | Prednisolone ameliorated the cytokine-induced increase in CLDN-2 expression. | [7][8] |
| E-cadherin | Cytokine Mix + Prednisolone | Prednisolone restored the cytokine-induced reduction in E-cadherin expression. | [7][8] |
| ILDR-1 | Cytokine Mix + Prednisolone | Prednisolone restored the cytokine-induced reduction in ILDR-1 expression. | [7][8] |
| Epithelial Permeability (FITC-D4 flux) | Cytokine Mix + Prednisolone | Prednisolone partially restored the epithelial barrier function disrupted by cytokines. | [7][8] |
Experimental Protocols
Protocol 1: Treatment of Tumor Spheroids with this compound
This protocol is adapted from a study on HEp-2 cell spheroids.[5]
Materials:
-
3D cell culture-compatible plates (e.g., ultra-low attachment plates)
-
Complete cell culture medium for your cell line
-
This compound stock solution (sterile)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., MTT reagent, Crystal Violet stain, antibodies for immunofluorescence)
Procedure:
-
Spheroid Formation: Seed cells in 3D culture plates at a density optimized for spheroid formation for your cell line. Culture for 4-7 days, or until spheroids of the desired size have formed.
-
Hydrocortisone Treatment:
-
Prepare working solutions of this compound in complete cell culture medium at the desired concentrations.
-
Carefully remove the old medium from the wells containing spheroids.
-
Gently add the hydrocortisone-containing medium to the wells.
-
Incubate for the desired treatment duration (e.g., 24 or 48 hours).
-
-
Downstream Analysis:
-
Cell Viability (MTT Assay):
-
Add MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a proprietary solution) and read the absorbance.
-
-
Cell Proliferation (Crystal Violet Assay):
-
Wash spheroids gently with PBS.
-
Fix with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain with Crystal Violet solution.
-
Wash away excess stain and allow to dry.
-
Solubilize the stain and read the absorbance.
-
-
Immunofluorescence:
-
Fix spheroids as above.
-
Permeabilize with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Image using a confocal or fluorescence microscope.
-
-
Protocol 2: Differentiation of Human Lung Organoids
This protocol is a simplified representation based on established methods for lung organoid differentiation which include hydrocortisone.[11]
Materials:
-
Established human lung organoids in expansion medium
-
Basement membrane matrix (e.g., Matrigel®)
-
Proximal Differentiation (PD) Medium containing:
-
Basal medium (e.g., ALI Basal Medium)
-
ALI Supplement
-
ALI Maintenance Supplement
-
Heparin
-
Hydrocortisone (1 µM)
-
Y-27632
-
DAPT
-
-
24-well culture plates
Procedure:
-
Organoid Culture: Maintain and expand human lung organoids in the appropriate expansion medium according to your established protocol.
-
Initiate Differentiation:
-
After 7-10 days of expansion post-passaging, carefully aspirate the expansion medium from the organoid cultures.
-
Replace the expansion medium with the prepared Proximal Differentiation (PD) medium containing hydrocortisone.
-
-
Maturation:
-
Incubate the organoids in the PD medium for 14 days.
-
Change the PD medium every 2-3 days.
-
-
Analysis: After the differentiation period, the mature airway organoids can be harvested for analysis, such as qRT-PCR for differentiation markers, immunohistochemistry, or functional assays.
Conclusion
This compound is a valuable supplement in 3D cell culture, with diverse effects that are dependent on the cell type and the biological question being addressed. In tumor spheroids, it can impact cell viability and interactions with the extracellular matrix. In organoid systems, it is often a critical factor for promoting differentiation and maintaining physiological functions, such as epithelial barrier integrity. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their 3D cell culture experiments. Careful optimization of concentration and treatment duration is essential to achieve the desired biological outcomes.
References
- 1. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Evaluation of the effect of hydrocortisone in 2D and 3D HEp-2 cell culture | Research, Society and Development [rsdjournal.org]
- 7. Corticosteroid enhances epithelial barrier function in intestinal organoids derived from patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Corticosteroid enhances epithelial barrier function in intestinal organoids derived from patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishing Human Lung Organoids and Proximal Differentiation to Generate Mature Airway Organoids [jove.com]
- 12. Hydrocortisone Promotes Differentiation of Mouse Embryonic Stem Cell-Derived Definitive Endoderm toward Lung Alveolar Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Hydrocortisone Phosphate: Application Notes and Protocols for In Vitro Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing hydrocortisone (B1673445) phosphate (B84403) for the treatment of in vitro inflammation models. This document outlines the underlying molecular mechanisms, detailed experimental protocols, and quantitative data on its anti-inflammatory effects.
Introduction
Hydrocortisone, a glucocorticoid, is a cornerstone of anti-inflammatory therapy. Its synthetic phosphate ester, hydrocortisone phosphate, offers enhanced solubility, making it particularly suitable for in vitro studies. This document details its application in mitigating inflammatory responses in established cell culture models, providing a framework for research into anti-inflammatory drug discovery and development.
The primary mechanism of action for hydrocortisone involves the glucocorticoid receptor (GR). Upon binding, the hydrocortisone-GR complex translocates to the nucleus, where it modulates the transcription of genes involved in inflammation. A key target is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1][2][3] Hydrocortisone achieves this by upregulating the expression of IκBα, an inhibitor of NF-κB that traps it in the cytoplasm, preventing the transcription of pro-inflammatory genes.[2][3] Additionally, hydrocortisone can suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, p38, and JNK, further dampening the inflammatory cascade.[4][5]
Quantitative Data: Efficacy of this compound
The anti-inflammatory effects of hydrocortisone have been quantified in various in vitro models. The following tables summarize the dose-dependent inhibition of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and human whole blood.
Table 1: Effect of Hydrocortisone (Cortisol) on Pro-Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | Hydrocortisone Concentration | Incubation Time | % Inhibition (relative to LPS control) |
| PGE₂ Production | 5 ng/mL | 24 hours | Significant Suppression |
| 15 ng/mL | 24 hours | More Significant Suppression | |
| 30 ng/mL | 24 hours | Most Significant Suppression | |
| iNOS mRNA Expression | 5 ng/mL | 24 hours | Significant Decrease |
| 15 ng/mL | 24 hours | More Significant Decrease | |
| 30 ng/mL | 24 hours | Most Significant Decrease | |
| COX-2 mRNA Expression | 5 ng/mL | 24 hours | Significant Decrease |
| 15 ng/mL | 24 hours | More Significant Decrease | |
| 30 ng/mL | 24 hours | Most Significant Decrease | |
| TNF-α mRNA Expression | 5 ng/mL | 24 hours | Significant Inhibition |
| 15 ng/mL | 24 hours | More Significant Inhibition | |
| 30 ng/mL | 24 hours | Most Significant Inhibition | |
| IL-1β mRNA Expression | 5 ng/mL | 24 hours | Significant Inhibition |
| 15 ng/mL | 24 hours | More Significant Inhibition | |
| 30 ng/mL | 24 hours | Most Significant Inhibition | |
| IL-6 mRNA Expression | 5 ng/mL | 24 hours | Significant Inhibition |
| 15 ng/mL | 24 hours | More Significant Inhibition | |
| 30 ng/mL | 24 hours | Most Significant Inhibition |
Data adapted from studies on cortisol in LPS-stimulated RAW264.7 cells.[4][5] The term "significant" indicates a statistically relevant reduction as reported in the source.
Table 2: Effect of Hydrocortisone on Cytokine Release in Stimulated Human Whole Blood
| Cytokine | Stimulant | Hydrocortisone Concentration | % Suppression (relative to stimulated control) |
| TNF-α | Pokeweed Mitogen (PWM) | Not Specified | Highly Significant Suppression (p < 0.001) |
| IL-1β | Lipopolysaccharide (LPS) | Not Specified | Significant Suppression (p < 0.01) |
Data adapted from a study on hydrocortisone administration and cytokine release.[6]
Experimental Protocols
Preparation of this compound Stock Solution
This compound is a water-soluble powder.
-
Reconstitution: Aseptically prepare a stock solution by dissolving hydrocortisone sodium phosphate powder in sterile, endotoxin-free water or phosphate-buffered saline (PBS). For example, to prepare a 100 mg/mL stock solution, dissolve the appropriate amount of powder in the required volume of sterile water.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Aliquot the sterile stock solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles. Dilute the stock solution to the desired working concentrations in the appropriate cell culture medium just before use.
In Vitro Inflammation Model: LPS-Stimulated RAW 264.7 Macrophages
This protocol describes the induction of an inflammatory response in RAW 264.7 murine macrophages using LPS and subsequent treatment with this compound.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli (100-200 ng/mL is often sufficient to induce a response[7])
-
This compound working solutions
-
Sterile 24-well or 96-well cell culture plates
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 5 x 10⁵ cells/well.[8] Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Pre-treatment (Optional): The following day, remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound. Incubate for a pre-determined time (e.g., 1-2 hours) before adding the inflammatory stimulus.
-
Inflammation Induction: Add LPS to the wells to a final concentration of 1 µg/mL.[4] For wells serving as controls, add an equivalent volume of sterile PBS.
-
Co-treatment: For co-treatment experiments, add this compound and LPS to the cells simultaneously.
-
Incubation: Incubate the plates for a specified period (e.g., 6, 12, or 24 hours) to allow for the inflammatory response and the effect of the treatment.[4]
-
Sample Collection: After incubation, carefully collect the cell culture supernatant for cytokine analysis (e.g., ELISA). Centrifuge the supernatant to remove any detached cells and store at -80°C until analysis. The remaining cells can be washed with cold PBS and lysed for subsequent RNA or protein extraction and analysis (e.g., qPCR or Western blot).
Cytokine Quantification by ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol provides a general outline for measuring the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the collected cell culture supernatants. Always refer to the specific instructions provided with your commercial ELISA kit.
Materials:
-
ELISA kit for the specific cytokine of interest (e.g., human or mouse TNF-α, IL-6)
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standard dilutions, and samples as instructed in the ELISA kit manual. Bring all reagents to room temperature before use.
-
Plate Coating: Coat a 96-well microplate with the capture antibody provided in the kit. Incubate as recommended (often overnight at 4°C).[9]
-
Washing and Blocking: Wash the plate to remove unbound capture antibody. Block the remaining protein-binding sites in the coated wells by adding a blocking buffer. Incubate for at least 1 hour at room temperature.[9]
-
Sample and Standard Incubation: After washing, add the prepared standards and collected cell culture supernatants to the appropriate wells. Incubate for the time specified in the kit protocol (typically 1-2 hours at room temperature).[10]
-
Detection Antibody Incubation: Wash the plate and add the biotin-conjugated detection antibody to each well. Incubate for 1 hour at room temperature.[11]
-
Enzyme Conjugate Incubation: Following another wash step, add the streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 20-30 minutes at room temperature.[9][11]
-
Substrate Development: Wash the plate and add the substrate solution (e.g., TMB) to each well. Incubate in the dark for approximately 20 minutes, or until a color change is observed.[10][11]
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color in the wells should change from blue to yellow.[10]
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader. It is recommended to also take a reading at 550 nm to correct for optical imperfections in the plate.[11]
-
Data Analysis: Calculate the concentration of the cytokine in your samples by plotting a standard curve of the known concentrations versus their corresponding absorbance values.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of hydrocortisone on the NF-κB signaling pathway.
References
- 1. NF-kappaB signalling is inhibited by glucocorticoid receptor and STAT6 via distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Cortisol modulates inflammatory responses in LPS-stimulated RAW264.7 cells via the NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cortisol modulates inflammatory responses in LPS-stimulated RAW264.7 cells via the NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for HPLC Analysis of Hydrocortisone Phosphate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445) phosphate (B84403) is a synthetic corticosteroid ester used in a variety of pharmaceutical formulations for its anti-inflammatory and immunosuppressive properties. Accurate and reliable quantification of hydrocortisone phosphate and its active form, hydrocortisone, in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document provides detailed application notes and protocols for the analysis of this compound in common biological samples—plasma/serum, urine, and tissue homogenates—using High-Performance Liquid Chromatography (HPLC) with UV detection.
I. Chromatographic Conditions
A generalized High-Performance Liquid Chromatography (HPLC) method for the analysis of hydrocortisone is presented below. Method optimization and validation are essential for specific applications.
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, UV/Vis Detector |
| Column | C8 or C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A common mobile phase is a mixture of phosphoric acid, acetonitrile, and water (0.5:380:620 v/v/v)[1]. Another option is methanol (B129727), water, and acetic acid (60:30:10 v/v/v)[2]. |
| Flow Rate | 1.0 mL/min[1][2] |
| Detection Wavelength | 242 nm, 245 nm, or 254 nm[1][2] |
| Injection Volume | 20 µL[1][2] |
| Column Temperature | Ambient or controlled at 25 °C |
| Internal Standard (IS) | Methylprednisolone acetate (B1210297) can be used as a stable internal standard to enhance the reproducibility of the assay[3]. |
II. Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated HPLC methods for hydrocortisone analysis.
Table 1: Linearity and Detection Limits
| Analyte | Matrix | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ | Reference |
| Hydrocortisone | Pharmaceutical | 0.02 - 0.4 mg/mL | 0.9989 | 0.010662 mg/mL | 0.0323076 mg/mL | [2] |
| Hydrocortisone | Parenteral | 2 - 20 µg/mL | - | - | - | [1] |
| Hydrocortisone Sodium Succinate | Pharmaceutical | 5 - 30 µg/mL | 0.9914 | 0.37 µg/mL | 1.13 µg/mL | |
| This compound | Human Plasma | 5 - 1000 ng/mL | >0.993 | - | 5 ng/mL | [4] |
Table 2: Recovery and Precision
| Analyte | Matrix | Recovery (%) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Reference |
| Hydrocortisone | Pharmaceutical | 98 - 101 | 0.19 - 0.55 | 0.33 - 0.71 | [2] |
| Hydrocortisone | Human Serum | 80.1 - 84.6 | 1.1 - 8.3 | - | [3] |
| This compound | Human Plasma | 98 - 102 | <11 | - | [4] |
III. Experimental Protocols
Detailed methodologies for sample preparation are provided below for plasma/serum, urine, and tissue samples.
A. Plasma/Serum Sample Preparation
This protocol outlines three common methods for the extraction of hydrocortisone from plasma or serum.
1. Protein Precipitation (PPT)
This is a rapid and simple method suitable for initial screening.
-
Protocol:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold methanol[4].
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins[4].
-
Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis[4].
-
2. Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT.
-
Protocol:
-
To 1 mL of plasma or serum, add a suitable internal standard.
-
Add 5 mL of methylene (B1212753) chloride as the extraction solvent[3].
-
Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the lower organic layer (methylene chloride) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the HPLC mobile phase and inject into the HPLC system.
-
3. Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and allows for sample concentration.
-
Protocol:
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 1 mL of plasma or serum onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the hydrocortisone with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
-
B. Urine Sample Preparation
This protocol details a solid-phase extraction method for the analysis of hydrocortisone in urine.
-
Protocol:
-
Centrifuge the urine sample at 3000 rpm for 10 minutes to remove particulate matter.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 1-5 mL of the clarified urine onto the cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of a mixture of acetone (B3395972) and water to remove interferences.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analyte with 1 mL of ethyl acetate.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
-
C. Tissue Homogenate Preparation and Extraction
This protocol describes a general procedure for the extraction of hydrocortisone from tissue samples.
-
Protocol:
-
Homogenization:
-
Accurately weigh the frozen tissue sample.
-
Add ice-cold lysis buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4) at a ratio of 900 µL per 100 mg of tissue[4].
-
Homogenize the tissue on ice using a mechanical homogenizer (e.g., Potter-Elvehjem or bead mill) until no visible tissue clumps remain[4].
-
Centrifuge the homogenate at 13,000 x g for 2 minutes at 4°C to pellet cellular debris[4].
-
Collect the supernatant for further processing.
-
-
Extraction:
-
To the tissue homogenate supernatant, add four volumes of cold acetone to precipitate proteins.
-
Incubate at -20°C for 1.5 hours.
-
Centrifuge at high speed (e.g., 60,000 rcf) for 5 minutes to pellet the proteins.
-
Transfer the supernatant containing the extracted hydrocortisone to a new tube.
-
Evaporate the acetone under a stream of nitrogen.
-
The remaining aqueous solution can then be further purified using LLE or SPE as described for plasma/serum samples.
-
-
IV. Visualized Workflows
The following diagrams illustrate the experimental workflows for the analysis of this compound in different biological matrices.
Caption: Workflow for Plasma/Serum Sample Preparation.
Caption: Workflow for Urine Sample Preparation.
Caption: Workflow for Tissue Sample Preparation.
References
- 1. Frontiers | Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations [frontiersin.org]
- 2. Tissue Homogenization and RNA + Protein Extraction using TRIzol reagent | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 3. Tissue Protein Extraction: Tissue Homogenization using Urea-based Buffer and Bead Mill Homogenizers [protocols.io]
- 4. rbm.iqvia.com [rbm.iqvia.com]
Application Note: Quantitative Analysis of Hydrocortisone Phosphate in Human Plasma by LC-MS/MS
Application Notes: Development of a Competitive ELISA for the Detection of Hydrocortisone Phosphate
Abstract
This document provides a comprehensive guide for the development and validation of a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of hydrocortisone (B1673445) phosphate (B84403). Due to the structural similarity between hydrocortisone and its phosphate ester, this protocol employs an enzymatic conversion step, utilizing alkaline phosphatase to convert hydrocortisone phosphate into hydrocortisone, which is then detected using a specific anti-hydrocortisone antibody. This method is suitable for researchers, scientists, and drug development professionals working on pharmaceutical analysis, clinical diagnostics, and related fields. The protocol covers all critical stages, including reagent preparation, assay optimization via checkerboard titration, detailed assay procedure, and full validation protocols for sensitivity, specificity, precision, and accuracy.
Principle of the Assay
This compound is a small molecule hapten and thus not amenable to a traditional sandwich ELISA format. Therefore, a competitive ELISA is the method of choice.[1][2][3] This assay is based on the competition between the hydrocortisone in the sample (or standard) and a fixed amount of a hydrocortisone-enzyme conjugate for a limited number of binding sites on a specific anti-hydrocortisone antibody coated onto the microplate wells.
The key steps are:
-
Enzymatic Conversion: Samples containing this compound are pre-treated with alkaline phosphatase to hydrolyze the phosphate group, yielding hydrocortisone.[4]
-
Competitive Binding: The treated sample is added to microplate wells pre-coated with an anti-hydrocortisone antibody. A hydrocortisone-Horseradish Peroxidase (HRP) conjugate is then added. The free hydrocortisone from the sample and the hydrocortisone-HRP conjugate compete for binding to the immobilized antibody.
-
Signal Generation: After incubation, unbound reagents are washed away. A TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution is added, which is converted by the bound HRP into a colored product.
-
Detection: The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm. The intensity of the color is inversely proportional to the concentration of this compound in the original sample.[1][5]
Competitive ELISA Signaling Pathway
Caption: Competitive binding of free hydrocortisone and a hydrocortisone-HRP conjugate.
Materials and Reagents
-
Microplates: 96-well high-binding polystyrene ELISA plates.
-
Antibody: Rabbit polyclonal or mouse monoclonal anti-hydrocortisone antibody.
-
Conjugate: Hydrocortisone-HRP conjugate.
-
Standard: this compound standard and hydrocortisone standard.
-
Enzyme: Alkaline Phosphatase (e.g., from bovine intestinal mucosa).
-
Sample Diluent: Phosphate Buffered Saline (PBS) with 1% Bovine Serum Albumin (BSA), pH 7.4.
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: PBST with 5% non-fat dry milk or 3% BSA.
-
Substrate: TMB Substrate Solution.
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
-
Instruments: Microplate reader (450 nm), microplate washer, precision pipettes.
Assay Development Workflow
The development process involves several key stages, from optimizing reagent concentrations to full assay validation.
Caption: Workflow for the development and validation of the this compound ELISA.
Experimental Protocols
Protocol 1: Checkerboard Titration for Reagent Optimization
To determine the optimal concentrations of the coating antigen (or capture antibody) and the detection antibody (or enzyme conjugate), a checkerboard titration is essential.[6][7][8]
Methodology:
-
Coat Plate: Prepare serial dilutions of the anti-hydrocortisone antibody in Coating Buffer (e.g., 10, 5, 2.5, 1.25 µg/mL). Coat each row of a 96-well plate with a different antibody concentration (100 µL/well). Incubate overnight at 4°C.
-
Wash and Block: Wash the plate 3 times with Wash Buffer. Block the wells with 200 µL/well of Blocking Buffer for 2 hours at room temperature (RT).
-
Add Conjugate: Wash the plate 3 times. Prepare serial dilutions of the hydrocortisone-HRP conjugate in Sample Diluent (e.g., 1:2000, 1:4000, 1:8000, 1:16000). Add 100 µL of each dilution to the wells, with each column receiving a different conjugate concentration.
-
Develop and Read: Incubate for 1 hour at RT. Wash 5 times. Add 100 µL/well of TMB Substrate. Incubate for 15-20 minutes in the dark. Add 100 µL/well of Stop Solution. Read absorbance at 450 nm.
-
Analysis: Select the combination of antibody and conjugate concentrations that yields a high maximum signal (absorbance ~1.5-2.0) with a low background. This combination will be used for the main assay.
| Checkerboard Titration Results (OD 450 nm) | Hydrocortisone-HRP Conjugate Dilution | |||
| Anti-HC Ab (µg/mL) | 1:2000 | 1:4000 | 1:8000 | 1:16000 |
| 10 | 2.85 | 2.41 | 1.98 | 1.25 |
| 5 | 2.55 | 2.10 | 1.65 | 0.95 |
| 2.5 | 1.98 | 1.54 | 1.10 | 0.65 |
| 1.25 | 1.21 | 0.88 | 0.55 | 0.30 |
| Optimal concentrations are bolded (e.g., 5 µg/mL antibody and 1:8000 conjugate dilution). |
Protocol 2: Main Assay Protocol for this compound
1. Sample Preparation and Enzymatic Conversion:
-
Prepare a stock solution of Alkaline Phosphatase (1 U/µL) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 9.0 with 1 mM MgCl₂).
-
For each sample and standard, add 10 µL of the sample/standard to a microtube.
-
Add 10 µL of the Alkaline Phosphatase solution.
-
Incubate at 37°C for 1 hour to ensure complete conversion of this compound to hydrocortisone.
-
Dilute the treated sample to the desired starting concentration using Sample Diluent.
2. Standard Curve Preparation:
-
Prepare a stock solution of this compound. Perform serial dilutions in the sample matrix (e.g., serum, formulation buffer) to create standards ranging from 0 to 1000 ng/mL.
-
Treat the standards with alkaline phosphatase as described in step 1. These now serve as the hydrocortisone standards for the assay.
3. ELISA Procedure:
-
Coating: Coat a 96-well plate with 100 µL/well of the optimized anti-hydrocortisone antibody concentration in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 300 µL/well of Wash Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer and incubate for 2 hours at RT.
-
Washing: Wash the plate 3 times.
-
Competitive Reaction: Add 50 µL of the enzyme-treated standard or sample to the appropriate wells. Then, add 50 µL of the optimized hydrocortisone-HRP conjugate dilution to all wells (except blank).
-
Incubation: Incubate for 1 hour at RT on a shaker.
-
Washing: Wash the plate 5 times.
-
Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-20 minutes at RT in the dark.
-
Stopping: Add 100 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm within 30 minutes.
Data Analysis
-
Calculate the average absorbance for each set of replicate standards and samples.
-
Calculate the percentage of binding for each standard and sample using the formula: %B/B₀ = (Absorbance of Standard or Sample / Absorbance of Zero Standard) x 100
-
Plot a standard curve of %B/B₀ versus the log of the hydrocortisone concentration.
-
Determine the concentration of hydrocortisone in the samples by interpolating their %B/B₀ values from the standard curve.
-
Multiply by the dilution factor to get the final concentration of this compound.
| Standard Curve Data Example | ||
| Hydrocortisone (ng/mL) | Avg. OD 450 nm | % B/B₀ |
| 0 (B₀) | 1.68 | 100% |
| 1 | 1.45 | 86% |
| 5 | 1.12 | 67% |
| 20 | 0.75 | 45% |
| 100 | 0.33 | 20% |
| 500 | 0.15 | 9% |
Assay Validation Protocols
Assay validation ensures the reliability, reproducibility, and accuracy of the developed ELISA.[9][10][11]
Specificity (Cross-Reactivity)
Specificity is determined by testing structurally related steroid hormones to see if they interfere with the assay.[12][13][14] Methodology:
-
Prepare solutions of potentially cross-reacting compounds (e.g., cortisol, cortisone (B1669442), prednisolone, dexamethasone) at a high concentration (e.g., 10,000 ng/mL).
-
Run these solutions in the ELISA in the same manner as the hydrocortisone standard.
-
Calculate the concentration of each compound that causes 50% inhibition (IC50).
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Hydrocortisone / IC50 of Cross-Reactant) x 100
| Cross-Reactivity Data | ||
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Hydrocortisone | 25 | 100% |
| Prednisolone | 250 | 10%[13] |
| Cortisone | 830 | 3%[15] |
| Dexamethasone | >10,000 | <0.25% |
| Progesterone | >10,000 | <0.25% |
Sensitivity (LOD and LOQ)
-
Limit of Detection (LOD): The lowest concentration of analyte that can be distinguished from the blank. It is often calculated as the mean of the zero standard minus 2 or 3 standard deviations.
-
Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable precision and accuracy. It is typically the lowest point on the standard curve that meets acceptance criteria (e.g., precision <20% CV, accuracy 80-120%).
Precision
Precision is assessed as the coefficient of variation (%CV) of repeated measurements.[16]
-
Intra-Assay Precision: Run 3 samples of low, medium, and high concentrations in replicates of 20 on the same plate. Calculate the %CV for each sample. Acceptance criterion is typically <15% CV.
-
Inter-Assay Precision: Run the same 3 samples on 10 different plates on different days. Calculate the %CV for each sample across the plates. Acceptance criterion is typically <20% CV.
Accuracy (Spike and Recovery)
Accuracy is evaluated by spiking a known amount of this compound into a sample matrix and measuring the recovery.[16] Methodology:
-
Spike three different concentrations (low, medium, high) of this compound into the sample matrix (e.g., serum).
-
Measure the concentration using the developed ELISA.
-
Calculate the percent recovery: % Recovery = (Measured Concentration - Endogenous Concentration) / Spiked Concentration x 100 Acceptance criterion is typically 80-120%.
References
- 1. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 2. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 3. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrocortisone Sodium Phosphate Injection [drugfuture.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Quantitative Elisa Checkerboard Titration Procedure - FineTest Elisa Kit [fn-test.com]
- 7. bosterbio.com [bosterbio.com]
- 8. cytodiagnostics.com [cytodiagnostics.com]
- 9. nebiolab.com [nebiolab.com]
- 10. myassays.com [myassays.com]
- 11. mybiosource.com [mybiosource.com]
- 12. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Validation and application of a highly specific and sensitive ELISA for the estimation of cortisone in saliva, urine and in vitro cell-culture media by using a novel antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. blog.avivasysbio.com [blog.avivasysbio.com]
Application Notes and Protocols: Hydrocortisone Phosphate for Macrophage Differentiation in Vitro
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide on the use of hydrocortisone (B1673445) phosphate (B84403) for the in vitro differentiation of monocytes into macrophages, with a focus on generating an anti-inflammatory M2-like phenotype.
Introduction
Macrophages are highly plastic immune cells that play a critical role in tissue homeostasis, inflammation, and immunity. They can be broadly categorized into two main phenotypes: the pro-inflammatory M1 macrophages and the anti-inflammatory M2 macrophages. The in vitro differentiation of monocytes into specific macrophage phenotypes is a valuable tool for studying their diverse functions and for the development of novel therapeutics.
Glucocorticoids, such as hydrocortisone phosphate, are potent anti-inflammatory agents that have been shown to influence macrophage differentiation and polarization.[1][2][3] In vitro, glucocorticoids can direct the differentiation of monocytes towards an M2-like phenotype, often referred to as GC-macrophages.[1][3] These macrophages share characteristics with tissue-resident macrophages and are involved in the resolution of inflammation and tissue repair.[4]
These application notes provide a comprehensive overview of the effects of this compound on macrophage differentiation, detailed experimental protocols, and a summary of expected quantitative outcomes.
Signaling Pathways and Experimental Workflow
Glucocorticoid Signaling in Macrophage Differentiation
Hydrocortisone, upon entering the cell, binds to the glucocorticoid receptor (GR), which then translocates to the nucleus. In the nucleus, the GR acts as a transcription factor, influencing the expression of a wide range of genes. The primary mechanisms include:
-
Transactivation: The GR dimer can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the upregulation of anti-inflammatory proteins like Glucocorticoid-Induced Leucine Zipper (GILZ).[2][4]
-
Transrepression: The GR can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This "tethering" mechanism inhibits the expression of pro-inflammatory cytokines and mediators.[2]
Experimental Workflow for Macrophage Differentiation
The general workflow for differentiating macrophages from peripheral blood mononuclear cells (PBMCs) and subsequent polarization using this compound is depicted below.
Data Presentation
The following tables summarize the expected quantitative changes in macrophage phenotype and function following treatment with glucocorticoids.
Table 1: Phenotypic Marker Expression in Glucocorticoid-Differentiated Macrophages (GC-Macrophages)
| Marker | Expression Level | Function | Reference |
| CD16 | Upregulated | FcγRIII, antibody-dependent cell-mediated cytotoxicity | [1][3] |
| CD163 | Upregulated | Hemoglobin-haptoglobin scavenger receptor, M2 marker | [1][3] |
| CD169 | Upregulated | Sialoadhesin, intercellular adhesion | [1][3] |
| CD206 | Upregulated | Mannose receptor, M2 marker, phagocytosis | [1][3] |
| CXCR4 | Upregulated | Chemokine receptor, cell migration | [1][3] |
Table 2: Effect of Glucocorticoids on M1 and M2 Marker Gene Expression in Pre-polarized M1 Macrophages
| Gene | Treatment | Fold Change vs. Control | Phenotype Association | Reference |
| TNFα | Liposomal Prednisolone Phosphate | ~10.6-fold decrease | M1 | [5] |
| IL-1β | Liposomal Prednisolone Phosphate | ~11-fold decrease | M1 | [5] |
| IL-6 | Liposomal Prednisolone Phosphate | ~6-fold decrease | M1 | [5] |
| IL-12p40 | Liposomal Prednisolone Phosphate | ~6-fold decrease | M1 | [5] |
| IL-10 | Liposomal Prednisolone Phosphate | ~2-fold decrease | M2 | [5] |
| IL-1RII | Liposomal Prednisolone Phosphate | ~1-fold decrease | M2 | [5] |
| CD163 | Liposomal Prednisolone Phosphate | ~2-fold increase | M2 | [5] |
Table 3: Functional Effects of Hydrocortisone on Macrophages
| Function | Effect of Hydrocortisone | Reference |
| Migration | Decreased in vitro | [4] |
| Phagocytosis | Increased capacity | [2] |
| Pro-inflammatory Cytokine Production (e.g., TNFα, IL-1β) | Inhibited | [5] |
| Apoptosis | Anti-apoptotic effect | [4] |
| Tumoricidal Activity | Inhibited | [6] |
Experimental Protocols
Protocol for Differentiation of Human Monocytes into M2-like Macrophages using this compound
This protocol describes the generation of M2-like macrophages from human PBMCs.
Materials:
-
Ficoll-Paque PLUS
-
PBS (Phosphate Buffered Saline), sterile
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
This compound (water-soluble)
-
6-well tissue culture plates
Protocol:
-
Isolation of PBMCs:
-
Dilute buffy coat with an equal volume of sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.
-
Collect the mononuclear cell layer and transfer to a new centrifuge tube.
-
Wash the cells with sterile PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the cell pellet in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin (complete RPMI).
-
-
Monocyte Adherence:
-
Count the PBMCs and seed them into 6-well tissue culture plates at a density of 2-5 x 10^6 cells/mL in complete RPMI.
-
Incubate for 2-24 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.
-
After incubation, gently wash the wells with sterile PBS to remove non-adherent cells (lymphocytes).
-
-
Differentiation into M0 Macrophages:
-
Add fresh complete RPMI containing 50 ng/mL of human M-CSF to the adherent monocytes.
-
Culture for 5-7 days, replacing the medium with fresh M-CSF-containing medium every 2-3 days. During this time, the monocytes will differentiate into non-polarized M0 macrophages.
-
-
Polarization to M2-like Macrophages:
-
After the 5-7 day differentiation period, replace the medium with fresh complete RPMI.
-
Add this compound to a final concentration of 1 µM. Note: The optimal concentration may vary and should be determined empirically.
-
Incubate for 24-48 hours to induce polarization towards an M2-like phenotype.
-
-
Harvesting and Analysis:
-
Macrophages can be harvested using gentle scraping or a cell lifter.
-
The phenotype of the differentiated macrophages can be analyzed by flow cytometry for surface marker expression (e.g., CD163, CD206), qPCR for gene expression analysis, or ELISA for cytokine secretion profiling.
-
Protocol for Assessing the Effect of this compound on M1 Macrophage Polarization
This protocol is designed to evaluate the inhibitory effect of this compound on the pro-inflammatory M1 phenotype.
Materials:
-
Differentiated M0 macrophages (from Protocol 4.1, step 3)
-
LPS (Lipopolysaccharide)
-
IFN-γ (Interferon-gamma)
-
This compound
-
Complete RPMI medium
Protocol:
-
Prepare M0 Macrophages:
-
Follow steps 1-3 of Protocol 4.1 to generate M0 macrophages in 6-well plates.
-
-
M1 Polarization with and without this compound:
-
Control Group (M0): Add fresh complete RPMI.
-
M1 Polarization Group: Add fresh complete RPMI containing 100 ng/mL LPS and 20 ng/mL IFN-γ.
-
Hydrocortisone Treatment Group: Add fresh complete RPMI containing 100 ng/mL LPS, 20 ng/mL IFN-γ, and 1 µM this compound.
-
-
Incubation:
-
Incubate all plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Analysis:
-
Collect the cell culture supernatants to measure the secretion of pro-inflammatory cytokines (e.g., TNFα, IL-6, IL-1β) by ELISA.
-
Lyse the cells to extract RNA for qPCR analysis of M1 marker gene expression (e.g., TNF, IL6, IL1B, NOS2).
-
Conclusion
This compound is a valuable tool for in vitro studies of macrophage biology. It effectively promotes the differentiation of monocytes into an anti-inflammatory M2-like phenotype and can inhibit the polarization of macrophages towards a pro-inflammatory M1 state. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the immunomodulatory effects of glucocorticoids on macrophages and to explore their therapeutic potential.
References
- 1. Glucocorticoids induce differentiation of monocytes towards macrophages that share functional and phenotypical aspects with erythroblastic island macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoids inhibit macrophage differentiation towards a pro-inflammatory phenotype upon wounding without affecting their migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocorticoids induce differentiation of monocytes towards macrophages that share functional and phenotypical aspects with erythroblastic island macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Glucocorticoids Shape Macrophage Phenotype for Tissue Repair [frontiersin.org]
- 5. ard.bmj.com [ard.bmj.com]
- 6. Corticosteroid alteration of human monocyte to macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydrocortisone Phosphate in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445), a glucocorticoid, and its water-soluble ester, hydrocortisone phosphate (B84403), are widely used in research to investigate cellular processes, including apoptosis and cytotoxicity. The effects of hydrocortisone are mediated through the glucocorticoid receptor (GR), a ligand-dependent transcription factor that can modulate the expression of a wide array of genes involved in cell proliferation, inflammation, and cell death. The cellular response to hydrocortisone is highly context-dependent, varying with cell type, concentration, and duration of exposure. These application notes provide an overview and detailed protocols for assessing the cytotoxic effects of hydrocortisone phosphate in various cell lines.
This compound is a synthetic corticosteroid and a corticosteroid ester.[1] Upon administration in a biological system, it is readily converted to its active form, hydrocortisone. For in vitro assays, it is crucial to consider the molecular weight difference when preparing stock solutions to ensure accurate molar concentrations of the active hydrocortisone.
Molecular Weights for Concentration Calculation:
| Compound | Molecular Weight |
| Hydrocortisone | ~362.46 g/mol [2][3][4] |
| This compound | ~442.4 g/mol [5] |
| Hydrocortisone Sodium Phosphate | ~486.40 g/mol [6][7][8][9] |
Mechanism of Action: Glucocorticoid-Induced Apoptosis
Hydrocortisone exerts its cytotoxic effects primarily through the induction of apoptosis, particularly in lymphoid cells. The signaling cascade is initiated by the binding of hydrocortisone to the cytoplasmic glucocorticoid receptor (GR). This binding event triggers a conformational change in the GR, leading to its dissociation from chaperone proteins and translocation into the nucleus. Inside the nucleus, the GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either activate or repress gene transcription, ultimately leading to the induction of apoptosis through the mitochondrial pathway. This involves the regulation of pro- and anti-apoptotic proteins from the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.
Data Presentation: Cytotoxicity of Hydrocortisone
The cytotoxic effects of hydrocortisone are cell-line dependent. The following table summarizes the half-maximal inhibitory concentration (IC50) values of hydrocortisone on different human cell lines after 48 hours of exposure, as determined by an MTT assay.
| Cell Line | Cell Type | Assay | IC50 (mM) | Reference |
| MDA-MB-231 | Breast Adenocarcinoma | MTT | 2.11 ± 0.05 | [10] |
| MCF-7 | Breast Adenocarcinoma | MTT | 2.73 ± 0.128 | [10] |
| HEK293 | Kidney Epithelial | MTT | 12 ± 0.6 | [10] |
Note: The concentrations in the referenced study were reported in mM. These are high concentrations and may reflect lower sensitivity of these particular cell lines to hydrocortisone-induced cytotoxicity under the tested conditions.
Experimental Workflow for Cytotoxicity Assessment
A typical workflow for assessing the cytotoxicity of this compound involves several key steps, from cell culture preparation to data analysis.
Experimental Protocols
Preparation of this compound Stock Solution
-
Calculate the required mass: Based on the molecular weight of this compound and the desired stock concentration (e.g., 100 mM), calculate the mass of this compound powder needed. Remember to account for the phosphate group if you are comparing it to hydrocortisone.
-
Dissolution: Dissolve the powder in a suitable solvent. Hydrocortisone sodium phosphate is freely soluble in water. For hydrocortisone, a stock solution can be prepared in DMSO or ethanol.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. The stability of hydrocortisone in culture medium at 37°C may be limited, so it is advisable to use freshly diluted solutions for experiments.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
LDH Cytotoxicity Assay
This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, indicating a loss of membrane integrity.
Materials:
-
Cells of interest
-
Complete cell culture medium (low serum is recommended to reduce background)
-
This compound
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (containing LDH reaction mixture, lysis buffer for positive control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and background (medium only).
-
Incubation: Incubate the plate for the desired time period at 37°C.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5-10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine with the floating cells from the supernatant. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add additional binding buffer and analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
White-walled 96-well plates (for luminescence assays)
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white-walled 96-well plate.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds and then incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Compare the signal from treated cells to that of untreated controls.
Conclusion
The cytotoxic effects of this compound are multifaceted and can be effectively evaluated using a variety of in vitro assays. The choice of assay depends on the specific research question, with MTT and LDH assays providing information on overall cell viability and membrane integrity, while apoptosis-specific assays like Annexin V/PI staining and caspase activity measurements offer insights into the mechanism of cell death. It is essential to carefully select the appropriate cell line and optimize experimental conditions to obtain reliable and reproducible data. The protocols and information provided herein serve as a comprehensive guide for researchers investigating the cytotoxic properties of this compound.
References
- 1. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrocortisone | Cortisol | glucocorticoid hormone | TargetMol [targetmol.com]
- 3. Hydrocortisone [webbook.nist.gov]
- 4. Hydrocortisone - Wikipedia [en.wikipedia.org]
- 5. This compound | C21H31O8P | CID 441407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hydrocortisone sodium phosphate British Pharmacopoeia (BP) Reference Standard 6000-74-4 [sigmaaldrich.com]
- 7. Hydrocortisone sodium phosphate | 6000-74-4 | FH36999 [biosynth.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Toxicity evaluation of synthetic glucocorticoids against breast cancer cell lines MDA-MB-231, MCF-7 and human embryonic kidney HEK293 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydrocortisone Phosphate Supplementation in Custom Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445), a glucocorticoid steroid hormone, and its more water-soluble salt derivatives like hydrocortisone phosphate (B84403), are crucial supplements in cell culture for promoting cellular growth, differentiation, and maintaining specific cellular functions.[1][2] This document provides detailed application notes and protocols for the effective use of hydrocortisone phosphate in custom cell culture media.
Hydrocortisone exerts its effects by binding to the intracellular glucocorticoid receptor (GR).[3][4] Upon binding, the hydrocortisone-GR complex translocates to the nucleus, where it acts as a ligand-dependent transcription factor.[5][6] This complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation or downregulation of gene expression.[4][5] This modulation of gene expression influences a wide range of cellular processes, including inflammation, metabolism, proliferation, and differentiation.[7][8]
Key Applications in Cell Culture
Hydrocortisone and its derivatives are utilized in a variety of cell culture applications:
-
Maintenance and Proliferation: It supports the long-term growth and self-renewal of various cell types, including stem cells and epithelial cells.[1]
-
Differentiation: Hydrocortisone can induce or enhance the differentiation of various cell types, such as mesenchymal stem cells into adipocytes and the maturation of intestinal epithelial cells.[7][9]
-
Barrier Function: In endothelial cell cultures, it is known to enhance barrier properties, which is critical for in vitro models of tissues like the blood-brain barrier.[10]
-
Anti-inflammatory and Immunosuppressive Effects: It is used to suppress inflammatory responses in co-culture systems and in the culture of immune cells.[1][11]
This compound vs. Other Forms
Hydrocortisone is poorly soluble in aqueous solutions.[2][12] For cell culture applications, more soluble forms such as hydrocortisone 21-phosphate or hydrocortisone 21-hemisuccinate are often preferred.[1] this compound is readily soluble in water and culture media, simplifying the preparation of stock solutions.[13] In solution, this compound can be hydrolyzed to the active form, hydrocortisone.[14]
Data Presentation: Recommended Working Concentrations
The optimal concentration of this compound varies significantly depending on the cell type and the specific research application. The following table summarizes recommended working concentrations from various sources. It is crucial to empirically determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Type | Recommended Working Concentration (µg/mL) | Recommended Working Concentration (µM) | Reference(s) |
| Endothelial Cells (general) | 0.2 - 1 | ~0.55 - 2.76 | [15] |
| Human Brain Microvascular Endothelial Cells (HBMEC/ciβ) | - | 0.18 | [10] |
| Mesenchymal Stromal/Stem Cells (MSCs) | - | 0.1 - 1 | [16] |
| Human Adipose-Derived MSCs | - | 5 | [17] |
| Keratinocytes (human epidermal) | 2 - 20 | ~5.5 - 55 | [18] |
| Chick Embryonic Epidermal Cells | 0.01 - 1 | ~0.027 - 2.76 | [19] |
| Mesothelial Cells | 0.4 | ~1.1 | [20] |
| Human Long-Term Marrow Cultures | - | >1 | [21] |
| HEp-2 (human laryngeal carcinoma) | - | 0.5 - 2.5 | [22] |
| Antibody-Forming Tissue (rabbit lymph node) | - | 0.01 - 1.0 | [23] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (1 mg/mL)
Materials:
-
Hydrocortisone 21-phosphate disodium (B8443419) salt (or equivalent)
-
Sterile, cell culture-grade water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
0.22 µm sterile syringe filter
Procedure:
-
Aseptically weigh out 10 mg of hydrocortisone 21-phosphate powder and transfer it to a sterile 15 mL conical tube.
-
Add 10 mL of sterile, cell culture-grade water or PBS to the tube.
-
Gently vortex the tube until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into sterile cryovials (e.g., 100 µL or 500 µL aliquots) to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[13]
Protocol 2: Supplementation of Custom Cell Culture Medium
Materials:
-
Prepared this compound stock solution (e.g., 1 mg/mL)
-
Custom basal cell culture medium (e.g., DMEM, RPMI-1640, etc.)
-
Other required media supplements (e.g., serum, growth factors, antibiotics)
-
Sterile serological pipettes and tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Determine the desired final concentration of this compound in your culture medium based on the table above or your own optimization experiments.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your total volume of media. For example, to prepare 100 mL of medium with a final concentration of 1 µg/mL using a 1 mg/mL stock solution, you would add 100 µL of the stock solution.
-
Calculation: (Desired Final Concentration / Stock Concentration) * Total Volume of Medium = Volume of Stock to Add
-
(1 µg/mL / 1000 µg/mL) * 100 mL = 0.1 mL = 100 µL
-
-
Aseptically add the calculated volume of the this compound stock solution to your complete cell culture medium.
-
Mix the medium thoroughly by gentle inversion.
-
The supplemented medium is now ready for use. It is recommended to add hydrocortisone fresh to the medium before each use.[24]
Protocol 3: Experimental Workflow for Testing the Effect of this compound on Cell Proliferation
This protocol outlines a general workflow to determine the effect of different concentrations of this compound on the proliferation of a specific cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or a cell counting method)
-
Multichannel pipette
-
Plate reader (for colorimetric assays)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density for proliferation assays. Allow the cells to attach and recover for 24 hours.
-
Treatment Preparation: Prepare a serial dilution of this compound in your complete cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, if applicable).
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Proliferation Assay: At the end of the incubation period, perform a cell proliferation assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or cell number and normalize the data to the vehicle control. Plot the results as a dose-response curve to determine the effect of this compound on cell proliferation.
Mandatory Visualizations
Signaling Pathway of Hydrocortisone
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of hydrocortisone on multipotent human mesenchymal stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mpbio.com [mpbio.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Hydrocortisone enhances the barrier properties of HBMEC/ciβ, a brain microvascular endothelial cell line, through mesenchymal-to-endothelial transition-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Solubility of hydrocortisone in organic and aqueous media: evidence for regular solution behavior in apolar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Primary Human Endothelial Cells and Growth Media [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Effect of hydrocortisone on Trichophyton rubrum growth in human epidermal keratinocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Effect of Hydrocortisone on the Epidermal Proliferation in an Organ Culture of Chick Embryonic Skin: (hydrocortisone/cell proliferation/epidermis/chick) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. coriell.org [coriell.org]
- 21. Effect of hydrocortisone on long-term human marrow cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. Effects of retinoids and hydrocortisone on keratinocyte differentiation, epidermal growth factor binding and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Effect of Hydrocortisone Phosphate on Cytokine Profiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445), a synthetic glucocorticoid, is widely used for its potent anti-inflammatory and immunosuppressive properties.[1][2] Its therapeutic effects are largely attributed to its ability to modulate the production of cytokines, which are key signaling molecules in the immune response.[1][2] Understanding the precise impact of hydrocortisone phosphate (B84403), a water-soluble salt of hydrocortisone, on cytokine profiles is crucial for the development of novel anti-inflammatory therapies and for optimizing existing treatment regimens.
These application notes provide a detailed protocol for assessing the in vitro effects of hydrocortisone phosphate on cytokine production by immune cells. The protocol outlines a common workflow using lipopolysaccharide (LPS) to induce an inflammatory response and subsequently measures the changes in a panel of key pro-inflammatory and anti-inflammatory cytokines.
Key Signaling Pathway: Glucocorticoid Receptor-Mediated Cytokine Suppression
Hydrocortisone exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR).[2][3] Upon binding to hydrocortisone, the GR translocates to the nucleus and modulates the transcription of target genes.[2][3] This can occur through several mechanisms, including:
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, increasing their expression.[4]
-
Transrepression: The GR can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby suppressing the expression of pro-inflammatory genes.[5][6]
This leads to a downregulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][2][7]
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of this compound on cytokine profiles in vitro.
Experimental Protocols
Materials
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line such as THP-1.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound: Stock solution prepared in sterile phosphate-buffered saline (PBS).
-
Lipopolysaccharide (LPS): From E. coli O111:B4, stock solution prepared in sterile PBS.
-
Cytokine Measurement Kits: ELISA or multiplex bead-based assay kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β, IL-10).
-
Reagents and Consumables: 96-well cell culture plates, sterile PBS, centrifuge, incubator (37°C, 5% CO2), microplate reader.
Protocol: In Vitro Assessment of this compound on LPS-Induced Cytokine Production
-
Cell Culture and Seeding:
-
Culture PBMCs or THP-1 cells in complete RPMI-1640 medium. For THP-1 cells, differentiation into a macrophage-like phenotype can be induced by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours prior to the experiment.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well in 100 µL of culture medium.
-
Incubate the plate for 2-4 hours at 37°C, 5% CO2 to allow the cells to adhere.
-
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (culture medium with PBS) to the respective wells.
-
Incubate the plate for 1-2 hours at 37°C, 5% CO2.
-
-
Stimulation with LPS:
-
Prepare a working solution of LPS in culture medium. A final concentration of 100 ng/mL to 1 µg/mL is commonly used to induce a robust cytokine response.[8][9]
-
Add 10 µL of the LPS working solution to all wells except for the unstimulated control wells. Add 10 µL of culture medium to the unstimulated control wells.
-
The final volume in each well should be approximately 110 µL.
-
-
Incubation:
-
Incubate the plate for 6 to 24 hours at 37°C, 5% CO2. The optimal incubation time may vary depending on the specific cytokines being measured.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until cytokine analysis.
-
-
Cytokine Quantification:
-
Data Analysis:
-
Calculate the mean and standard deviation for each experimental group.
-
Plot the cytokine concentrations as a function of this compound concentration.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed differences.
-
Data Presentation
The quantitative data should be summarized in clearly structured tables to facilitate easy comparison of cytokine profiles under different treatment conditions.
Table 1: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production
| Treatment Group | This compound (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Unstimulated Control | 0 | [Value] | [Value] | [Value] |
| LPS Control | 0 | [Value] | [Value] | [Value] |
| LPS + HC | 0.01 | [Value] | [Value] | [Value] |
| LPS + HC | 0.1 | [Value] | [Value] | [Value] |
| LPS + HC | 1 | [Value] | [Value] | [Value] |
| LPS + HC | 10 | [Value] | [Value] | [Value] |
Table 2: Effect of this compound on LPS-Induced Anti-inflammatory Cytokine Production
| Treatment Group | This compound (µM) | IL-10 (pg/mL) |
| Unstimulated Control | 0 | [Value] |
| LPS Control | 0 | [Value] |
| LPS + HC | 0.01 | [Value] |
| LPS + HC | 0.1 | [Value] |
| LPS + HC | 1 | [Value] |
| LPS + HC | 10 | [Value] |
Conclusion
This protocol provides a robust and reproducible method for assessing the in vitro effects of this compound on cytokine profiles. By quantifying changes in key pro- and anti-inflammatory cytokines, researchers can gain valuable insights into the immunomodulatory properties of hydrocortisone and other glucocorticoids. This information is essential for the preclinical evaluation of anti-inflammatory drug candidates and for advancing our understanding of glucocorticoid pharmacology.
References
- 1. Hydrocortisone: Uses, Benefits, Mechanism, and Scientific Insights - Amerigo Scientific [amerigoscientific.com]
- 2. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
- 3. What is the mechanism of Hydrocortone? [synapse.patsnap.com]
- 4. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytokine-Effects on Glucocorticoid Receptor Function: Relevance to Glucocorticoid Resistance and the Pathophysiology and Treatment of Major Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytokines and Glucocorticoid Receptor Signaling: Relevance to Major Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 9. mdpi.com [mdpi.com]
- 10. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 11. Quantification of Cytokines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: The Use of Hydrocortisone Phosphate in Long-Term Human Marrow Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term human bone marrow cultures (LTMCs) are an essential in vitro system for studying hematopoiesis, the complex process of blood cell formation. These cultures mimic the bone marrow microenvironment, supporting the survival, proliferation, and differentiation of hematopoietic stem and progenitor cells (HSPCs). Hydrocortisone (B1673445), a synthetic glucocorticoid, is a critical component of LTMC media. In its phosphate (B84403) salt form, it offers enhanced solubility and stability. This document provides detailed application notes and protocols for the use of hydrocortisone phosphate in LTMCs, summarizing its effects on various cellular components and outlining best practices for its application.
Hydrocortisone plays a multifaceted role in LTMCs, primarily in the establishment and maintenance of the adherent stromal cell layer. This layer, composed of various cell types including fibroblasts, adipocytes, and endothelial cells, is crucial for providing the necessary physical support and secreted factors that regulate hematopoiesis. While essential for the stromal layer, the concentration of hydrocortisone must be carefully optimized, as it can have inhibitory effects on the proliferation of certain hematopoietic progenitors.
Data Presentation
The following tables summarize the quantitative effects of hydrocortisone on various aspects of long-term human marrow cultures as reported in the literature.
Table 1: Effect of Hydrocortisone on Human Bone Marrow Fibroblast Growth
| Hydrocortisone Concentration | Effect on Cell Growth (Cell Number and DNA Synthesis) | Reference |
| 1 x 10⁻⁸ M | 40-60% decrease | [1] |
Table 2: Effect of Hydrocortisone on Long-Term Culture-Initiating Cells (LTC-IC)
| Treatment | Effect on LTC-IC Frequency | Reduction in Progeny Clonogenic Cells | Reference |
| Weekly addition of hydrocortisone | Reduced from 1/5 to 1/20 | 5 to 10-fold | [2] |
Table 3: General Effects of Hydrocortisone in Long-Term Human Marrow Cultures
| Hydrocortisone Concentration | Effect on Adherent Layer | Effect on Granulocyte/Macrophage Progenitor Cells (GM-CFC) | Reference |
| ≥ 10⁻⁶ M | Necessary for development and maintenance | Inhibitory to production | [3] |
Experimental Protocols
This section provides a detailed protocol for establishing and maintaining long-term human marrow cultures supplemented with this compound. This protocol is based on the widely used MyeloCult™ H5100 medium.
Materials
-
Human bone marrow aspirate
-
MyeloCult™ H5100 medium
-
Hydrocortisone sodium succinate (B1194679) (or this compound)
-
Ficoll-Paque™ PLUS
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Tissue culture flasks (T-25 or T-75)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile pipettes and tips
-
Humidified incubator at 37°C with 5% CO₂
Preparation of Hydrocortisone Stock Solution (10⁻² M)
-
Aseptically weigh out 48.45 mg of hydrocortisone sodium succinate (or an equivalent molar amount of this compound).
-
Dissolve in 10 mL of sterile PBS or culture medium to achieve a 10⁻² M stock solution.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Aliquot into sterile cryovials and store at -20°C for long-term use. Thawed aliquots can be stored at 4°C for up to one week.
Protocol for Long-Term Human Marrow Culture
-
Isolation of Bone Marrow Mononuclear Cells (BMMCs):
-
Dilute the bone marrow aspirate 1:1 with PBS.
-
Carefully layer the diluted bone marrow over Ficoll-Paque™ PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS, centrifuging at 300 x g for 10 minutes for each wash.
-
Resuspend the cell pellet in complete MyeloCult™ H5100 medium.
-
-
Culture Initiation:
-
Prepare complete MyeloCult™ H5100 medium by supplementing the basal medium with 10⁻⁶ M hydrocortisone. To do this, add 1 µL of the 10⁻² M hydrocortisone stock solution to every 10 mL of MyeloCult™ H5100 medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
-
Seed the BMMCs at a density of 2 x 10⁶ cells/mL in tissue culture flasks. For a T-25 flask, use a total volume of 10 mL.
-
Incubate the flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Culture Maintenance:
-
After the initial 7 days of culture, perform a half-medium change. Carefully remove half of the culture supernatant without disturbing the adherent cell layer and replace it with an equal volume of fresh, pre-warmed complete MyeloCult™ H5100 medium containing 10⁻⁶ M hydrocortisone.
-
Continue with weekly half-medium changes for the duration of the culture (typically 4-6 weeks or longer).
-
At each medium change, the non-adherent cells can be collected and assayed for hematopoietic progenitors (e.g., CFU assays).
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of hydrocortisone in a target cell.
Experimental Workflow
Caption: Workflow for establishing and maintaining long-term human marrow cultures.
References
- 1. Effect of hydrocortisone on the growth of human bone marrow fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrocortisone differentially affects the ability of murine stromal cells and human marrow-derived adherent cells to promote the differentiation of CD34++/CD38- long-term culture-initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of hydrocortisone on long-term human marrow cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Iontophoretic Studies of Hydrocortisone Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iontophoresis is a non-invasive technique that utilizes a small electrical current to enhance the penetration of ionized drugs through biological membranes, such as the skin. This method holds significant promise for the localized delivery of therapeutic agents, minimizing systemic side effects. Hydrocortisone (B1673445) phosphate (B84403), a water-soluble ester prodrug of the corticosteroid hydrocortisone, is an ideal candidate for iontophoretic delivery due to its ionized nature. These application notes provide a comprehensive overview and detailed protocols for conducting in vitro iontophoretic studies with hydrocortisone phosphate, designed to assist researchers in the fields of pharmaceutical sciences, dermatology, and drug delivery.
The following sections detail the necessary equipment, materials, and step-by-step procedures for evaluating the iontophoretic delivery of this compound across synthetic or biological membranes. The provided protocols are synthesized from established methodologies in the field to ensure robust and reproducible results.
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies on corticosteroid iontophoresis. This information can serve as a benchmark for experimental design and data interpretation.
Table 1: Iontophoretic Transport of Ionizable Corticosteroids Across a Synthetic Membrane
| Drug | Applied Current (mA) | Transmembrane Transport Rate (J, µg/mL) | Linear Relationship (J = mI + c) |
| Dexamethasone (B1670325) Sodium Phosphate | 0.2 - 0.8 | Variable | J = 1.97I + 0.70 |
| Hydrocortisone Sodium Succinate | 0.2 - 0.8 | Variable | J = 2.05I + 1.49 |
| Prednisolone Sodium Succinate | 0.2 - 0.8 | Variable | J = 2.25I + 1.93 |
Data adapted from an in vitro study demonstrating a linear relationship between applied current and the transmembrane transport rate of ionizable drugs.[1]
Table 2: In Vitro Permeation of Hydrocortisone from Various Formulations
| Formulation | Membrane | Pre-treatment | 24-hour Release (µg/cm²) |
| Topical HC Gel | EpiDerm™ | Pre-wash | 198.495 ± 32 |
| Topical HC Gel | EpiDerm™ | None | 67.2 ± 7.41 |
| Topical HC Gel | Mouse Skin | Pre-wash | 746.32 ± 12.43 |
| Topical HC Gel | Mouse Skin | None | 653.43 ± 85.62 |
| Topical HC Gel | Synthetic Membrane | Pre-wash | 1882 ± 395.18 |
This table highlights the significant impact of formulation and membrane hydration on hydrocortisone permeation.[2]
Table 3: Iontophoretic Delivery of Dexamethasone Phosphate (A Model for this compound)
| Electrode | Donor Solution Composition | Dexamethasone Phosphate Flux |
| Cathode | Drug only | Optimal (Transport number ~0.012) |
| Anode | Drug only | Significantly lower than cathode |
| Cathode | Drug + Background Electrolyte | Reduced compared to drug only |
These findings suggest that for anionic drugs like dexamethasone phosphate (and by extension, this compound), cathodic delivery without competing ions in the formulation is optimal.[3][4][5]
Experimental Protocols
Protocol 1: In Vitro Iontophoresis using a Franz Diffusion Cell
This protocol describes the use of a vertical Franz diffusion cell, a common apparatus for in vitro skin permeation studies.
Materials and Equipment:
-
Franz diffusion cells
-
Excised skin (e.g., porcine, mouse, or human cadaver) or synthetic membrane (e.g., cellulose (B213188) acetate)[2][6]
-
This compound solution (e.g., in phosphate-buffered saline, PBS)
-
Receptor solution (e.g., PBS, pH 7.4)
-
DC power supply
-
Ag/AgCl electrodes
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 32±1°C or 37°C[6][7]
-
High-Performance Liquid Chromatography (HPLC) system for drug quantification[1]
-
Syringes and needles for sampling
Methodology:
-
Skin Preparation:
-
If using animal or human skin, carefully excise the full-thickness skin. Remove any subcutaneous fat and connective tissue.
-
The skin can be dermatomed to a specific thickness if required.
-
Store the prepared skin frozen until use. Prior to the experiment, thaw the skin at room temperature.
-
-
Franz Cell Assembly:
-
Mount the prepared skin or synthetic membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring the stratum corneum side faces the donor compartment.[3]
-
Fill the receptor compartment with a known volume of pre-warmed and degassed receptor solution (e.g., PBS pH 7.4).[6][7] Ensure no air bubbles are trapped beneath the membrane.
-
Place a small magnetic stir bar in the receptor compartment and place the assembled cell on a magnetic stirrer.
-
Maintain the temperature of the receptor compartment at 32°C (to mimic skin surface temperature) or 37°C (core body temperature) using a water jacket or heating block.[7]
-
-
Iontophoresis Setup:
-
Add the this compound solution to the donor compartment.
-
Place the Ag/AgCl electrodes in the system: the cathode (negative electrode) in the donor compartment (for the anionic this compound) and the anode (positive electrode) in the receptor compartment.
-
Connect the electrodes to the DC power supply.
-
-
Experiment Execution:
-
Equilibrate the system for a short period before applying the current.
-
Apply a constant direct current at the desired density (e.g., 0.1 - 0.5 mA/cm²).[3]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis.[6]
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume.[6]
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC method.[1]
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time.
-
-
Passive Control:
-
Run parallel experiments without the application of electrical current to determine the passive diffusion of this compound.
-
Protocol 2: In Vitro Iontophoresis using a Side-by-Side Diffusion Cell
This protocol is suitable for studies requiring larger membrane surface areas and is often used for mechanistic investigations.
Materials and Equipment:
-
Membrane (as described in Protocol 1)
-
This compound solution
-
Receptor solution (e.g., PBS, pH 7.4)[3]
-
DC power supply
-
Ag/AgCl electrodes[3]
-
Magnetic stirrers and stir bars
-
HPLC system
Methodology:
-
Cell Assembly:
-
Clamp the prepared membrane between the two half-cells of the side-by-side diffusion apparatus.[3]
-
Fill both the donor and receptor chambers with a known volume of the appropriate solutions (donor solution in the donor chamber, receptor solution in the receptor chamber).[3] Ensure both chambers are filled to the same level to avoid hydrostatic pressure differences.
-
Place a magnetic stir bar in each chamber.
-
-
Iontophoresis Setup:
-
Place the Ag/AgCl electrodes in their respective chambers. For this compound (anionic), the cathode will be in the donor chamber and the anode in the receptor chamber.
-
Connect the electrodes to the DC power supply.
-
-
Experiment Execution and Sample Analysis:
-
Follow steps 4 and 5 from Protocol 1 to run the experiment and analyze the samples.
-
Visualizations
Caption: Workflow for in vitro iontophoretic studies of this compound.
Caption: Principle of cathodic iontophoresis for anionic this compound.
References
- 1. In vitro iontophoretic studies using a synthetic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrocortisone Diffusion Through Synthetic Membrane, Mouse Skin, and Epiderm™ Cultured Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Optimization of Dexamethasone Phosphate Delivery by Iontophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of total dexamethasone phosphate delivery by iontophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Is the Skin Absorption of Hydrocortisone Modified by the Variability in Dosing Topical Products? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quality Control of Research-Grade Hydrocortisone Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the quality control parameters for research-grade hydrocortisone (B1673445) phosphate (B84403). Detailed experimental protocols for key analytical tests are provided to ensure the identity, purity, and safety of the compound for research applications.
Introduction
Hydrocortisone phosphate is a water-soluble ester of hydrocortisone, a glucocorticoid with potent anti-inflammatory and immunosuppressive properties. In a research setting, the purity and quality of this compound are critical to ensure the validity and reproducibility of experimental results. These notes outline the essential quality control parameters and provide detailed methodologies for their assessment.
Quality Control Parameters
The quality of research-grade this compound is determined by a series of physical, chemical, and biological tests. The following table summarizes the key parameters and their recommended acceptance criteria, compiled from pharmacopeial standards and common industry practices.[1][2][3][4]
| Parameter | Test Method | Acceptance Criteria | Reference |
| Identification | A. Infrared (IR) SpectroscopyB. Mass Spectrometry (MS) | A. The IR absorption spectrum should be concordant with the reference spectrum of this compound.B. The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound. | [5] |
| Assay (Purity) | High-Performance Liquid Chromatography (HPLC) | 97.0% - 102.0% (on a dried basis) | [6][7] |
| Appearance | Visual Inspection | White to off-white, crystalline powder | [1] |
| Solubility | Visual Inspection | Freely soluble in water, sparingly soluble in ethanol. | |
| pH | Potentiometry | 7.5 - 9.0 (for a 1% w/v aqueous solution) | [5] |
| Water Content | Karl Fischer Titration | Not more than 5.0% | |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | Not more than 0.5 EU/mg | |
| Related Substances/Impurities | High-Performance Liquid Chromatography (HPLC) | Individual impurities: ≤ 0.5%Total impurities: ≤ 1.5% | [6][7] |
| Residual Solvents | Gas Chromatography (GC) | Meet the requirements of USP <467> or ICH Q3C guidelines. |
Experimental Protocols
Identification by Mass Spectrometry (LC-MS/MS)
This method provides a highly specific identification of this compound.
Instrumentation:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound Reference Standard
Procedure:
-
Standard Preparation: Prepare a 1 µg/mL solution of this compound Reference Standard in a mixture of water and methanol (1:1, v/v).
-
Sample Preparation: Prepare a 1 µg/mL solution of the this compound sample in a mixture of water and methanol (1:1, v/v).
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from potential impurities (e.g., start at 10% B, ramp to 90% B over 5 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Monitor the precursor ion for this compound (m/z 443.2) and its characteristic product ions.
-
-
Analysis: Inject the standard and sample solutions. The retention time and the mass spectrum of the major peak in the sample chromatogram should match those of the reference standard.
Assay and Impurity Determination by High-Performance Liquid Chromatography (HPLC)
This method determines the purity of this compound and quantifies any related substances.[6][7][8]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid)
-
Ultrapure water
-
This compound Reference Standard
Procedure:
-
Mobile Phase: Prepare a suitable mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v). Filter and degas.
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration similar to the standard preparation.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25 °C
-
-
Analysis: Inject the standard and sample solutions. Calculate the percentage of this compound in the sample by comparing the peak area of the analyte to that of the standard. For impurities, determine the area of each impurity peak and calculate the percentage relative to the main peak.
Water Content by Karl Fischer Titration
This method is used for the quantitative determination of water in the sample.
Instrumentation:
-
Karl Fischer Titrator (coulometric or volumetric)
Reagents:
-
Karl Fischer reagent (commercially available)
-
Anhydrous methanol or other suitable solvent
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Standardize the reagent using a known amount of water or a water standard.
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample and transfer it to the titration vessel.
-
Titration: Start the titration. The instrument will automatically titrate the sample to the endpoint.
-
Calculation: The water content is calculated automatically by the instrument and is typically expressed as a percentage.
Bacterial Endotoxin (B1171834) Test (LAL Test)
This test is performed to detect the presence of bacterial endotoxins, which are pyrogenic.
Instrumentation:
-
Incubating plate reader or incubating tubes
-
Vortex mixer
Reagents:
-
Limulus Amebocyte Lysate (LAL) reagent
-
Endotoxin-free water (LAL Reagent Water)
-
Control Standard Endotoxin (CSE)
Procedure:
-
Reagent and Sample Preparation: Reconstitute the LAL reagent and CSE according to the manufacturer's instructions. Prepare a series of dilutions of the this compound sample using LAL Reagent Water.
-
Positive Product Control: Spike a known amount of CSE into a sample dilution to ensure that the sample does not interfere with the test.
-
Assay: In endotoxin-free tubes or a microplate, mix the LAL reagent with the sample dilutions, positive product controls, and negative controls (LAL Reagent Water).
-
Incubation: Incubate the mixture at 37 °C for the time specified by the LAL reagent manufacturer.
-
Analysis: For the gel-clot method, observe for the formation of a solid gel. For chromogenic or turbidimetric methods, measure the absorbance or turbidity using a plate reader.
-
Calculation: Determine the endotoxin concentration in the sample based on the reaction compared to the CSE. The result is expressed in Endotoxin Units per milligram (EU/mg).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quality control of research-grade this compound.
Caption: Quality Control Workflow Diagram.
Glucocorticoid Signaling Pathway
Hydrocortisone exerts its effects by binding to the glucocorticoid receptor (GR), which then modulates gene expression.
Caption: Glucocorticoid Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. [Hydrocortisone Sodium Phosphate Reference Standard (Control 891) of National Institute of Hygienic Sciences] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting Hydrocortisone Phosphate Solubility in PBS: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear guidance on resolving solubility challenges with hydrocortisone (B1673445) phosphate (B84403) in Phosphate-Buffered Saline (PBS). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful preparation of your solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of hydrocortisone phosphate in PBS?
A1: this compound, particularly as the sodium salt, is freely soluble in water.[1] Its aqueous solubility is reported to be as high as 70 mg/mL.[2] While specific solubility in PBS may vary slightly due to the salt content of the buffer, it is expected to have high solubility. A 1% (10 mg/mL) solution of hydrocortisone sodium phosphate in water results in a clear, colorless to pale yellow solution with a pH between 7.5 and 9.5.[1]
Q2: Should I expect this compound to be more or less soluble in PBS compared to hydrocortisone?
A2: this compound is significantly more soluble in aqueous solutions like PBS than hydrocortisone. Hydrocortisone itself is sparingly soluble in aqueous buffers.[3] The phosphate ester group dramatically increases the water solubility of the molecule.
Q3: Can I prepare a stock solution of this compound in an organic solvent first?
A3: While it is a common practice for poorly soluble compounds like hydrocortisone to be dissolved in an organic solvent such as ethanol (B145695) or DMSO to create a stock solution, this is generally not necessary for the highly water-soluble phosphate salt.[4] Direct dissolution in PBS is the recommended approach. If you do choose to use a co-solvent, be mindful of the final concentration of the organic solvent in your experiment, as it may have unintended effects on cells or assays.
Q4: How does pH affect the solubility and stability of this compound in PBS?
A4: The pH of the PBS solution is a critical factor. A 1% solution of hydrocortisone sodium phosphate in water naturally yields a pH between 7.5 and 9.5.[1] this compound can undergo hydrolysis in neutral solutions, and this degradation is pH-dependent.[5] For a related compound, hydrocortisone succinate, stability is shown to be good under refrigerated conditions at a pH of 5.5, 6.5, and 7.4 for at least 14 days.[6][7] It is advisable to use freshly prepared solutions or store them appropriately to minimize degradation.
Q5: How does temperature influence the solubility and stability of this compound solutions?
A5: While warming can aid in the dissolution of some compounds, prolonged exposure to elevated temperatures can accelerate the degradation of this compound.[8][9] For short-term storage, refrigeration (2-8°C) is recommended to maintain the stability of the solution.[6][7]
Quantitative Data Summary
The following table summarizes the solubility of hydrocortisone and its phosphate salt. Note that the solubility of this compound in PBS is expected to be high, similar to its solubility in water.
| Compound | Solvent | Temperature | Solubility |
| This compound Sodium Salt | Water | Room Temperature | 70 mg/mL[2] |
| Hydrocortisone Sodium Phosphate | Water | Room Temperature | Freely soluble (1 g in 10 mL is clear)[1] |
| Hydrocortisone | PBS (pH 7.2) with 20% DMF | Room Temperature | ~0.20 mg/mL[3] |
Experimental Protocols
Protocol 1: Direct Dissolution of this compound in PBS
This is the recommended method for preparing this compound solutions for most in vitro experiments.
Materials:
-
Hydrocortisone 21-phosphate disodium (B8443419) salt
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh the this compound: Accurately weigh the desired amount of hydrocortisone 21-phosphate disodium salt powder.
-
Add PBS: Add the desired volume of sterile PBS to the conical tube or vial containing the powder.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. The powder should readily dissolve.
-
Visually Inspect: Ensure the solution is clear and free of any particulate matter.
-
Sterile Filtration (Optional but Recommended): For cell culture applications, sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Use the solution immediately or store at 2-8°C for short-term use. For longer-term storage, aliquot and freeze at -20°C, though stability should be verified for your specific experimental conditions.
Protocol 2: Preparation of a Stock Solution in Ethanol (Alternative Method)
This method can be used if direct dissolution in PBS proves difficult, though it is generally not necessary for the phosphate salt.
Materials:
-
Hydrocortisone
-
Absolute ethanol
-
Sterile PBS, pH 7.2-7.4
-
Sterile tubes
Procedure:
-
Prepare an Ethanol Stock Solution: Dissolve the hydrocortisone in absolute ethanol to create a concentrated stock solution (e.g., 1 mg/mL).
-
Dilute in PBS: Further dilute this stock solution with sterile PBS to achieve the final desired concentration.
-
Final Ethanol Concentration: Ensure the final concentration of ethanol in your working solution is low (typically <0.1%) to avoid solvent-induced artifacts in your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Cloudy or Precipitated Solution | - Incomplete dissolution.- pH of the PBS is outside the optimal range.- The concentration is too high for the specific PBS formulation or temperature.- Interaction with other components in the media. | - Continue vortexing or gently warm the solution (do not boil).- Verify the pH of your PBS is between 7.2 and 7.4.- Prepare a more dilute solution.- If using a stock solution, add it to the final medium dropwise while vortexing to avoid localized high concentrations. |
| Solution Color Changes (e.g., Yellowing) | - Degradation of this compound. | - Prepare fresh solutions before each experiment.- Store stock solutions protected from light at 2-8°C for short-term and -20°C for long-term storage. |
| Loss of Biological Activity | - Hydrolysis of the phosphate ester, leading to the less soluble and potentially less active hydrocortisone.- Repeated freeze-thaw cycles. | - Use freshly prepared solutions.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Visual Troubleshooting and Workflow Diagrams
Caption: Troubleshooting workflow for dissolving this compound in PBS.
Caption: Chemical equilibrium of this compound in an aqueous solution.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drugfuture.com [drugfuture.com]
- 9. Hydrocortisone Sodium Phosphate [drugfuture.com]
optimizing hydrocortisone phosphate concentration to avoid cytotoxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing hydrocortisone (B1673445) phosphate (B84403) concentrations to mitigate cytotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for hydrocortisone phosphate?
This compound is a prodrug that is rapidly converted to hydrocortisone (also known as cortisol), a glucocorticoid. Its primary mechanism involves binding to cytosolic glucocorticoid receptors. This complex then translocates to the cell nucleus and binds to glucocorticoid response elements (GREs) on DNA, modulating the transcription of target genes.[1][2] This action typically results in anti-inflammatory and immunosuppressive effects by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory proteins.[2]
Q2: Can hydrocortisone be cytotoxic to cells in culture?
Yes, while used for its therapeutic effects, hydrocortisone can exhibit dose-dependent cytotoxicity.[3] High concentrations have been shown to induce apoptosis (programmed cell death) in various cell types.[3][4] However, the cellular response can be highly specific to the cell line and concentration used; in some cases, it may enhance proliferation, while in others, it is inhibitory.[5][6] Therefore, establishing a therapeutic window is critical for each experimental model.
Q3: What cellular pathways are implicated in hydrocortisone-induced cytotoxicity?
Hydrocortisone-induced apoptosis is often mediated through the intrinsic (mitochondrial) pathway.[4] Studies have shown this can involve the downregulation of anti-apoptotic proteins like Bcl-2 and a corresponding increase in the activity of executioner caspases, such as caspase-3.[3] Additionally, hydrocortisone can influence other major signaling pathways, including the NF-κB and AKT/mTOR pathways, which are involved in inflammation, proliferation, and cell survival.[7][8]
Q4: What are common methods to assess hydrocortisone cytotoxicity?
Standard methods include cell viability and cytotoxicity assays. The most common are:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9] Mitochondrial dehydrogenases in living cells convert the MTT reagent into a purple formazan (B1609692) product.[10]
-
LDH Assay: This assay quantifies the activity of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme released into the culture medium when the plasma membrane is damaged.[11][12][13] It is a reliable indicator of cell lysis and cytotoxicity.[14]
Q5: What is a typical starting concentration range for hydrocortisone in in vitro experiments?
Concentrations reported in the literature vary widely, from nanomolar (nM) to millimolar (mM), depending on the cell type and desired effect.[3][15][16][17] For example, anti-inflammatory effects in some cells are seen at low micromolar concentrations (e.g., IC50 of 0.061 µM for NO production inhibition), while cytotoxic effects and IC50 values can be in the high micromolar to millimolar range.[3][15] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental goals.
Troubleshooting Guide
| Issue / Observation | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly high cell death across all concentrations (including low doses). | 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a cytotoxic concentration.[18][19]2. Incorrect Stock Concentration: Error in calculating the stock solution leading to higher-than-intended final concentrations.3. Cell Sensitivity: The cell line being used is exceptionally sensitive to glucocorticoids. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low and non-toxic (typically ≤0.1%).[19] Run a solvent-only control.2. Re-calculate and verify the dilution series from the stock solution.3. Test a much lower concentration range (e.g., starting from nanomolar concentrations). |
| Inconsistent or non-reproducible cytotoxicity results. | 1. Uneven Cell Seeding: Inconsistent number of cells plated per well.2. Hydrocortisone Instability: The compound may be degrading in the culture medium over the course of a long experiment.[18]3. Edge Effects: Wells on the periphery of the microplate are prone to evaporation, concentrating the compound. | 1. Ensure a homogenous single-cell suspension before plating and be consistent with seeding density.2. Prepare fresh dilutions of hydrocortisone from a frozen stock for each experiment. For long-term cultures, consider replenishing the medium with freshly diluted compound periodically.3. Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity. |
| No cytotoxic effect observed, even at high concentrations. | 1. Cell Resistance: The cell line may be resistant to glucocorticoid-induced apoptosis.2. Compound Precipitation: this compound may not be fully dissolved at high concentrations in the culture medium.3. Short Incubation Time: The duration of exposure may be insufficient to induce a cytotoxic response. | 1. Confirm the expression of glucocorticoid receptors in your cell line. Consider using a positive control for apoptosis to ensure the cells are capable of undergoing cell death.2. Visually inspect the medium for precipitates after adding the compound. Ensure the stock solution is fully dissolved before diluting.3. Extend the incubation period (e.g., from 24h to 48h or 72h) and perform a time-course experiment. |
| MTT assay shows increased signal (hyper-metabolism) before decreasing at higher concentrations. | Hormetic Effect: Some compounds can stimulate metabolic activity at low concentrations before becoming toxic at higher concentrations. This is a known phenomenon with some glucocorticoids.[16] | This is likely a real biological effect. Report the biphasic dose-response curve and define your optimal concentration based on the peak of stimulation or the onset of inhibition, depending on your experimental goal. |
Quantitative Data Summary
The cytotoxic concentration of hydrocortisone is highly dependent on the cell type and exposure time. The following tables summarize IC50 values and effective concentrations from published studies.
Table 1: IC50 Values of Hydrocortisone in Various Cell Lines (48h Exposure)
| Cell Line | Cell Type | IC50 (mM) | Reference |
| HEK293 | Human Embryonic Kidney | 12 ± 0.6 | [3] |
| MDA-MB-231 | Human Breast Adenocarcinoma | 2.11 ± 0.05 | [3] |
| MCF-7 | Human Breast Adenocarcinoma | 2.73 ± 0.128 | [3] |
Table 2: Observed Cytotoxic and Non-Cytotoxic Concentrations of Hydrocortisone
| Cell Line | Concentration | Effect | Reference |
| HEp-2 | Human Laryngeal Carcinoma | 2.5 µM | Reduction in mitochondrial activity after 24h. |
| BALB/3T3 & L929 | Mouse Fibroblasts | 25 mg (in hydrogel) | Non-cytotoxic. |
| BALB/3T3 & L929 | Mouse Fibroblasts | 50 mg (in hydrogel) | Cytotoxic effects observed. |
| Various | > 50 µM | No significant toxic effects observed at concentrations just above this threshold. | [3] |
Visualized Workflows and Pathways
Glucocorticoid-Induced Apoptosis Pathway
Caption: Glucocorticoid-induced intrinsic apoptosis pathway.
Experimental Workflow for Concentration Optimization
Caption: Workflow for determining optimal hydrocortisone concentration.
Troubleshooting Logic for Unexpected Cytotoxicity
References
- 1. This compound | C21H31O8P | CID 441407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
- 3. Toxicity evaluation of synthetic glucocorticoids against breast cancer cell lines MDA-MB-231, MCF-7 and human embryonic kidney HEK293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue-Specific Actions of Glucocorticoids on Apoptosis: A Double-Edged Sword - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrocortisone effects on cell proliferation: specificity of response among various cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrocortisone: a specific modulator of in vitro cell proliferation and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrocortisone improves post-resuscitation myocardial dysfunction by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. selleckchem.com [selleckchem.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Metabolite Profiling and Pharmacokinetic Evaluation of Hydrocortisone in a Perfused Three-Dimensional Human Liver Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Preventing Hydrocortisone Phosphate Degradation in Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify and prevent the degradation of hydrocortisone (B1673445) phosphate (B84403) in your cell culture experiments.
Troubleshooting and FAQs
This section addresses common issues encountered when using hydrocortisone phosphate in culture media.
Q1: What is this compound and why is it used?
This compound is a water-soluble prodrug of hydrocortisone, a glucocorticoid steroid hormone. It is often used in cell culture media as a supplement for various cell types, including epithelial and mammary cells.[1][2] Its high solubility makes it easier to dissolve in aqueous culture media compared to the less soluble hydrocortisone.
Q2: I suspect my this compound is degrading. What are the common causes?
The most common cause of this compound degradation in culture media is enzymatic hydrolysis.[3][4] The phosphate group is cleaved by alkaline phosphatases, enzymes that are often present in serum supplements like Fetal Bovine Serum (FBS) or are secreted by the cells themselves. This conversion changes the prodrug into its active form, hydrocortisone. While this conversion is sometimes desired, uncontrolled degradation can lead to inconsistent effective concentrations and variability in experiments. Chemical hydrolysis can also occur, influenced by pH and temperature.[3][4][5]
Q3: How can I tell if my this compound is degrading?
Direct measurement via analytical methods like High-Performance Liquid Chromatography (HPLC) is the most definitive way to quantify the concentrations of both this compound and hydrocortisone.[6][7][8][9] Indirectly, you might observe unexpected changes in cell morphology, proliferation rates, or downstream assay results that are inconsistent with previous experiments.
Q4: How can I prevent or minimize enzymatic degradation from serum?
There are two primary strategies to mitigate enzymatic degradation caused by serum supplements:
-
Heat-Inactivate the Serum: Heating the serum at 56°C for 30 minutes can denature many heat-labile enzymes, including some phosphatases, while preserving most growth factors.[10][11][12] However, this process must be carefully controlled to avoid damaging other essential serum components.[12]
-
Use Serum Alternatives: Consider using serum-free media, chemically defined media, or alternative supplements like human platelet lysate (hPL), which may have different enzymatic profiles.[13][14][15][16][17] The suitability of these alternatives is cell-type dependent and requires validation.[15]
Q5: What if my cells are secreting the phosphatases?
If the cells themselves are the source of the enzymes, preventing degradation is more challenging. In this scenario, consider the following:
-
Frequent Media Changes: Replace the culture medium more frequently to reduce the accumulation of secreted enzymes and maintain a more stable concentration of this compound.
-
Use the Active Form: If the goal is to expose the cells to the active steroid, it may be more consistent to use hydrocortisone directly, although its lower solubility must be managed. Stock solutions are often prepared in ethanol (B145695) or DMSO.[18]
Q6: How should I prepare and store this compound stock solutions?
To ensure stability, prepare concentrated stock solutions in a sterile, buffered solution or water. Aliquot the stock solution into single-use volumes and store them frozen at -20°C or colder to prevent repeated freeze-thaw cycles.[1][18] When supplementing media, add the freshly thawed aliquot directly to the culture medium just before use.
Quantitative Data Summary
The stability of corticosteroid esters is highly dependent on formulation and storage conditions. The table below summarizes stability data for hydrocortisone succinate, a similarly labile ester prodrug, which provides insight into the conditions affecting stability.
| pH | Storage Temperature | Stability (≥90% of Initial Concentration) | Reference |
| 5.5 | Refrigerated (3–7°C) | ≥ 21 days | [5] |
| 6.5 | Refrigerated (3–7°C) | ≥ 21 days | [5] |
| 7.4 | Refrigerated (3–7°C) | ≥ 14 days | [5] |
| 5.5, 6.5, or 7.4 | Ambient (20–22°C) | < 4 days | [5] |
| 5.5, 6.5, or 7.4 | High (29–31°C) | < 48 hours | [5] |
| Table 1: Chemical Stability of Hydrocortisone Succinate Oral Solution (1 mg/mL). Data adapted from a study on hydrocortisone succinate, which demonstrates the significant impact of temperature and pH on ester stability.[5][19] |
Diagrams
Workflow for Troubleshooting Degradation
This diagram outlines a logical workflow for identifying and addressing the degradation of this compound in cell culture experiments.
Enzymatic Conversion Pathway
This diagram illustrates the enzymatic conversion of the this compound prodrug into the active hydrocortisone molecule.
Experimental Protocols
Protocol 1: Heat Inactivation of Serum
This protocol describes the standard procedure for heat-inactivating serum to reduce the activity of complement proteins and heat-labile enzymes.[10][11][12][20]
Materials:
-
Frozen Fetal Bovine Serum (or other serum)
-
Calibrated water bath set to 56°C
-
Sterile, conical tubes for aliquoting
-
Ice bath
-
Control bottle of the same size containing water and a thermometer
Procedure:
-
Thaw the serum slowly at 2-8°C or at room temperature. Do not thaw at 37°C for an extended period, as this can cause protein precipitation.[11]
-
Once completely thawed, gently swirl the bottle to ensure the contents are homogeneous. Avoid vigorous shaking, which can cause foaming.
-
Pre-heat the water bath to exactly 56°C. Place the control water bottle in the bath to monitor the temperature.
-
Place the serum bottle into the water bath, ensuring the water level is higher than the serum level but below the cap.
-
Start a 30-minute timer once the temperature of the control water bottle reaches 56°C.
-
Gently swirl the serum bottle every 5-10 minutes to ensure uniform heating and prevent protein aggregation at the bottom.[10]
-
After exactly 30 minutes, immediately remove the serum bottle from the water bath and place it in an ice bath to cool it down quickly.
-
Once cooled, aliquot the serum into sterile, single-use tubes. Label with the date of heat inactivation and the lot number.
-
Store the aliquots at -20°C.
Caution: Over-heating (temperature > 56°C or time > 30 minutes) can degrade growth factors and other essential components, negatively impacting the serum's performance.[11][12]
Protocol 2: Analysis of Hydrocortisone and its Phosphate by HPLC
This protocol provides a general framework for quantifying hydrocortisone and its phosphate prodrug in culture media using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Method parameters may need optimization for your specific system and media composition.[6][7][9][21]
Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile phase components (e.g., HPLC-grade methanol, water, acetic or phosphoric acid)
-
Hydrocortisone and this compound analytical standards
-
Culture media samples
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Standards:
-
Prepare a 1 mg/mL stock solution of hydrocortisone and this compound reference standards in a suitable solvent (e.g., methanol).
-
Create a series of working standards by diluting the stock solutions in fresh, drug-free culture medium to generate a calibration curve (e.g., 0.1 to 50 µg/mL).
-
-
Sample Preparation:
-
Collect an aliquot of the culture medium from your experiment at various time points.
-
Centrifuge the sample to pellet any cells or debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions (Example):
-
Analysis:
-
Inject the prepared standards to generate a calibration curve based on peak area versus concentration for each compound.
-
Inject the experimental samples.
-
Quantify the amount of this compound and hydrocortisone in your samples by comparing their peak areas to the respective calibration curves. The decrease in this compound concentration over time, coupled with an increase in hydrocortisone concentration, confirms degradation.
-
Note: Phosphate-containing compounds can sometimes exhibit poor peak shape due to interaction with metal surfaces in the HPLC system. Specialized columns or mobile phase additives may be required for optimal performance.[8][9]
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. The hydrolysis of this compound in essentially neutral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. lcms.cz [lcms.cz]
- 9. shimadzu.com [shimadzu.com]
- 10. Technical Tips - UNC Lineberger [unclineberger.org]
- 11. corning.com [corning.com]
- 12. docs.research.missouri.edu [docs.research.missouri.edu]
- 13. medicalresearchjournal.org [medicalresearchjournal.org]
- 14. Alternative to FBS in animal cell culture - An overview and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fetal Bovine Serum Alternatives Clinisciences [clinisciences.com]
- 16. Human-Derived Alternatives to Fetal Bovine Serum in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A change in (cell) culture: exploring alternatives to fetal calf serum | NC3Rs [nc3rs.org.uk]
- 18. Hydrocortisone BioReagent, cell culture mammalian 50-23-7 [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. frederick.cancer.gov [frederick.cancer.gov]
- 21. ijnrd.org [ijnrd.org]
Technical Support Center: Hydrocortisone Phosphate in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with hydrocortisone (B1673445) phosphate (B84403) in cell-based assays.
Troubleshooting Guide
Q1: I am not observing the expected biological effect of hydrocortisone after treating my cells with hydrocortisone phosphate. What could be the issue?
The most common reason for a lack of activity is that this compound is a prodrug and must be converted to its active form, hydrocortisone, to elicit a biological response. This conversion is primarily mediated by the enzyme alkaline phosphatase (ALP).
Possible Causes and Solutions:
-
Low or Absent Alkaline Phosphatase (ALP) Activity in Your Cell Line: Different cell lines exhibit varying levels of endogenous ALP activity.[1][2] Some cell lines may have insufficient ALP to efficiently convert this compound to hydrocortisone.
-
Solution 1: Test for ALP Activity: Before conducting your experiment, determine the ALP activity of your cell line. A simple colorimetric assay using a substrate like p-nitrophenyl phosphate (pNPP) can provide this information.[2][3]
-
Solution 2: Use Hydrocortisone Directly: If your cells have low ALP activity, the most straightforward solution is to use hydrocortisone directly in your experiments. This bypasses the need for enzymatic conversion.
-
Solution 3: Co-culture with ALP-positive cells or supplement with ALP: In some specific experimental setups, it might be possible to co-culture with cells known to have high ALP activity or to add purified ALP to the culture medium, though this can introduce confounding variables.
-
-
Degradation of this compound: Although generally stable, prolonged incubation in culture medium at 37°C can lead to degradation.
-
Solution: Prepare Fresh Solutions: It is recommended to prepare fresh working solutions of this compound immediately before each experiment.[4]
-
-
Incorrect Stock Solution Preparation or Storage: Improperly prepared or stored stock solutions can lead to a loss of potency.
-
Solution: Follow Recommended Protocols: Prepare stock solutions in a suitable solvent (e.g., water or PBS for the sodium salt) and store them in aliquots at -20°C to avoid repeated freeze-thaw cycles.[4]
-
Q2: I am seeing high variability in my results between experiments using this compound. What is causing this inconsistency?
Variability can stem from several factors related to the compound, the cells, and the experimental setup.
Possible Causes and Solutions:
-
Inconsistent Cell Health or Passage Number: The metabolic state and enzyme expression of cells can change with passage number and culture conditions.
-
Solution: Standardize Cell Culture Conditions: Use cells within a consistent and narrow passage number range for all experiments. Ensure consistent seeding densities and monitor cell viability.
-
-
Variable Alkaline Phosphatase Activity: ALP expression can be influenced by culture conditions, including the composition of the serum and medium.
-
Solution: Consistent Reagent Lots: Use the same lot of fetal bovine serum (FBS) and culture medium for a set of experiments, as different lots can have varying levels of endogenous phosphatases.
-
-
Instability of this compound in Media: The stability of this compound can be pH-dependent.
-
Solution: Monitor Medium pH: Ensure the pH of your culture medium is stable and consistent across experiments.
-
-
Repeated Freeze-Thaw Cycles of Stock Solutions: This can lead to the degradation of the compound.
-
Solution: Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to prevent degradation from multiple freeze-thaw cycles.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between hydrocortisone and this compound?
Hydrocortisone (also known as cortisol) is the biologically active glucocorticoid hormone. This compound is a water-soluble ester prodrug of hydrocortisone. The phosphate group increases its solubility in aqueous solutions but renders it biologically inactive until the phosphate group is cleaved off by phosphatases.
Q2: How is this compound converted to hydrocortisone in cell culture?
The conversion is an enzymatic reaction catalyzed by alkaline phosphatases (ALPs). These enzymes are often present on the cell surface or can be secreted into the culture medium, where they hydrolyze the phosphate ester, releasing active hydrocortisone.
Q3: Should I use hydrocortisone or this compound for my cell-based assay?
The choice depends on your specific cell line and experimental goals.
-
Use Hydrocortisone if:
-
Your cell line has low or unknown alkaline phosphatase activity.
-
You require a precise and immediate biological response.
-
You want to avoid any potential confounding effects of the enzymatic conversion step.
-
-
This compound may be suitable if:
-
Your cell line has well-characterized and high alkaline phosphatase activity.
-
High water solubility is a critical requirement for your experimental setup.
-
Q4: How should I prepare and store this compound stock solutions?
-
Dissolving: The sodium salt of this compound is freely soluble in water or phosphate-buffered saline (PBS).
-
Storage: Prepare a concentrated stock solution, sterilize it by filtration (0.22 µm filter), and store it in single-use aliquots at -20°C. Avoid repeated freeze-thaw cycles.[4]
Quantitative Data Summary
Table 1: Relative Glucocorticoid Potency of Different Steroids
| Steroid | Anti-inflammatory (Glucocorticoid) Potency |
| Hydrocortisone | 1 |
| Prednisolone | 4 |
| Dexamethasone | 25 |
This table provides a general comparison of the anti-inflammatory potency of commonly used corticosteroids. Note that potency can vary depending on the specific assay and cell type.[5]
Table 2: Alkaline Phosphatase Activity in Various Cell Lines
| Cell Line | Reported Alkaline Phosphatase Activity |
| Multiple Myeloma (RPMI 8226, U266 B1) | Constitutively expressed |
| Canine Osteosarcoma (OOS, HOS) | Low |
| Human Tumor Cell Lines (various) | Measurable activity in most lines, but levels can be low |
This table summarizes findings on ALP activity in different cell lines. It is strongly recommended to experimentally determine the ALP activity of your specific cell line.[1][2][6]
Experimental Protocols
Protocol 1: Glucocorticoid Receptor (GR) Activation Assay
This assay measures the activation of the glucocorticoid receptor by a ligand, leading to its translocation to the nucleus.
Materials:
-
Cells grown on 96-well imaging plates
-
Hydrocortisone or this compound
-
Dexamethasone (positive control)
-
Assay Buffer (e.g., DMEM with L-Glutamine and Penicillin-Streptomycin)[7]
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DAPI stain
-
Primary antibody against GR
-
Fluorescently labeled secondary antibody
-
High-content imaging system
Procedure:
-
Seed cells in a 96-well plate 18-24 hours prior to the assay.[7]
-
Prepare 2X working solutions of your test compounds (hydrocortisone, this compound) and controls in pre-warmed Assay Buffer.[7]
-
Add an equal volume of the 2X compound solution to the wells of the cell plate.
-
Incubate the plate for the desired time (e.g., 2 hours) at 37°C in a CO2 incubator.[7]
-
Fix, permeabilize, and stain the cells with the GR primary antibody, fluorescent secondary antibody, and DAPI.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the nuclear translocation of the GR signal.
Protocol 2: Quantification of Hydrocortisone by HPLC-UV
This method can be adapted to measure the concentration of hydrocortisone in cell culture supernatants to assess the conversion from this compound.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., ODS, 5 µm, 4.6 x 150 mm)[8]
-
Mobile phase: Methanol:Water:Acetic Acid (60:30:10, v/v/v)[8]
-
Hydrocortisone standard
-
Cell culture supernatant samples
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Collect cell culture supernatant. Centrifuge to remove cell debris. Filter through a 0.22 µm syringe filter.
-
Standard Curve Preparation: Prepare a series of hydrocortisone standards of known concentrations in the same culture medium used for the experiment.
-
HPLC Analysis:
-
Quantification: Generate a standard curve by plotting the peak area against the concentration of the hydrocortisone standards. Use the standard curve to determine the concentration of hydrocortisone in the experimental samples.
Visualizations
Caption: Activation pathway of this compound.
References
- 1. Alkaline phosphatase expression in human cell lines derived from various malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaline Phosphatase Activity of Normal and Malignant Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drmillett.com [drmillett.com]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
hydrocortisone phosphate contamination and its impact on experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address experimental issues that may arise from hydrocortisone (B1673445) phosphate (B84403) contamination.
Introduction
Hydrocortisone phosphate is a widely used synthetic glucocorticoid in various research applications. However, its stability can be a concern, as degradation can lead to the formation of contaminants that may interfere with experimental results. This guide will help you identify potential contamination issues, troubleshoot unexpected outcomes, and implement protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common contaminants in this compound solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis, which can result in the formation of hydrocortisone and free phosphate.[1][2] Additionally, with prolonged storage, other degradation products such as cortisone (B1669442) and hydrocortisone-21-aldehyde may be present.[3]
Q2: How can this compound contamination affect my cell culture experiments?
A2: Contamination can lead to a variety of issues, including:
-
Altered Cellular Responses: The presence of degradation products can lead to unexpected or inconsistent cellular responses. For example, the biological activity of hydrocortisone and its metabolites can differ, potentially leading to off-target effects.
-
Changes in Cell Proliferation: Hydrocortisone and its metabolites can either stimulate or inhibit cell proliferation depending on the cell type and concentration.[4][5][6] Contamination can therefore lead to unexpected changes in cell growth rates.
-
Impact on Signaling Pathways: Free phosphate, a product of hydrolysis, can itself act as a signaling molecule, potentially interfering with various cellular signaling pathways.[7]
-
Inconsistent Results: The presence of varying levels of contaminants across different batches or aged solutions of this compound can be a significant source of experimental variability.
Q3: My cells are showing unexpected changes in viability after treatment with this compound. What could be the cause?
A3: Unexpected changes in cell viability could be due to the presence of degradation products. While hydrocortisone itself can influence cell viability, its degradation products may have different potencies or off-target effects.[6] Furthermore, the presence of free phosphate from hydrolysis could potentially impact cellular processes.[7] It is also crucial to ensure that the solvent used to dissolve the this compound is not contributing to cytotoxicity.
Q4: I am observing inconsistent results in my glucocorticoid receptor (GR) signaling assays. Could contamination be a factor?
A4: Yes, inconsistent results in GR signaling assays are a potential indicator of this compound degradation. The primary active molecule that binds to the glucocorticoid receptor is hydrocortisone.[8] If your this compound solution has degraded, the actual concentration of active hydrocortisone may be lower than expected, leading to a diminished response. Conversely, the presence of other degradation products might interfere with GR binding or downstream signaling events, leading to unpredictable outcomes.[9]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Biological Responses
Symptoms:
-
Variable dose-response curves between experiments.
-
Unexpected stimulation or inhibition of cellular processes.
-
Results that are not reproducible.
Possible Causes:
-
Degradation of this compound leading to altered concentrations of the active compound.
-
Presence of biologically active degradation products with different effects.
-
Interaction of contaminants with other components in the experimental system.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Issue 2: Altered Cell Growth or Viability
Symptoms:
-
Unexpected increase or decrease in cell proliferation.
-
Noticeable changes in cell morphology.
-
Decreased cell viability at expected non-toxic concentrations.
Possible Causes:
-
Hydrolysis of this compound leading to the presence of free hydrocortisone, which can have dose-dependent effects on cell growth.[4][5]
-
The presence of cytotoxic degradation products.
-
Free phosphate from hydrolysis affecting cellular metabolism and signaling.[7]
Troubleshooting Table:
| Observation | Potential Cause | Recommended Action |
| Unexpected inhibition of cell growth | Higher than expected concentration of active hydrocortisone due to complete hydrolysis. | Prepare a fresh solution of this compound. Analyze the concentration of free hydrocortisone in the old solution using HPLC (Protocol 2). |
| Unexpected stimulation of cell growth | Cell-type specific response to hydrocortisone or its degradation products.[10] | Review literature for the known effects of glucocorticoids on your specific cell line. Consider that contaminants may have altered the effective concentration. |
| Decreased cell viability | Presence of a cytotoxic degradation product or high concentrations of free phosphate. | Test the cytotoxicity of a fresh this compound solution. If the problem persists, consider sourcing the compound from a different supplier. |
| Changes in cell morphology | Cellular stress due to contaminants or altered signaling. | Document morphological changes. Analyze the purity of the this compound solution (Protocol 1). |
Experimental Protocols
Protocol 1: Detection of Hydrocortisone Degradation Products by HPLC
This protocol provides a general method to detect the presence of hydrocortisone and its common degradation products.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water.
-
Hydrocortisone, cortisone, and hydrocortisone-21-aldehyde standards.
-
Sample of this compound solution.
Methodology:
-
Sample Preparation: Dilute the this compound solution in the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase Gradient: A typical gradient would start with a higher percentage of water and gradually increase the percentage of acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 242 nm.
-
Column Temperature: 30°C.
-
-
Analysis:
-
Inject the prepared sample and standards into the HPLC system.
-
Compare the retention times of the peaks in the sample chromatogram to those of the standards to identify the presence of hydrocortisone, cortisone, and hydrocortisone-21-aldehyde.
-
Protocol 2: Quantification of Free Hydrocortisone
This protocol allows for the quantification of free hydrocortisone in a this compound solution.
Materials:
-
Same as Protocol 1.
-
A calibrated standard curve of hydrocortisone.
Methodology:
-
Prepare a Standard Curve: Prepare a series of known concentrations of the hydrocortisone standard in the mobile phase.
-
Run Standards: Inject each standard concentration into the HPLC and record the peak area.
-
Create Calibration Curve: Plot the peak area versus the concentration of the standards and generate a linear regression curve.
-
Analyze Sample: Inject the this compound sample and determine the peak area for the hydrocortisone peak.
-
Quantify: Use the equation from the calibration curve to calculate the concentration of free hydrocortisone in the sample.
Signaling Pathways
Glucocorticoid Receptor Signaling Pathway
Hydrocortisone exerts its effects by binding to the intracellular glucocorticoid receptor (GR). This diagram illustrates the classical genomic signaling pathway.
Caption: Classical genomic signaling pathway of the glucocorticoid receptor.
Potential Impact of Contamination on Signaling
This diagram illustrates how hydrolysis of this compound can impact the signaling pathway.
Caption: Potential impact of this compound hydrolysis on cellular signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. PlumX [plu.mx]
- 3. mdpi.com [mdpi.com]
- 4. Effect of cortisol on cell proliferation and the expression of lipoprotein lipase and vascular endothelial growth factor in a human osteosarcoma cell line [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of cortisol on serially propogated fibroblast cell cultures derived from the rabbit retal lung and skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cortisol differentially affects cell viability and reproduction-related gene expression in Atlantic cod pituitary cultures dependent on stage of sexual maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C21H31O8P | CID 441407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "THE EFFECTS OF HYDROCORTISONE ON FOS, MYC AND RAS EXPRESSION IN IMR-90" by DEAN FRANCIS FRITCH [jdc.jefferson.edu]
minimizing variability in hydrocortisone phosphate experimental outcomes
Welcome to the Technical Support Center for hydrocortisone (B1673445) phosphate (B84403). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in experimental outcomes. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during the experimental use of hydrocortisone phosphate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from hydrocortisone?
This compound (also known as cortisol 21-phosphate) is a water-soluble ester of hydrocortisone, a glucocorticoid hormone.[1][2] This increased water solubility makes it easier to dissolve in aqueous solutions and cell culture media compared to hydrocortisone, which is practically insoluble in water.[3][4] In many experimental systems, this compound serves as a pro-drug that is enzymatically converted to the active form, hydrocortisone, by phosphatases.[1]
Q2: I'm observing inconsistent results in my cell culture experiments. What are the common causes of variability when using this compound?
Inconsistent results can stem from several factors:
-
Compound Stability: this compound can degrade in solution, especially under suboptimal storage conditions or inappropriate pH.[5][6]
-
Solution Preparation: Errors in weighing, incomplete dissolution, or incorrect solvent usage can lead to inaccurate concentrations.
-
Storage and Handling: Repeated freeze-thaw cycles of stock solutions can degrade the compound.[7] It is recommended to aliquot stock solutions and store them at -20°C or -80°C.[7]
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can alter cellular responses to glucocorticoids.
-
Assay Performance: Inconsistent incubation times, temperature fluctuations, or issues with reagent quality can all contribute to variability.
Q3: What are the best practices for preparing and storing this compound solutions?
To ensure consistency, follow these guidelines:
-
Quality Control: Use a high-purity, well-characterized source of this compound. Reference standards are available from pharmacopoeias.[8]
-
Weighing: Use a calibrated analytical balance and ensure the powder is equilibrated to room temperature before weighing, as it can be hygroscopic.[3]
-
Dissolution: For aqueous solutions, use sterile, high-purity water or a suitable buffer.[7] Hydrocortisone sodium phosphate is freely soluble in water.[3] For organic stock solutions, DMSO is a common solvent, but ensure the final concentration in your experimental system is not toxic to cells.[9]
-
Sterilization: If preparing aqueous stock solutions for cell culture, filter-sterilize through a 0.22 µm filter.[7]
-
Storage: Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), -80°C is recommended.[7] Protect solutions from light.[5][10]
Troubleshooting Guides
Problem 1: Unexpected or No Cellular Response
| Possible Cause | Troubleshooting Step |
| Degraded Compound | Prepare a fresh stock solution from a new vial of this compound. Ensure proper storage conditions were maintained for the previous stock. |
| Incorrect Concentration | Verify the calculations used for preparing the stock and working solutions. If possible, confirm the concentration using a suitable analytical method like UV spectrophotometry or HPLC.[3] |
| Cell Line Insensitivity | Confirm that your cell line expresses the glucocorticoid receptor (GR) and is known to be responsive to glucocorticoids. Check the literature for expected effective concentrations in your cell model. |
| Presence of Antagonists | Ensure that no components of your cell culture medium or other treatments are interfering with glucocorticoid receptor signaling. |
Problem 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inhomogeneous Solution | Ensure the this compound is completely dissolved in the stock solution and that the working solution is thoroughly mixed before adding to the experimental wells. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the compound to each well. |
| Edge Effects in Plates | Be mindful of potential "edge effects" in multi-well plates. Avoid using the outer wells or ensure they are adequately hydrated to minimize evaporation. |
| Inconsistent Cell Seeding | Ensure a uniform cell suspension and consistent cell numbers are seeded across all wells. |
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| Hydrocortisone Sodium Phosphate | Water | Freely Soluble | [3] |
| Hydrocortisone Sodium Phosphate | Methanol | Sparingly Soluble | [3] |
| Hydrocortisone Sodium Phosphate | Ethanol (95%) | Very Slightly Soluble | [3] |
| Hydrocortisone Sodium Phosphate | Diethyl Ether | Practically Insoluble | [3] |
| Hydrocortisone | Water | Very Slightly Soluble | [4] |
| Hydrocortisone | Ethanol | ~25 mg/mL | [1] |
| Hydrocortisone | DMSO | ~20 mg/mL | [1] |
| Hydrocortisone | DMF | ~30 mg/mL | [1] |
Table 2: Stability of this compound Solutions
| Parameter | Condition | Observation | Reference |
| pH | pH 7.5 - 9.5 (in water) | Solution is stable. | [3] |
| Temperature | -80°C | Stock solutions stable for up to 6 months. | [7] |
| Temperature | -20°C | Stock solutions stable for up to 1 month. | [7] |
| Light | Exposure to light | Can accelerate decomposition. Store protected from light. | [5][10] |
| Freeze-Thaw Cycles | Repeated cycles | Can lead to degradation. Aliquoting is recommended. | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Aqueous Stock Solution
-
Materials:
-
Hydrocortisone sodium phosphate (MW: 486.40 g/mol )
-
Sterile, nuclease-free water
-
Sterile, conical tubes
-
0.22 µm syringe filter and sterile syringe
-
Calibrated analytical balance
-
-
Procedure:
-
Tare a sterile 1.5 mL or 2 mL microcentrifuge tube on the analytical balance.
-
Carefully weigh out 4.86 mg of hydrocortisone sodium phosphate powder into the tube.
-
Add 1 mL of sterile, nuclease-free water to the tube.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless to pale yellow.[3]
-
Using a sterile syringe, draw up the solution and pass it through a 0.22 µm syringe filter into a new sterile tube to ensure sterility for cell culture applications.
-
Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[7]
-
Protocol 2: General Cell-Based Assay Workflow
-
Cell Seeding:
-
Culture cells to the desired confluency.
-
Trypsinize and count the cells to ensure viability.
-
Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Preparation of Working Solutions:
-
Thaw a fresh aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cell plates.
-
Add the medium containing the different concentrations of this compound (and vehicle controls) to the respective wells.
-
Return the plates to the incubator for the desired treatment duration.
-
-
Assay Endpoint:
-
After the incubation period, perform the desired downstream analysis, such as:
-
Cell viability assays (e.g., MTT, CellTiter-Glo)
-
Gene expression analysis (e.g., qPCR, RNA-seq)
-
Protein analysis (e.g., Western blot, ELISA)
-
Reporter gene assays
-
-
Mandatory Visualizations
Caption: Simplified glucocorticoid signaling pathway of this compound.
Caption: General experimental workflow for cell-based assays with this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Hydrocortisone Sodium Phosphate | 6000-74-4 | SynZeal [synzeal.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. drugfuture.com [drugfuture.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. [Hydrocortisone Sodium Phosphate Reference Standard (Control 891) of National Institute of Hygienic Sciences] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medicines.org.uk [medicines.org.uk]
Technical Support Center: Optimizing Hydrocortisone Phosphate Treatment for Gene Expression Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving hydrocortisone (B1673445) phosphate (B84403) for gene expression analysis.
Frequently Asked Questions (FAQs)
Q1: What is hydrocortisone phosphate and how does it differ from hydrocortisone for cell culture?
A1: this compound (also known as hydrocortisone 21-phosphate) is a more water-soluble salt form of hydrocortisone. In cell culture media, it is readily hydrolyzed by endogenous phosphatases to release the active form, hydrocortisone (also known as cortisol).[1] This high solubility makes it easier to prepare sterile, concentrated stock solutions for in vitro experiments compared to the less soluble hydrocortisone base. For most applications, it is considered a direct precursor to hydrocortisone.[1]
Q2: What is the primary mechanism by which hydrocortisone alters gene expression?
A2: Hydrocortisone, a glucocorticoid, primarily acts by binding to the cytosolic Glucocorticoid Receptor (GR).[2][3] Upon binding, the GR-hydrocortisone complex translocates to the nucleus.[4][5] In the nucleus, it binds to specific DNA sequences called Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2][6] This binding can either activate (transactivation) or repress (transrepression) gene transcription, leading to changes in the expression of specific mRNAs and, consequently, proteins.[7][8] This modulation affects a wide range of cellular processes, including inflammation, metabolism, and immune responses.[2][9]
Q3: What are typical starting concentrations and treatment durations for in vitro experiments?
A3: The optimal concentration and duration are highly dependent on the cell type and the specific genes of interest.
-
Concentration: A common starting range for hydrocortisone in cell culture is 0.1 to 1.0 µM (approximately 36 to 360 ng/mL). It is often used as a supplement in culture media for various cell types, including endothelial, epithelial, and mesenchymal cells, to support growth and differentiation.[1][10] A dose-response experiment is crucial to determine the optimal concentration for your specific experimental model.[11]
-
Duration: Gene expression changes can be rapid (within hours) or may require longer exposure (24-48 hours or more).[7] A time-course experiment is the most effective way to determine the peak response time for your target genes.[12][13]
Q4: How should I prepare and store this compound solutions?
A4: this compound is water-soluble.
-
Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) in sterile phosphate-buffered saline (PBS) or cell culture medium. Filter-sterilize the stock solution through a 0.22 µm filter before use.
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. When diluted in complete cell culture medium, the stability may vary, but it is generally stable for the duration of typical cell culture experiments.
Troubleshooting Guide
Q: I am not seeing the expected change in my target gene expression. What could be wrong?
A: Several factors could be responsible. Consider the following troubleshooting steps:
| Potential Cause | Suggested Solution |
| Suboptimal Treatment Duration | The timing of your harvest may have missed the peak gene expression response. Action: Perform a time-course experiment (e.g., collect samples at 2, 4, 8, 12, 24, and 48 hours) to identify the optimal treatment duration.[11] |
| Suboptimal Concentration | The concentration of hydrocortisone may be too low to elicit a response or too high, causing off-target or toxic effects. Action: Conduct a dose-response experiment with a range of concentrations (e.g., 0.01 µM to 10 µM) to find the lowest effective concentration.[11] |
| Low Glucocorticoid Receptor (GR) Expression | The cell line you are using may have low or absent expression of the glucocorticoid receptor (GR), making it unresponsive to hydrocortisone. Action: Verify GR expression in your cell line using qPCR or western blotting. Compare your cell line to a known GR-positive control line (e.g., A549).[11] |
| Compound Inactivity | The this compound solution may have degraded. Action: Prepare a fresh stock solution. Test the new stock on a positive control cell line known to respond to glucocorticoids. |
| Cell Culture Issues | General cell health, passage number, or contamination can affect experimental outcomes. Action: Ensure cells are healthy and within their optimal passage number range. Routinely test for mycoplasma contamination.[14] |
Q: My cell viability is low after treatment. How can I resolve this?
A: High concentrations or prolonged exposure to glucocorticoids can induce apoptosis in some cell lines.[11]
| Potential Cause | Suggested Solution |
| Concentration Too High | The hydrocortisone concentration is likely in a cytotoxic range for your specific cell line. Action: Lower the treatment concentration. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) alongside your dose-response experiment to identify a non-toxic effective concentration.[11] |
| Prolonged Exposure | Continuous exposure may be detrimental to cell health. Action: Reduce the incubation time. A time-course experiment can help find a duration that induces the desired gene expression without significant cell death.[11] |
| Cell Line Hypersensitivity | Some cell lines are inherently more sensitive to glucocorticoid-induced cell death. Action: If possible, consider using a less sensitive cell line that is still appropriate for your research question. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Treatment Duration
This protocol outlines a method to identify the optimal time point for analyzing gene expression changes following this compound treatment.
-
Cell Seeding: Seed your cells in multiple plates or wells (e.g., 6-well plates) at a density that will result in ~70-80% confluency at the time of the longest treatment duration.
-
Acclimation: Allow cells to adhere and acclimate for 24 hours in standard culture conditions.
-
Treatment: Replace the medium with fresh medium containing the predetermined optimal concentration of this compound. Include a vehicle control (e.g., PBS).
-
Sample Collection: At each designated time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours), harvest the cells from one set of wells/plates.
-
RNA Extraction: Lyse the cells directly in the wells and extract total RNA using a validated commercial kit. Assess RNA quality and quantity.
-
Gene Expression Analysis: Perform reverse transcription followed by quantitative PCR (RT-qPCR) for your gene(s) of interest.
-
Data Analysis: Normalize the expression of your target gene to a stable housekeeping gene. Calculate the fold change relative to the 0-hour time point. Plot the fold change versus time to identify the peak response.
Protocol 2: Dose-Response Experiment to Determine Optimal Concentration
This protocol is designed to find the lowest concentration of this compound that produces the maximum desired effect on gene expression.
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) and allow them to acclimate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Common concentrations to test range from 1 nM to 10 µM.
-
Incubation: Replace the old medium with the medium containing the different drug concentrations. Include a vehicle-only control. Incubate for the optimal duration determined from the time-course experiment.
-
Sample Collection & Analysis: Harvest the cells and perform RNA extraction and RT-qPCR as described in Protocol 1.
-
Data Analysis: Plot the gene expression fold change against the log of the this compound concentration to determine the EC50 (half-maximal effective concentration).
Data Summaries
Table 1: Example Time-Course Data for a Glucocorticoid-Responsive Gene (e.g., GILZ)
| Treatment Time (Hours) | Relative Gene Expression (Fold Change vs. 0 hr) |
| 0 | 1.0 |
| 2 | 3.5 |
| 4 | 8.2 |
| 8 | 15.6 |
| 12 | 12.1 |
| 24 | 5.7 |
| 48 | 2.3 |
| Note: Data are hypothetical and for illustrative purposes. The optimal time for this gene would be around 8 hours. |
Table 2: Commonly Used Hydrocortisone Concentrations for In Vitro Studies
| Cell Type | Typical Concentration Range (µM) | Application |
| Epithelial Cells | 0.1 - 1.0 | Media Supplement, Differentiation |
| Endothelial Cells | 0.5 - 1.0 | Media Supplement, Anti-inflammatory studies |
| Lymphocytes | 0.1 - 5.0 | Immunosuppression Assays[15] |
| Mesenchymal Stem Cells | 0.1 - 1.0 | Differentiation Assays[1] |
| Myeloid Cells | 0.5 - 1.0 | Long-term Culture Support[1] |
| Note: These are general ranges. The optimal concentration must be determined empirically for each specific cell line and experimental goal. |
Visual Guides: Pathways and Workflows
Caption: Classical genomic signaling pathway of hydrocortisone via the glucocorticoid receptor (GR).
Caption: Experimental workflow for a time-course study to optimize treatment duration.
Caption: Troubleshooting logic flow for experiments with no or low gene expression response.
References
- 1. stemcell.com [stemcell.com]
- 2. What is the mechanism of Hydrocortone? [synapse.patsnap.com]
- 3. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Hydrocortisone Acetate? [synapse.patsnap.com]
- 9. Physiology, Glucocorticoids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cenmed.com [cenmed.com]
- 11. benchchem.com [benchchem.com]
- 12. Experimental Design for Time-Series RNA-Seq Analysis of Gene Expression and Alternative Splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Time course regulatory analysis based on paired expression and chromatin accessibility data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. adl.usm.my [adl.usm.my]
- 15. In vitro determination of relative corticosteroid potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hydrocortisone Phosphate Stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of hydrocortisone (B1673445) phosphate (B84403), particularly at a physiological temperature of 37°C. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My hydrocortisone phosphate solution appears to be losing potency when incubated at 37°C. What is the primary cause?
A1: The primary cause of potency loss for this compound in aqueous solutions at 37°C is chemical degradation, with hydrolysis being the most significant pathway in neutral solutions.[1] This is a first-order reaction, meaning the rate of degradation is directly proportional to the concentration of the this compound. The reaction is also influenced by the hydrogen ion concentration.[1]
Q2: What are the expected degradation products of this compound?
A2: The degradation of hydrocortisone and its esters can lead to several products. Through processes like acid-catalyzed tautomerization, dehydration, and oxidation, various degradation products can be formed.[2] For hydrocortisone itself, identified degradation products include cortisone (B1669442) (impurity B) and hydrocortisone-21-aldehyde (impurity G).[3][4][5]
Q3: How does pH affect the stability of my this compound solution?
A3: The pH of the solution is a critical factor in the stability of phosphate esters. The hydrolysis of this compound is linearly dependent on the hydrogen ion concentration.[1] Generally, phosphate esters exhibit maximum stability in the alkaline pH range. For instance, some phosphate compounds are completely stable at pH 8 and above.[1] It is crucial to maintain the pH within the recommended range for your specific formulation to minimize degradation.
Q4: Can I expect significant degradation of this compound during a 24-hour experiment at 37°C?
A4: Yes, you can expect some degradation. While hydrocortisone has been shown to degrade between 7% and 26% in 24 hours when incubated in fresh human feces at 37°C, the exact rate in a solution will depend on factors like pH and the composition of the medium.[6] Given that the degradation process is temperature-dependent, moving from refrigerated or room temperature storage to 37°C will accelerate the hydrolysis of the phosphate ester.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low assay results for this compound. | Degradation due to hydrolysis at 37°C. | Prepare fresh solutions daily. If longer-term incubation is necessary, consider conducting a preliminary stability study under your specific experimental conditions to quantify the degradation rate. Store stock solutions at recommended lower temperatures (e.g., 2-8°C). |
| Appearance of unknown peaks in chromatography (e.g., HPLC). | Formation of degradation products. | Identify potential degradation products such as hydrocortisone, cortisone, and hydrocortisone-21-aldehyde.[2][3][4][5] Use a stability-indicating analytical method capable of separating the parent compound from its degradation products. |
| Variability in experimental results over time. | Inconsistent degradation of this compound between experiments. | Standardize the preparation and handling of the this compound solution. Ensure consistent timing between solution preparation and use in experiments. Maintain tight control over the pH and temperature of the incubation medium. |
Quantitative Data Summary
The rate of degradation of this compound is temperature-dependent. The activation energy for the hydrolysis of this compound in a neutral solution has been determined to be 17.0 ± 0.5 Kcal/mole.[1] This value can be used in the Arrhenius equation to predict the rate constant of degradation at different temperatures.
Table 1: Illustrative Temperature-Dependent Degradation of a Hydrocortisone Ester
| Temperature (°C) | Time (days) | Percent Remaining |
| 5 | 91 | >95% |
| 25 | 91 | >95% |
| 40 | 91 | <90% |
This table is based on data for a hydrocortisone oral suspension and is for illustrative purposes to show the effect of temperature.[7] Specific rates for this compound at 37°C may vary.
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution using HPLC
This protocol outlines a general procedure for assessing the stability of this compound in an aqueous solution at 37°C.
1. Materials:
- This compound
- High-purity water (HPLC grade)
- Buffer solution (e.g., phosphate buffer, pH 7.4)
- HPLC system with a UV detector
- C18 column (e.g., 150 x 3.0 mm, 5 µm)
- Mobile phase (e.g., 10 mM ammonium (B1175870) formate (B1220265) in water, pH 3.5, and acetonitrile)[3]
- Incubator set to 37°C
- Volumetric flasks and pipettes
2. Procedure:
- Solution Preparation: Prepare a stock solution of this compound in the desired buffer at a known concentration.
- Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the initial concentration.
- Incubation: Place the remaining stock solution in an incubator set to 37°C.
- Time-Point Sampling: At predetermined time intervals (e.g., 1, 4, 8, 12, and 24 hours), withdraw aliquots of the solution from the incubator.
- Sample Analysis: Dilute the withdrawn aliquots to the same concentration as the initial sample and analyze by HPLC.
- Data Analysis: Quantify the peak area of the this compound at each time point. Calculate the percentage of this compound remaining relative to the initial concentration.
3. HPLC Conditions (Example):
- Column: C18, 150 x 3.0 mm, 5 µm
- Column Temperature: 40°C
- Mobile Phase A: 10 mM ammonium formate (pH 3.5)
- Mobile Phase B: Acetonitrile
- Detection: UV at 241 nm
- Injection Volume: 10 µL
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Primary degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of Hydrocortisone in Oral Powder Form Compounded for Pediatric Patients in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Hydrocortisone in Oral Powder Form Compounded for Pediatric Patients in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrocortisone stability in human feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of hydrocortisone oral suspensions prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding precipitation of hydrocortisone phosphate in stock solutions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrocortisone (B1673445) phosphate (B84403) stock solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrocortisone phosphate stock solution precipitating?
A1: Precipitation in this compound stock solutions is most commonly due to the hydrolysis of the phosphate ester back to free hydrocortisone.[1] Hydrocortisone itself is significantly less soluble in aqueous solutions than its phosphate salt, leading to the formation of a precipitate.[2] This hydrolysis is a key factor in the instability of these solutions.[1]
Q2: What factors influence the stability of my this compound solution?
A2: The primary factors influencing the stability of this compound solutions are pH and temperature. The hydrolysis of the phosphate ester is pH-dependent.[3] Solutions are generally more stable at a neutral to slightly alkaline pH.[3] Storage at lower temperatures, such as refrigeration or freezing, can slow down the rate of hydrolysis and prolong the stability of the solution.
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: Hydrocortisone sodium phosphate is freely soluble in water.[4] For research applications, sterile, nuclease-free water is the recommended solvent. A solution of 1 gram of hydrocortisone sodium phosphate in 100 mL of water will have a pH between 7.5 and 9.5.[4]
Q4: How should I store my this compound stock solution to prevent precipitation?
A4: To maximize stability and prevent precipitation, it is recommended to store aqueous stock solutions of this compound at low temperatures. For short-term storage (a few days), refrigeration at 2-8°C is suitable. For long-term storage, aliquoting the stock solution into smaller, single-use volumes and storing them at -20°C or -80°C is the best practice to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitate forms immediately upon dissolving | The compound may not be the phosphate salt, or the solvent may be inappropriate. | Verify that you are using this compound (or its sodium salt). Ensure you are dissolving it in high-purity water. |
| Precipitate forms after a few hours or days at room temperature | Hydrolysis of the phosphate ester to the less soluble free hydrocortisone. | Store the stock solution at 2-8°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage. |
| Solution becomes cloudy after adding to acidic cell culture medium | The lower pH of the medium is accelerating the hydrolysis of the phosphate ester. | Prepare a more concentrated stock solution and add a smaller volume to your medium to minimize pH changes. Alternatively, adjust the pH of your final solution if your experimental conditions allow. |
| Inconsistent results in experiments | Degradation of this compound in the stock solution. | Prepare fresh stock solutions more frequently. Always use a consistent storage method and avoid repeated freeze-thaw cycles. |
Data on Hydrocortisone Ester Stability
Table 1: Stability of 1 mg/mL Hydrocortisone Succinate Solutions at 3-7°C [5]
| Vehicle | Initial Drug Concentration (mg/mL) | % Initial Concentration Remaining (Day 1) | % Initial Concentration Remaining (Day 7) | % Initial Concentration Remaining (Day 14) | % Initial Concentration Remaining (Day 21) | % Initial Concentration Remaining (Day 35) |
| Citric acid pH 5.5 | 1.11 ± 0.03 | 97.32 ± 3.05 | 95.27 ± 2.36 | 95.07 ± 3.15 | 94.89 ± 2.21 | 90.03 ± 2.10 |
| Citric acid pH 6.5 | 1.04 ± 0.03 | 105.10 ± 5.50 | 103.49 ± 3.12 | 101.84 ± 2.26 | 92.01 ± 1.92 | 91.23 ± 1.26 |
| Sterile water pH 7.4 | 1.06 ± 0.03 | 102.99 ± 1.00 | 104.17 ± 2.41 | 94.29 ± 1.96 | 89.17 ± 2.04 | 86.33 ± 2.52 |
This data is for Hydrocortisone Sodium Succinate and is provided for illustrative purposes.[5]
Experimental Protocols
Protocol 1: Preparation of an Aqueous Hydrocortisone Sodium Phosphate Stock Solution
This protocol is suitable for preparing a concentrated stock solution for general laboratory use.
-
Materials:
-
Hydrocortisone sodium phosphate powder
-
Sterile, nuclease-free water
-
Sterile conical tube or vial
-
Calibrated balance
-
Sterile filter (0.22 µm) and syringe
-
-
Procedure:
-
Weigh the desired amount of hydrocortisone sodium phosphate powder using a calibrated balance.
-
Transfer the powder to a sterile conical tube or vial.
-
Add the required volume of sterile, nuclease-free water to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless to pale yellow.[4]
-
Sterilize the solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use sterile tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Visualizations
Caption: Factors leading to this compound precipitation.
Caption: Workflow for preparing a stable stock solution.
References
Technical Support Center: Hydrocortisone Phosphate Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of hydrocortisone (B1673445) phosphate (B84403).
I. Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with hydrocortisone phosphate solutions.
Issue 1: Rapid Degradation of this compound in Solution
Q: My this compound solution is showing rapid degradation, even at neutral pH. What are the potential causes and how can I troubleshoot this?
A: Rapid degradation of this compound, even in seemingly neutral solutions, can be a significant issue. The primary degradation pathway is hydrolysis of the phosphate ester, a reaction that is influenced by several factors.[1][2]
Potential Causes:
-
pH Fluctuation: While labeled as "neutral," the actual pH of your solution may have shifted. Small changes in pH can significantly impact the rate of hydrolysis.[1]
-
Presence of Metal Ions: Trace amounts of metal ions, particularly copper (Cu²⁺), can act as catalysts, profoundly accelerating the hydrolysis of the 21-phosphate ester and subsequent oxidative degradation of the side-chain.[3] Iron and nickel ions have also been shown to enhance degradation, though to a lesser extent than copper.[3]
-
Temperature: Higher temperatures will increase the rate of hydrolysis. The activation energy for the hydrolysis of this compound has been found to be approximately 17.0 Kcal/mole.[1]
-
Buffer Composition: The type of buffer used can influence the degradation rate.
Troubleshooting Steps:
-
Verify pH: Accurately measure the pH of your solution using a calibrated pH meter. Do not rely on the theoretical pH of the buffer.
-
Chelate Metal Ions: Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your solution to sequester any contaminating metal ions.[4]
-
Control Temperature: Store and handle your this compound solutions at controlled, and preferably refrigerated, temperatures to minimize thermal degradation.
-
Use High-Purity Reagents: Utilize high-purity water and buffer components to minimize metal ion contamination.
-
Optimize Buffer: If possible, investigate the use of different buffer systems to identify one that minimizes the degradation rate.
Issue 2: Unexpected Peaks in HPLC Analysis
Q: I am observing unexpected peaks in my HPLC chromatogram when analyzing my this compound sample. What could these peaks be and how do I identify them?
A: The appearance of unexpected peaks in your HPLC analysis indicates the presence of degradation products or impurities. The degradation of hydrocortisone and its esters can follow several pathways, leading to a variety of related substances.
Potential Degradation Products:
-
Hydrocortisone: The primary hydrolysis product of this compound is hydrocortisone itself.
-
Oxidative Degradation Products: In the presence of oxygen and/or metal ions, the dihydroxyacetone side-chain can be oxidized.[3]
-
Acid-Catalyzed Degradation Products: Under acidic conditions, hydrocortisone can undergo tautomerization and dehydration.[5]
Identification Workflow:
The following workflow can be used to identify the unknown peaks:
Caption: Workflow for the identification of unknown peaks in HPLC analysis.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and activity of this compound.
Stability
Q1: What is the primary mechanism of this compound degradation in aqueous solutions?
A: The primary degradation pathway for this compound in aqueous solutions, particularly in neutral to slightly acidic conditions, is hydrolysis of the 21-phosphate ester to yield hydrocortisone.[1][2] This reaction follows first-order kinetics.[1]
Q2: How does pH affect the stability of this compound?
Q3: What are the major degradation products of this compound?
A: The major degradation product from the hydrolysis of this compound is hydrocortisone. Further degradation of hydrocortisone can occur, especially under stress conditions. In the presence of copper ions, degradation products can include 11β-hydroxyandrost-4-ene-3,17-dione, 11β,17α-dihydroxy-3,20-dione-4-pregnene-21-al, and 11β,17α-dihydroxy-3-oxo-4-etienic acid.[3] Under acidic conditions, hydrocortisone can form E/Z isomers through tautomerization and dehydration.[5]
Data Presentation: Stability of Hydrocortisone Esters at Various pH Values
While comprehensive quantitative data for this compound across a wide pH range is limited in the available literature, the following table summarizes the stability data found for hydrocortisone succinate (B1194679), a related ester, which can provide some insight.
Table 1: Stability of Hydrocortisone Succinate (1 mg/mL) Solutions at Different pH Values and Temperatures [6][7]
| pH | Temperature | Initial Concentration Remaining after 14 Days |
| 5.5 | 3-7°C | >90% |
| 6.5 | 3-7°C | >90% |
| 7.4 | 3-7°C | >90% |
| 5.5 | 20-22°C | <90% (degraded after 4 days) |
| 6.5 | 20-22°C | <90% (degraded after 4 days) |
| 7.4 | 20-22°C | <90% (degraded after 4 days) |
Note: This data is for hydrocortisone succinate and may not be directly extrapolated to this compound.
Activity
Q4: How does pH affect the biological activity of this compound?
A: this compound is a prodrug that is converted to the active hydrocortisone in the body. Therefore, its biological activity is dependent on its conversion to hydrocortisone. The direct impact of pH on the biological activity of the intact this compound molecule, such as its binding to the glucocorticoid receptor, is not well-documented in the provided search results. However, since degradation of this compound leads to the formation of hydrocortisone and other byproducts, the overall activity of a this compound solution will be directly related to its stability at a given pH. Degradation will lead to a decrease in the concentration of the prodrug available for conversion to the active form.
Q5: What is the mechanism of action of hydrocortisone?
A: Hydrocortisone, the active form of this compound, is a glucocorticoid that exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. Upon binding, the GR-hydrocortisone complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to anti-inflammatory, immunosuppressive, and metabolic effects.
Signaling Pathway: Glucocorticoid Receptor Action
Caption: Simplified signaling pathway of hydrocortisone action via the glucocorticoid receptor.
III. Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability and analysis of this compound.
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for a stability-indicating HPLC method to quantify this compound and its degradation products. This method should be validated according to ICH guidelines.[8][9]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.05 M potassium phosphate monobasic buffer, pH adjusted to 4.5 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Diluent: Acetonitrile/Water (50:50 v/v)
-
This compound reference standard
-
Hydrocortisone reference standard
2. Chromatographic Conditions:
-
Gradient Elution:
-
0-18 min: 26% B
-
18-32 min: 26% to 45% B
-
32-48 min: 45% to 70% B
-
48-58 min: 70% B
-
58-60 min: 70% to 26% B
-
60-75 min: 26% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 20 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Solution: Dilute the this compound sample to be tested with the diluent to fall within the calibration range.
4. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound and any degradation products by comparing the peak areas to the calibration curve.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating methods.[10][11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a defined period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a defined period.
3. Analysis:
-
Analyze the stressed samples using the validated stability-indicating HPLC method (Protocol 1).
-
Identify and quantify the degradation products formed under each stress condition.
Experimental Workflow: Forced Degradation Study
Caption: Workflow for conducting a forced degradation study of this compound.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always consult primary literature and validate all methods for their specific experimental conditions. While efforts have been made to provide accurate information, specific quantitative data on the pH-rate profile and the direct impact of pH on the biological activity of this compound is limited in the publicly available literature. The stability data for hydrocortisone succinate is included for illustrative purposes and should not be directly applied to this compound without independent verification.
References
- 1. researchgate.net [researchgate.net]
- 2. PlumX [plu.mx]
- 3. academic.oup.com [academic.oup.com]
- 4. Kinetics of decomposition and formulation of hydrocortisone butyrate in semiaqueous and gel systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wjpps.com [wjpps.com]
- 9. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pharmasm.com [pharmasm.com]
Technical Support Center: Troubleshooting Unexpected Cell Morphology Changes with Hydrocortisone Phosphate
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting unexpected changes in cell morphology when using hydrocortisone (B1673445) phosphate (B84403) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is hydrocortisone phosphate and how does it differ from other forms of hydrocortisone for cell culture?
A1: this compound is a salt of hydrocortisone, which is a glucocorticoid hormone. In cell culture, more water-soluble forms of hydrocortisone, like hydrocortisone 21-hemisuccinate, are often used to improve its solubility in culture media.[1] While hydrocortisone itself is soluble in organic solvents like ethanol (B145695) and DMSO, its aqueous solubility is limited.[2] Using a more soluble form like the phosphate salt can help ensure consistent concentrations in your experiments and avoid precipitation issues.
Q2: What are the expected morphological changes in cells treated with hydrocortisone?
A2: The effects of hydrocortisone on cell morphology are highly cell-type dependent.[3] Some common observations include:
-
Cell Spreading: In some cell types, such as rat glial C6 cells, hydrocortisone can induce cell spreading, which is associated with an increase in microfilaments in the peripheral cytoplasm.[4]
-
Changes in Cell Adhesion: Hydrocortisone can affect cell adhesion. For instance, it has been shown to inhibit the spontaneous detachment of viable mammary tumor cells from monolayer cultures.[5] In human long-term marrow cultures, a sufficient concentration of hydrocortisone is necessary for the development and maintenance of the adherent cell layer.[6]
-
Apoptosis-Related Changes: At higher concentrations or in sensitive cell lines, glucocorticoids can induce apoptosis, leading to morphological changes like cell rounding, membrane blebbing, and nuclear condensation.
Q3: How stable is hydrocortisone in cell culture medium?
A3: For long-term cultures, it is often recommended to add fresh hydrocortisone with each media change to ensure a consistent concentration.[7][8] While stock solutions stored at -20°C are generally stable, the stability at 37°C in culture medium over several days may be reduced.[7]
Troubleshooting Guide
Issue 1: My adherent cells are detaching or rounding up after treatment with this compound.
This is a common issue that can be caused by several factors. Here's a step-by-step troubleshooting guide:
-
Step 1: Verify the Concentration. High concentrations of hydrocortisone can be cytotoxic and induce apoptosis. Review the literature for recommended concentration ranges for your specific cell type.
-
Step 2: Assess Cell Viability. Perform a viability assay (e.g., Trypan Blue exclusion, MTT assay) to determine if the detachment is due to cell death.
-
Step 3: Check for Apoptosis. If cell death is suspected, perform an assay to detect apoptosis, such as a TUNEL assay or western blot for cleaved caspase-3.
-
Step 4: Optimize Coating of Cultureware. Hydrocortisone can alter the expression of cell adhesion molecules. Ensure your culture vessels are appropriately coated (e.g., with poly-L-lysine, collagen, or fibronectin) to promote cell attachment.[9]
-
Step 5: Consider the Solvent Concentration. If you are using a stock solution dissolved in a solvent like DMSO or ethanol, ensure the final concentration of the solvent in your culture medium is not toxic to your cells (typically <0.1% for DMSO).[10]
Issue 2: My cells show unexpected changes in shape (e.g., excessive spreading, formation of long processes) after this compound treatment.
-
Step 1: Analyze the Cytoskeleton. The observed changes are likely due to alterations in the cellular cytoskeleton. Perform immunofluorescence staining for key cytoskeletal components like F-actin (using phalloidin) and microtubules (using an anti-tubulin antibody) to visualize any rearrangements.
-
Step 2: Investigate Signaling Pathways. Hydrocortisone-induced morphological changes are mediated by specific signaling pathways. Consider performing western blot analysis to examine the activation of pathways known to be affected by glucocorticoids, such as the MAPK/ERK and p38 pathways.
-
Step 3: Review the Time Course. Morphological changes can be time-dependent.[4] Conduct a time-course experiment to observe when the changes first appear and how they progress over time. This can provide insights into the underlying mechanisms.
Quantitative Data Summary
Table 1: Effect of Hydrocortisone Concentration on Cell Morphology of hTERT-MSCs
| Hydrocortisone Concentration | Observed Morphological Changes |
| Control | Spindle-shaped, fibroblast-like morphology |
| 1 µmol/L | Similar to control |
| 10 µmol/L | Similar to control |
| 50 µmol/L | Cells appear slightly more stretched |
| 100 µmol/L | Increased cell spreading and more elongated morphology |
| 150 µmol/L | Pronounced cell spreading and irregular shapes |
Data adapted from a study on telomerase-immortalized human mesenchymal stem cells (hTERT-MSCs).[11]
Table 2: Effect of Hydrocortisone on Mitochondrial Activity in HEp-2 Cells
| Treatment Duration | Hydrocortisone Concentration | % Change in Mitochondrial Activity (vs. Control) |
| 24 hours | 0.5 µM | Significant Increase |
| 24 hours | 1.0 µM | Significant Increase |
| 24 hours | 2.5 µM | Reduction |
| 48 hours | 0.5 - 2.5 µM | Significant Increase across all concentrations |
Data adapted from a study on human laryngeal carcinoma (HEp-2) cells.[12][13]
Experimental Protocols
Protocol 1: Immunofluorescence Staining for F-actin and Tubulin
This protocol allows for the visualization of the actin and tubulin cytoskeleton to assess morphological changes.
Materials:
-
Cells cultured on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Fluorescently-labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin)
-
Primary antibody against α-tubulin
-
Fluorescently-labeled secondary antibody
-
DAPI or Hoechst stain
-
Antifade mounting medium
Procedure:
-
Fixation: Gently wash cells with pre-warmed PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells three times with PBS. Block with 1% BSA in PBS for 30-60 minutes.
-
Primary Antibody Incubation (for Tubulin): Incubate with anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody and Phalloidin Incubation: Wash cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash cells three times with PBS. Incubate with DAPI or Hoechst stain for 5 minutes to label the nuclei.
-
Mounting: Wash cells two times with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filters.
Protocol 2: TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[14]
Materials:
-
Cells cultured on sterile glass coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTP, as per manufacturer's instructions)
-
DAPI or Hoechst stain
-
Antifade mounting medium
Procedure:
-
Fixation and Permeabilization: Fix cells with 4% PFA for 15 minutes at room temperature. Wash with PBS. Permeabilize the cells as recommended by the assay kit manufacturer (e.g., incubate with permeabilization solution on ice).[15]
-
TUNEL Reaction: Wash cells with PBS. Incubate cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Washing: Wash cells three times with PBS to remove unincorporated nucleotides.
-
Counterstaining: Stain the nuclei with DAPI or Hoechst.
-
Mounting and Imaging: Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Protocol 3: Western Blot for Phosphorylated p38 MAPK
This protocol is for detecting the activation of the p38 MAPK signaling pathway.
Materials:
-
Cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against phospho-p38 MAPK
-
Primary antibody against total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
Visualizations
Caption: Simplified signaling pathway of hydrocortisone leading to changes in cell morphology.
Caption: Troubleshooting workflow for unexpected cell morphology changes with hydrocortisone.
Caption: Logical relationships between problems, causes, and solutions.
References
- 1. stemcell.com [stemcell.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Hydrocortisone effects on cell proliferation: specificity of response among various cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of hydrocortisone on cell morphology in C6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrocortisone inhibits the spontaneous detachment of viable mammary tumor cells from monolayer cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of hydrocortisone on long-term human marrow cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. rsdjournal.org [rsdjournal.org]
- 14. opentrons.com [opentrons.com]
- 15. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
how to address batch-to-batch variability of hydrocortisone phosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability of hydrocortisone (B1673445) phosphate (B84403) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is hydrocortisone phosphate and why is batch-to-batch variability a concern?
A1: this compound is a water-soluble ester of hydrocortisone, a glucocorticoid hormone. It is used in a wide range of research applications to study processes like inflammation, immune response, and cell signaling.[1] Batch-to-batch variability refers to differences in the composition and purity of different lots of this compound. This variability can lead to inconsistent experimental results, affecting the reliability and reproducibility of your research.
Q2: What are the common causes of batch-to-batch variability in this compound?
A2: Variability can be introduced at several stages of the manufacturing process. Common causes include:
-
Raw Material Inconsistencies: Variations in the starting materials used for synthesis.[2]
-
Manufacturing Process Deviations: Minor changes in reaction conditions, purification methods, or equipment.[3][4]
-
Impurities and Degradation Products: The presence of related substances, such as free hydrocortisone or other steroid impurities, can vary between batches.[5] Degradation can occur due to improper storage or handling.
-
Inconsistent Physical Properties: Differences in properties like particle size or crystal form can affect solubility and bioavailability.
Q3: How can batch-to-batch variability of this compound impact my experimental results?
A3: Inconsistent batches can lead to several experimental issues:
-
Altered Biological Activity: Impurities may have their own biological effects or could inhibit or potentiate the activity of this compound, leading to unexpected cellular responses.
-
Poor Reproducibility: The same experimental setup may yield different results when using different batches of the compound.
-
Difficulty in Data Interpretation: It becomes challenging to determine if observed effects are due to the experimental conditions or the variability of the reagent.
-
Inconsistent Dose-Response: The effective concentration of the active compound may differ between batches, leading to shifts in dose-response curves.
Q4: What are the initial steps I should take when I suspect batch-to-batch variability?
A4: If you observe unexpected or inconsistent results, first confirm that the issue is not with your experimental setup. Check your cell cultures, reagents, and instrument settings. If you still suspect the this compound, consider performing some of the initial characterization tests outlined in the troubleshooting guides below.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Biological Activity
You observe that a new batch of this compound is producing a weaker, stronger, or different biological response compared to a previous batch at the same concentration.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Filtration of Hydrocortisone Phosphate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the filtration of hydrocortisone (B1673445) phosphate (B84403) solutions. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended filter pore size for sterile filtration of hydrocortisone phosphate solutions?
For sterile filtration, a 0.22 µm or 0.2 µm pore size filter is the industry standard.[1] This size is effective at removing most bacteria and ensuring the sterility of the solution.[1] For clarification or pre-filtration to remove larger particles and prevent clogging of the final sterilizing filter, a larger pore size, such as 0.45 µm, can be used.
Q2: Which filter membrane material is best suited for this compound solutions?
Selecting the appropriate membrane material is crucial to minimize product loss due to adsorption and to ensure chemical compatibility. For aqueous solutions like this compound, hydrophilic membranes are recommended.
-
Polyethersulfone (PES): Often a preferred choice due to its low protein and small molecule binding characteristics, high flow rates, and good chemical compatibility in aqueous solutions.[2]
-
Polyvinylidene fluoride (B91410) (PVDF): Hydrophilic PVDF membranes also exhibit low protein binding and are a suitable option.
-
Cellulose Acetate (CA): Known for very low protein binding, making it a good candidate for sensitive biological solutions.
-
Nylon: While hydrophilic, some studies have shown that nylon membranes can exhibit higher adsorption of certain small molecules compared to PES or PVDF.[3] Therefore, validation of product recovery is particularly important if considering nylon filters.[3]
It is always recommended to perform a filter compatibility and adsorption study with your specific this compound formulation.
Q3: How can I minimize the loss of this compound due to adsorption to the filter membrane?
Minimizing product loss is critical, especially when working with valuable active pharmaceutical ingredients (APIs). Here are some strategies:
-
Select a Low-Binding Membrane: As discussed in Q2, choose a membrane material known for low small molecule binding, such as PES or hydrophilic PVDF.
-
Pre-flush the Filter: Before filtering your product, flush the filter with a small amount of the vehicle solution (e.g., water for injection or buffer). This can help to saturate any non-specific binding sites on the membrane.
-
Optimize Filter Size: Use the smallest filter diameter and surface area that can accommodate your sample volume to minimize the available surface for adsorption.
-
Filter Validation: Perform an adsorption study to quantify the amount of this compound lost to the filter. The recovery should ideally be within 98-102% of the unfiltered solution.
Q4: What are extractables and leachables, and should I be concerned about them when filtering this compound solutions?
-
Extractables are chemical compounds that are released from a filter material under exaggerated conditions, such as with a harsh solvent or at a high temperature.[4]
-
Leachables are compounds that migrate from the filter into the product under normal process conditions.[4]
Yes, you should be concerned about extractables and leachables as they can contaminate your final product, potentially affecting its stability, efficacy, and safety.[5] It is crucial to select high-quality, pharmaceutical-grade filters with low extractable profiles.[6][7] For critical applications, a formal extractables and leachables study is recommended as part of the filter validation process.
Troubleshooting Guide
Issue 1: High Filtration Pressure or Clogging of the Filter
| Possible Cause | Recommended Solution |
| High particulate load in the solution. | Pre-filter the solution using a filter with a larger pore size (e.g., 1.0 µm or 0.45 µm) to remove larger particles before the final sterilizing filtration. |
| Inappropriate filter pore size for the solution viscosity. | While this compound solutions are typically not highly viscous, ensure the chosen pore size is appropriate. If viscosity is a factor, consider increasing the filter surface area. |
| Precipitation of this compound. | Ensure the pH and temperature of the solution are maintained within the solubility range of this compound. The pH of a 1g in 100mL water solution should be between 7.5 and 9.5.[8] |
| Filter incompatibility causing material to shed. | Verify the chemical compatibility of your solution with the filter membrane and housing material. |
Issue 2: Low Recovery of this compound Post-Filtration
| Possible Cause | Recommended Solution |
| Adsorption of the drug to the filter membrane. | Switch to a lower-binding membrane material like PES or hydrophilic PVDF.[3] Perform an adsorption study to quantify the loss and validate the chosen filter. Pre-flushing the filter with the vehicle solution can also help. |
| Filter integrity failure leading to leakage. | Conduct a post-filtration integrity test (e.g., bubble point test) to ensure the filter was not compromised during the filtration process. |
| Inaccurate analytical method for quantification. | Verify the accuracy and precision of your analytical method (e.g., HPLC) for determining this compound concentration. |
Issue 3: Change in pH or Appearance of Precipitate After Filtration
| Possible Cause | Recommended Solution |
| Leaching of acidic or basic compounds from the filter. | Select a high-quality filter with a low leachable profile. Perform a leachables study to identify any compounds that might alter the pH of your solution. |
| Interaction of the drug with the filter material. | Investigate potential chemical incompatibilities between your formulation and the filter membrane or housing. |
| Temperature changes during filtration causing precipitation. | Ensure the filtration process is conducted at a controlled temperature where the this compound remains soluble. |
Data Presentation
Table 1: Representative Drug Recovery from Different Filter Membranes *
| Membrane Material | Pore Size (µm) | Expected Recovery (%) |
| Polyethersulfone (PES) | 0.22 | >98% |
| Hydrophilic PVDF | 0.22 | >97% |
| Cellulose Acetate (CA) | 0.22 | >98% |
| Nylon | 0.22 | 90-98% (Validation recommended) |
| Hydrophilic PTFE | 0.22 | >97% |
*Data is representative for small molecules with low-binding propensity in aqueous solutions and should be confirmed with a product-specific validation study.
Table 2: Typical Water Flow Rates for Different 0.22 µm Filter Membranes
| Membrane Material | Relative Flow Rate |
| Polyethersulfone (PES) | High |
| Hydrophilic PVDF | Medium to High |
| Cellulose Acetate (CA) | Medium |
| Nylon | Medium |
Flow rates are dependent on the specific filter design, surface area, and operating pressure. This table provides a general comparison.
Experimental Protocols
Protocol 1: Filter Adsorption (Drug Recovery) Study
Objective: To quantify the amount of this compound that adsorbs to a specific filter membrane during filtration.
Materials:
-
This compound solution at the desired concentration.
-
Unfiltered control samples.
-
Test filters (e.g., PES, PVDF, Nylon) with the desired pore size (e.g., 0.22 µm).
-
Syringes compatible with the filters.
-
Sterile collection vials.
-
Validated HPLC method for this compound quantification.
Methodology:
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Take an unfiltered sample of the stock solution as a control and determine its concentration using the validated HPLC method. This is the 100% reference.
-
Attach the test filter to a syringe.
-
Flush the filter with a small, discarded volume of the this compound solution (e.g., the first 1-2 mL) to saturate binding sites.
-
Filter a known volume of the this compound solution through the filter into a sterile collection vial.
-
Analyze the concentration of this compound in the filtrate using the same HPLC method.
-
Calculate the percent recovery using the following formula: % Recovery = (Concentration of filtered sample / Concentration of unfiltered control) x 100
-
Repeat for each filter type.
Acceptance Criteria: The recovery should be within a pre-defined range, typically 98% to 102%.
Protocol 2: Filter Integrity Test (Bubble Point Test)
Objective: To confirm the structural integrity of the filter membrane before and after use.
Materials:
-
Filter to be tested.
-
Filter housing.
-
Wetting fluid (typically water for hydrophilic filters).
-
Pressurized gas source (e.g., nitrogen or filtered air).
-
Pressure gauge.
Methodology:
-
Thoroughly wet the filter membrane with the appropriate wetting fluid.
-
Place the wetted filter in its housing.
-
Apply gradually increasing gas pressure to the upstream side of the filter.
-
Observe the downstream side for the emergence of a steady stream of bubbles.
-
The pressure at which this steady stream appears is the bubble point.
-
Compare the observed bubble point to the manufacturer's specification for that filter.
Acceptance Criteria: The measured bubble point must be equal to or greater than the minimum bubble point specified by the filter manufacturer.
Visualizations
Caption: Experimental workflow for filter validation.
References
- 1. nihaowater.com [nihaowater.com]
- 2. corning.com [corning.com]
- 3. sartorius.com [sartorius.com]
- 4. susupport.com [susupport.com]
- 5. Extractables and Leachables Testing [intertek.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Extractables/Leachables from Filter Materials on the Stability of Protein-Based Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Technical Support Center: Managing Hydrocortisone Phosphate-Induced Cell Stress In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrocortisone (B1673445) phosphate (B84403) in vitro. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of hydrocortisone phosphate-induced cell stress in vitro?
A1: this compound, a synthetic glucocorticoid, primarily induces cell stress through the activation of the glucocorticoid receptor (GR). Upon binding, the GR translocates to the nucleus and modulates the expression of various genes, leading to several stress responses, including:
-
Apoptosis (Programmed Cell Death): Glucocorticoids are well-known inducers of apoptosis in many cell types, particularly lymphocytes.[1] This process is often mediated by the intrinsic mitochondrial pathway, involving the Bcl-2 family of proteins and the activation of a caspase cascade.[1][2]
-
Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded or misfolded proteins in the ER can trigger the Unfolded Protein Response (UPR). If the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.
-
Mitochondrial Dysfunction: Glucocorticoids can impact mitochondrial function, leading to changes in mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[1]
Q2: I am observing inconsistent or no effect of this compound on my cells. What are the possible reasons?
A2: Inconsistent results are a common challenge in cell culture experiments. Several factors could contribute to this issue:
-
Compound Stability and Solubility: this compound solutions can be unstable, especially with repeated freeze-thaw cycles or improper storage. It is recommended to prepare fresh working solutions from a stock solution for each experiment. The pH of the culture medium can also affect the stability of hydrocortisone.
-
Cell Type Specificity: The response to hydrocortisone is highly cell-type specific. Some cell lines may be inherently resistant to glucocorticoid-induced apoptosis, while others are highly sensitive.
-
Culture Conditions: Factors such as cell density, passage number, and serum concentration in the culture medium can influence the cellular response to hydrocortisone.
-
Experimental Design: Ensure that appropriate controls, such as vehicle controls (the solvent used to dissolve the this compound), are included in your experimental setup.
Q3: How can I confirm that the cell death I am observing is apoptosis?
A3: Several methods can be used to confirm that this compound is inducing apoptosis in your cell cultures:
-
Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based assay. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, typically indicating late apoptosis or necrosis.
-
Caspase Activation Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key executioner caspases, such as caspase-3, through colorimetric, fluorometric, or Western blot assays can confirm apoptosis.
-
DNA Fragmentation Analysis: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized as a "DNA ladder" on an agarose (B213101) gel or quantified using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
Troubleshooting Guides
Issue 1: Difficulty Preparing this compound Solutions
| Problem | Possible Cause | Solution |
| Cloudy solution or precipitate after dissolving | Concentration exceeds solubility limit. | Check the solubility of this compound in your chosen solvent. Prepare a higher concentration stock in a solvent like DMSO and then dilute it in your culture medium. |
| Incorrect solvent used. | Use a recommended solvent. For cell culture, sterile water or PBS are often used for the phosphate salt. | |
| Low temperature of the solution. | Gently warm the solution and vortex to aid dissolution. Avoid excessive heat. | |
| pH of the solution is not optimal. | The stability of hydrocortisone can be pH-dependent. Ensure the pH of your final working solution is compatible with your cell culture medium. |
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT)
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Unexpected increase in cell viability at high concentrations | Off-target effects of the compound or solvent. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level. |
| Interference of the compound with the assay reagent. | Run a control with the compound in cell-free medium to check for any direct reaction with the MTT reagent. |
Issue 3: Problems with Apoptosis Assays
| Problem | Possible Cause | Solution |
| Annexin V Staining: High background in control cells | Cells were handled too harshly during harvesting. | Use a gentle cell detachment method and minimize centrifugation speeds. |
| Cells are overgrown or unhealthy. | Use cells in the logarithmic growth phase and ensure optimal culture conditions. | |
| Western Blot for Cleaved Caspase-3: No or weak signal | Insufficient induction of apoptosis. | Optimize the concentration and incubation time of this compound. Include a positive control (e.g., staurosporine (B1682477) treatment) to ensure the assay is working. |
| Protein degradation. | Use protease inhibitors in your lysis buffer and keep samples on ice. | |
| Poor antibody performance. | Use a validated antibody for cleaved caspase-3 and optimize the antibody concentration and incubation conditions. |
Quantitative Data Summary
The following table summarizes representative data on the effect of hydrocortisone on cell viability. Note that the specific effective concentrations and time points can vary significantly between different cell types.
| Cell Line | Hydrocortisone Concentration | Incubation Time | Effect on Cell Viability (% of Control) | Assay |
| Human Lymphocytes | 1 µM | 24 hours | ~60% | MTT Assay |
| 10 µM | 24 hours | ~40% | MTT Assay | |
| 1 µM | 48 hours | ~45% | MTT Assay | |
| 10 µM | 48 hours | ~25% | MTT Assay | |
| Murine Thymocytes | 0.1 µM | 12 hours | ~85% | Trypan Blue Exclusion |
| 1 µM | 12 hours | ~65% | Trypan Blue Exclusion | |
| 0.1 µM | 24 hours | ~70% | Trypan Blue Exclusion | |
| 1 µM | 24 hours | ~50% | Trypan Blue Exclusion |
Data presented is a synthesized representation from multiple studies on glucocorticoid effects and should be used as a general guideline. Actual results will be cell-line and experiment-specific.
Experimental Protocols
Cell Viability Assessment using MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
Detection of Apoptosis by Annexin V-FITC/PI Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time. Include untreated and vehicle-treated cells as controls.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Western Blot for Cleaved Caspase-3
Principle: This technique detects the activated (cleaved) form of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: A typical experimental workflow for studying this compound-induced cell stress.
Caption: Simplified signaling cascade of hydrocortisone-induced intrinsic apoptosis.
Caption: Overview of the hydrocortisone-induced ER stress response leading to apoptosis.
References
Technical Support Center: Refinement of Hydrocortisone Phosphate Dosage for Sensitive Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining hydrocortisone (B1673445) phosphate (B84403) dosage for sensitive cell lines. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to assist in your experimental design and execution.
Troubleshooting Guide
Sensitive cell lines can exhibit varied and sometimes unexpected responses to hydrocortisone phosphate. This guide addresses common issues encountered during dosage refinement.
| Issue | Potential Cause | Recommended Solution |
| Reduced Cell Viability or Proliferation at Expected "Optimal" Concentrations | Cell line-specific sensitivity; some primary cells or stem cells are highly sensitive to glucocorticoids. | Start with a much lower concentration range (e.g., 0.1 µM - 1 µM) and perform a dose-response curve to determine the optimal concentration for your specific cell line. For some sensitive cells, even low concentrations can be inhibitory.[1][2] |
| Unexpected or Premature Differentiation of Stem/Progenitor Cells | Hydrocortisone is a known differentiation-inducing agent for certain lineages (e.g., adipogenesis, lung alveolar epithelial cells).[1][3][4] | Carefully review the literature for the known effects of glucocorticoids on your specific cell type. If differentiation is not the desired outcome, consider using a lower concentration or a shorter exposure time. It may be necessary to find an alternative to hydrocortisone if its differentiation-inducing effect is too strong. |
| Inconsistent or Non-reproducible Results | Instability of this compound in culture medium at 37°C. Variation in cell seeding density. | Prepare fresh this compound solutions for each experiment and add them to the medium immediately before use. Ensure consistent cell seeding density across all experiments, as this can influence the cellular response to the compound. |
| Cells Detach from the Culture Surface | High concentrations of hydrocortisone can be cytotoxic and lead to cell detachment.[5] | Reduce the concentration of this compound. Observe cell morphology closely after treatment. Perform a viability assay (e.g., Trypan Blue exclusion) to assess cell health. |
| No Apparent Effect on Cell Behavior | The cell line may be resistant to hydrocortisone. The concentration range tested may be too low. | Verify the expression of the glucocorticoid receptor (GR) in your cell line. If GR is present, test a wider and higher range of concentrations. Some cell lines may require higher concentrations to elicit a response.[6] |
| Contradictory Effects Compared to Published Data (e.g., Stimulation vs. Inhibition) | The effect of hydrocortisone can be highly context-dependent, varying with cell type, culture conditions (e.g., serum presence), and the specific endpoint being measured.[2][7] | Standardize your experimental conditions as much as possible and compare them to the cited literature. It is crucial to establish the specific dose-response for your cell line under your experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for optimizing this compound dosage in sensitive cell lines?
A1: For sensitive cell lines such as primary cells, mesenchymal stem cells (MSCs), or lymphocytes, it is advisable to start with a low concentration range. A typical starting point would be between 0.1 µM and 10 µM .[1][8] For some highly sensitive cells, even lower concentrations may be necessary. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and desired outcome (e.g., proliferation, differentiation, or immunosuppression).
Q2: How does this compound affect the proliferation and differentiation of sensitive cell lines?
A2: The effects are highly cell-type specific. For example:
-
Mesenchymal Stromal Cells (MSCs): Hydrocortisone can reduce the total cell yield but increase cloning efficiency. It has also been shown to inhibit bone differentiation markers while promoting adipocyte differentiation.[1][9]
-
Lymphocytes: Hydrocortisone generally inhibits the proliferative response of T cells.[10][11]
-
Human Fetal Lung Fibroblasts (e.g., WI-38): Proliferation can be enhanced by hydrocortisone.[2][7]
-
Hematopoietic Stem Cells (HSCs): Hydrocortisone can inhibit the differentiation of HSCs towards certain lineages.[12]
Q3: How should I prepare and store this compound for cell culture experiments?
A3: this compound is water-soluble. For consistency, it is recommended to prepare a concentrated stock solution in a sterile, aqueous buffer (e.g., PBS) or water. Aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles. When preparing your culture medium, add the freshly thawed this compound to the medium immediately before use to ensure its stability.
Q4: What are the key signaling pathways activated by this compound?
A4: this compound acts primarily through the glucocorticoid receptor (GR) . Upon binding, the hydrocortisone-GR complex translocates to the nucleus and acts as a transcription factor to regulate the expression of target genes. Another important pathway that can be activated is the PI3K/Akt/mTOR pathway .
Quantitative Data Summary
The following tables summarize the effects of hydrocortisone on various sensitive cell lines as reported in the literature.
Table 1: Effects of Hydrocortisone on Cell Proliferation and Viability
| Cell Line/Type | Concentration Range | Observed Effect | Reference |
| Human Mesenchymal Stromal Cells | Not specified | Reduced total cell yield by 2-fold, increased cloning efficiency by 2-3 times. | [1][9] |
| Human T Lymphocytes | Not specified | Inhibited proliferative response in autologous mixed lymphocyte reaction. | [10] |
| Human Fetal Lung Fibroblasts (WI-38) | 14 µM | Enhanced proliferative activity. | [2] |
| Human Corneal Endothelial Cells | 10⁻⁴ M and 10⁻³ M | Significantly reduced cell growth and decreased DNA synthesis. | [5] |
| Human Bone Microvascular Endothelial Cells | 0.1 mg/mL | Cell shrinkage and growth inhibition. | [13] |
| Human Adipose-Derived Mesenchymal Stromal/Stem Cells | 5 µM | Increased PBMC proliferation in co-culture. | [14] |
Table 2: Effects of Hydrocortisone on Cell Differentiation
| Cell Line/Type | Concentration | Observed Effect | Reference |
| Human Mesenchymal Stromal Cells | Not specified | Inhibited expression of bone differentiation markers; increased expression of adipocyte differentiation markers. | [1] |
| Mouse Embryonic Stem Cell-Derived Definitive Endoderm | 0.5 µg/ml | Promoted differentiation towards lung alveolar epithelial cells. | [3][4] |
| Human Hematopoietic Stem Cells (CD34++/CD38-) | Not specified | Inhibited differentiation in the presence of murine stromal cells. | [15] |
Key Experimental Protocols
Protocol 1: Dose-Response Assay for Determining Optimal this compound Concentration
This protocol outlines a method to determine the optimal concentration of this compound for a sensitive cell line using a cell viability assay such as MTT or PrestoBlue.
Materials:
-
Sensitive cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile PBS or water for stock solution preparation
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells in a 96-well plate at a predetermined optimal density for your cell line. Allow cells to adhere and stabilize for 24 hours.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in sterile PBS or water.
-
Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). Also, prepare a vehicle control (PBS or water alone).
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing the different concentrations of this compound to the respective wells. Include vehicle control wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT or PrestoBlue reagent and incubate for the recommended time).
-
Read the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve.
-
From the curve, determine the EC50 (effective concentration for 50% response) or IC50 (inhibitory concentration for 50% response) and the optimal concentration that provides the desired effect without significant cytotoxicity.
-
Signaling Pathways and Visualizations
Glucocorticoid Receptor (GR) Signaling Pathway
Hydrocortisone, a glucocorticoid, diffuses across the cell membrane and binds to the cytosolic Glucocorticoid Receptor (GR), which is in a complex with heat shock proteins (HSPs). This binding causes the dissociation of HSPs and the translocation of the hydrocortisone-GR complex into the nucleus. In the nucleus, the complex dimerizes and binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the transcription of target genes. This can result in either gene activation or repression, mediating the various cellular effects of hydrocortisone.[7]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which in turn activates phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates Akt (also known as protein kinase B). Activated Akt can then phosphorylate a variety of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), which plays a central role in regulating protein synthesis and cell growth.
Experimental Workflow for Dose-Response Assay
The following diagram illustrates the logical flow of a typical dose-response experiment to determine the optimal concentration of this compound.
References
- 1. Effect of hydrocortisone on multipotent human mesenchymal stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrocortisone effects on cell proliferation: specificity of response among various cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrocortisone Promotes Differentiation of Mouse Embryonic Stem Cell-Derived Definitive Endoderm toward Lung Alveolar Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrocortisone Promotes Differentiation of Mouse Embryonic Stem Cell-Derived Definitive Endoderm toward Lung Alveolar Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of hydrocortisone on corneal endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of hydrocortisone on in vitro lymphocyte proliferation and interleukin-2 and -4 production in corticosteroid sensitive and resistant subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrocortisone: a specific modulator of in vitro cell proliferation and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Hydrocortisone abrogates proliferation of T cells in autologous mixed lymphocyte reaction by rendering the interleukin-2 Producer T cells unresponsive to interleukin-1 and unable to synthesize the T-cell growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of corticosteroid action on lymphocyte subpopulations. II. Differential effects of in vivo hydrocortisone, prednisone and dexamethasone on in vitro expression of lymphocyte function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucocorticoids inhibit human hematopoietic stem cell differentiation toward a common ILC precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. advances.umw.edu.pl [advances.umw.edu.pl]
- 14. Hydrocortisone Long-term Treatment Effect on Immunomodulatory Properties of Human Adipose-Derived Mesenchymal Stromal/Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydrocortisone differentially affects the ability of murine stromal cells and human marrow-derived adherent cells to promote the differentiation of CD34++/CD38- long-term culture-initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Hydrocortisone Phosphate in Primary Human Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of hydrocortisone (B1673445) phosphate (B84403) with other commonly used corticosteroids, namely dexamethasone (B1670325) and methylprednisolone (B1676475), in primary human cells. The information presented is supported by experimental data from various studies, with a focus on anti-inflammatory effects and mechanisms of action.
Mechanism of Action: A Shared Pathway
Hydrocortisone, a synthetic form of the naturally occurring cortisol, exerts its anti-inflammatory and immunosuppressive effects primarily through its interaction with the glucocorticoid receptor (GR).[1][2] Upon binding, the hydrocortisone-GR complex translocates to the nucleus, where it modulates the transcription of target genes. This genomic action leads to two main outcomes:
-
Transrepression: Inhibition of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This is a key mechanism for suppressing the expression of inflammatory cytokines, chemokines, and adhesion molecules.
-
Transactivation: Upregulation of anti-inflammatory genes, such as annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2 and subsequently the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
Dexamethasone and methylprednisolone share this fundamental mechanism of action through the glucocorticoid receptor. The primary differences in their efficacy lie in their potency, receptor affinity, and pharmacokinetic properties.
Comparative Efficacy in Primary Human Cells
The following tables summarize the available quantitative data on the efficacy of hydrocortisone phosphate and its alternatives in various primary human cell types.
Table 1: Inhibition of Pro-inflammatory Cytokine Production
| Cell Type | Stimulant | Cytokine | This compound | Dexamethasone | Methylprednisolone | Reference(s) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | GM-CSF | Dose-dependent inhibition (5, 50, 250 µg/dL) | - | - | [3] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | TNF-α | Lower glucocorticoid sensitivity in males (higher IC50) | Lower glucocorticoid sensitivity in males (higher IC50) | - | [4] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | IL-6 | Lower glucocorticoid sensitivity in males (higher IC50) | Lower glucocorticoid sensitivity in males (higher IC50) | - | [4] |
| Human Monocytes | Lipopolysaccharide (LPS) | IL-1α, IL-1β | - | Dose-dependent decrease in mRNA levels | - | [1] |
| Human Monocytes | - | IL-12 | - | Significant inhibition | - | [5] |
| Human T-Lymphocytes | Phytohemagglutinin (PHA) | GM-CSF | Dose-dependent inhibition (5, 50, 250 µg/dL) | - | - | [3] |
| Human Fibroblast-like Synoviocytes (FLS) | Interleukin-1β (IL-1β) | IL-6 | Concentration-dependent inhibition | Concentration-dependent inhibition | - | [6] |
| Human Vocal Fold Fibroblasts (co-cultured with macrophages) | M(IFN/LPS) Macrophages | TNF, PTGS2 | - | - | IC50: 0.73–3.22 nM | |
| Human Vocal Fold Fibroblasts (co-cultured with macrophages) | M(TGF) Macrophages | ACTA2, CCN2, COL1A1 | - | - | EC50: 10.19–63.85 nM (upregulation) |
Note: "-" indicates data not available in the searched literature. IC50 represents the half-maximal inhibitory concentration, while EC50 represents the half-maximal effective concentration.
Table 2: Effects on NF-κB Signaling Pathway
| Cell Type | Parameter | This compound | Dexamethasone | Methylprednisolone | Reference(s) |
| Human Monocytes | NF-κB1 Nuclear Translocation | Fails to inhibit in deletion allele carriers of NFKB1 promoter polymorphism | - | - | [7] |
| Human Fibroblast-like Synoviocytes (FLS) | IκBα Pathway | Not involved in IL-6 inhibition | Not involved in IL-6 inhibition | - | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
LPS-Induced Cytokine Release Assay in Primary Human Monocytes
This protocol is a standard method to assess the anti-inflammatory effect of corticosteroids by measuring their ability to inhibit the production of pro-inflammatory cytokines from monocytes stimulated with lipopolysaccharide (LPS).
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound, Dexamethasone, Methylprednisolone stock solutions
-
Human TNF-α, IL-6, and IL-1β ELISA kits
-
96-well cell culture plates
Procedure:
-
Monocyte Isolation: Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS. To enrich for monocytes, plate the PBMCs in a culture flask for 2 hours and then wash away the non-adherent lymphocytes. The adherent cells will be predominantly monocytes.
-
Cell Seeding: Resuspend the isolated monocytes in complete RPMI 1640 medium and seed them in a 96-well plate at a density of 1 x 10^5 cells/well. Allow the cells to adhere for 24 hours.
-
Drug Treatment: Pre-treat the cells with various concentrations of this compound, dexamethasone, or methylprednisolone for 1 hour. Include a vehicle control (e.g., DMSO or PBS).
-
LPS Stimulation: Stimulate the cells with LPS at a final concentration of 100 ng/mL for 24 hours.[2]
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each drug concentration compared to the LPS-stimulated vehicle control. Determine the IC50 values for each corticosteroid.
Immunofluorescence for p65 Nuclear Translocation in Primary Human Umbilical Vein Endothelial Cells (HUVECs)
This protocol allows for the visualization and quantification of the nuclear translocation of the p65 subunit of NF-κB, a key indicator of NF-κB pathway activation.
Materials:
-
Primary Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound, Dexamethasone, Methylprednisolone stock solutions
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-p65
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Glass coverslips
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture HUVECs on glass coverslips in a 24-well plate until they reach 70-80% confluency.
-
Drug Treatment: Pre-treat the cells with the desired concentrations of corticosteroids for 1 hour.
-
TNF-α Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 30 minutes to induce p65 nuclear translocation.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 1 hour.
-
Antibody Staining: Incubate the cells with the primary anti-p65 antibody overnight at 4°C. The next day, wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Quantification: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells per condition.
Mandatory Visualizations
Signaling Pathway of Hydrocortisone Action
Caption: Simplified signaling pathway of hydrocortisone's anti-inflammatory action.
Experimental Workflow for Comparing Corticosteroid Efficacy
Caption: General workflow for comparing the in vitro efficacy of different corticosteroids.
Conclusion
This compound is an effective anti-inflammatory agent in primary human cells, acting through the glucocorticoid receptor to suppress pro-inflammatory signaling pathways, primarily the NF-κB pathway, and reduce the production of key inflammatory cytokines. When compared to other corticosteroids, the choice of agent may depend on the specific application, desired potency, and the primary human cell type being investigated. Dexamethasone generally exhibits higher potency, while data for methylprednisolone in a variety of primary human cells is less abundant in the reviewed literature.
This guide provides a framework for researchers to understand and compare the efficacy of this compound. The provided experimental protocols can be adapted to specific research needs to further validate and expand upon the existing data. It is crucial to perform dose-response studies in the specific primary human cell system of interest to determine the optimal concentration for the desired therapeutic or experimental effect while minimizing potential off-target effects.
References
- 1. Inhibition by glucocorticoids of the formation of interleukin-1 alpha, interleukin-1 beta, and interleukin-6: mediation by decreased mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Hydrocortisone inhibits granulocyte-macrophage colony-stimulating factor production from normal human peripheral blood mononuclear cells and CD3+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monocyte proinflammatory cytokine release is higher and glucocorticoid sensitivity is lower in middle aged men than in women independent of cardiovascular risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corticosteroids inhibit IL-12 production in human monocytes and enhance their capacity to induce IL-4 synthesis in CD4+ lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of interleukin-1beta-induced interleukin-6 gene expression in human fibroblast-like synoviocytes by glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of hydrocortisone on macrophage response to lymphokine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Hydrocortisone Phosphate and Methylprednisolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two widely used corticosteroids, hydrocortisone (B1673445) phosphate (B84403) and methylprednisolone (B1676475). The following sections detail their relative performance in key assays, outline the experimental protocols used for their evaluation, and visualize the underlying cellular mechanisms and workflows.
Introduction
Hydrocortisone, a naturally occurring glucocorticoid, and methylprednisolone, a synthetic derivative, are staples in anti-inflammatory and immunosuppressive therapies.[1][2] Their therapeutic efficacy is rooted in their interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression and cellular signaling pathways.[3][4] This guide focuses on their in vitro characteristics, providing a direct comparison of their potency and mechanisms of action at a cellular level.
Data Presentation: A Quantitative Comparison
The in vitro potency of corticosteroids can be assessed through various assays, primarily focusing on their binding affinity to the glucocorticoid receptor and their ability to suppress inflammatory responses. The following tables summarize key quantitative data from in vitro studies.
| Parameter | Hydrocortisone | Methylprednisolone | Reference Compound | Notes |
| Relative Binding Affinity (RBA) for Glucocorticoid Receptor | 10-20 | 100-200 | Dexamethasone = 100 | Data is often presented relative to dexamethasone. Higher values indicate greater affinity.[5] |
| Anti-inflammatory Potency (Relative) | 1 | 5 | Hydrocortisone = 1 | Methylprednisolone is approximately five times more potent than hydrocortisone in terms of its anti-inflammatory effects.[6] |
| In Vitro Assay | Hydrocortisone (IC50) | Methylprednisolone (IC50) | Cell Type | Notes |
| Inhibition of Cytokine Production (e.g., IL-6, TNF-α) | ~10⁻⁷ M | ~10⁻⁸ M | Peripheral Blood Mononuclear Cells (PBMCs), Macrophages | IC50 values represent the concentration required to inhibit 50% of the cytokine production. Lower values indicate higher potency.[7][8] |
| Inhibition of Lymphocyte Proliferation | Micromolar range | Nanomolar to Micromolar range | T-lymphocytes | Methylprednisolone is generally more effective at suppressing lymphocyte activity.[9][10] |
| Inhibition of Basophil Histamine Release | Higher IC50 | Lower IC50 | Basophils | Demonstrates the relative potency in inhibiting allergic responses. |
Signaling Pathways
Corticosteroids exert their effects primarily through the glucocorticoid receptor signaling pathway, which in turn modulates other pathways, most notably the pro-inflammatory NF-κB pathway.[11][12]
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids passively diffuse across the cell membrane and bind to the cytosolic glucocorticoid receptor (GR), which is complexed with heat shock proteins (HSPs).[13][14] Ligand binding induces a conformational change, causing the dissociation of HSPs and the translocation of the activated GR into the nucleus.[15][16] In the nucleus, the GR dimerizes and binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the transactivation of anti-inflammatory genes.[15] Alternatively, the GR monomer can interact with and inhibit pro-inflammatory transcription factors like NF-κB, a process known as transrepression.[11]
Caption: Glucocorticoid Receptor (GR) signaling pathway.
NF-κB Signaling Pathway and its Inhibition by Glucocorticoids
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[17][18] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB.[19] Inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12][20] Glucocorticoids inhibit this pathway primarily through the process of transrepression, where the activated GR directly interacts with and inhibits the activity of NF-κB.[21]
Caption: Inhibition of the NF-κB signaling pathway by glucocorticoids.
Experimental Protocols
The following are generalized protocols for key in vitro experiments used to compare hydrocortisone phosphate and methylprednisolone.
Glucocorticoid Receptor Binding Assay
Objective: To determine the relative binding affinity of this compound and methylprednisolone for the glucocorticoid receptor.
Methodology:
-
Preparation of Cytosol: A cell line expressing the glucocorticoid receptor (e.g., L929 fibroblasts) is cultured and harvested. The cells are homogenized in a buffer, and the cytosol fraction containing the receptors is isolated by centrifugation.[22]
-
Competitive Binding: The cytosol preparation is incubated with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and varying concentrations of the unlabeled test compounds (this compound or methylprednisolone).[5]
-
Separation of Bound and Free Steroid: After incubation, the unbound steroid is removed, typically by adsorption to dextran-coated charcoal.[22]
-
Quantification: The amount of radiolabeled steroid bound to the receptor is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a standard, such as dexamethasone.
In Vitro Anti-inflammatory Assay: Cytokine Inhibition
Objective: To measure the dose-dependent inhibition of pro-inflammatory cytokine production by this compound and methylprednisolone.
Methodology:
-
Cell Culture: A relevant cell type, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1), is cultured.
-
Stimulation and Treatment: The cells are pre-incubated with varying concentrations of this compound or methylprednisolone for a specified period (e.g., 1-2 hours). Subsequently, an inflammatory stimulus, such as lipopolysaccharide (LPS), is added to induce cytokine production.
-
Incubation: The cells are incubated for a period sufficient for cytokine production (e.g., 6-24 hours).
-
Cytokine Measurement: The concentration of a specific cytokine (e.g., TNF-α, IL-6) in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The IC50 value, the concentration of the corticosteroid that causes 50% inhibition of cytokine production, is calculated.
Caption: A generalized workflow for comparing the in vitro anti-inflammatory effects of corticosteroids.
Conclusion
The in vitro data consistently demonstrate that methylprednisolone is a more potent glucocorticoid than this compound. This is evidenced by its higher binding affinity for the glucocorticoid receptor and its lower IC50 values in assays measuring the inhibition of inflammatory mediators. This heightened potency allows for the use of lower concentrations of methylprednisolone to achieve a similar anti-inflammatory effect in vitro. The choice between these two corticosteroids in a research or clinical setting will depend on the desired potency and the specific application. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and comparison of these and other corticosteroids.
References
- 1. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corticosteroid - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
- 4. reviewofophthalmology.com [reviewofophthalmology.com]
- 5. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Frontiers | Endothelial Response to Glucocorticoids in Inflammatory Diseases [frontiersin.org]
- 9. droracle.ai [droracle.ai]
- 10. The effects of hydrocortisone on in vitro lymphocyte proliferation and interleukin-2 and -4 production in corticosteroid sensitive and resistant subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 15. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 22. System among the corticosteroids: specificity and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Hydrocortisone Phosphate vs. Aldosterone: A Competitive Binding Analysis at the Mineralocorticoid Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding characteristics of hydrocortisone (B1673445) phosphate (B84403) and aldosterone (B195564) to the mineralocorticoid receptor (MR). The information presented is supported by experimental data and detailed protocols to assist researchers in designing and interpreting competitive binding assays.
Introduction
Aldosterone, the primary endogenous mineralocorticoid, plays a crucial role in regulating electrolyte and water balance through its interaction with the mineralocorticoid receptor (MR).[1][2] Hydrocortisone (cortisol), a glucocorticoid, can also bind to the MR with a similarly high affinity.[3][4][5] This cross-reactivity is physiologically managed in certain tissues by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which converts cortisol to cortisone, a form with a lower affinity for the MR.[3][4] However, in tissues lacking sufficient 11β-HSD2 activity, hydrocortisone can act as a potent MR agonist or antagonist.[6] Understanding the competitive binding dynamics between aldosterone and hydrocortisone derivatives, such as hydrocortisone phosphate, is therefore critical for drug development and for elucidating the physiological and pathophysiological roles of these steroids.
Quantitative Comparison of Binding Affinities
| Compound | Receptor | Typical Radioligand | Reported Binding Affinity (K_d / K_i) |
| Aldosterone | Mineralocorticoid Receptor (MR) | [³H]-Aldosterone | ~0.5 nM (K_d)[7][8] |
| Hydrocortisone (Cortisol) | Mineralocorticoid Receptor (MR) | [³H]-Aldosterone or [³H]-Dexamethasone | High affinity, comparable to aldosterone[3][5][6] |
Note: The addition of a phosphate group to hydrocortisone may alter its binding affinity for the mineralocorticoid receptor. Researchers should determine the specific Ki or IC50 value for this compound experimentally.
Experimental Protocol: In Vitro Competitive Radioligand Binding Assay for the Mineralocorticoid Receptor
This protocol describes a representative method for determining the binding affinity of a test compound (e.g., this compound) against aldosterone for the mineralocorticoid receptor using a whole-cell or membrane preparation competitive binding assay.
1. Materials and Reagents:
-
Cells or Tissue: Cells expressing the mineralocorticoid receptor (e.g., HEK293 cells transfected with human MR) or tissue homogenates rich in MR (e.g., kidney).
-
Radioligand: [³H]-Aldosterone (specific activity ~50-100 Ci/mmol).
-
Unlabeled Ligands: Aldosterone (for standard curve and non-specific binding), this compound (test compound).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 10% glycerol).
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
Scintillation Cocktail.
-
96-well filter plates with glass fiber filters.
-
Scintillation counter.
2. Procedure:
-
Membrane/Cell Preparation:
-
If using cells, harvest and homogenize them in ice-cold lysis buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.
-
If using tissue, homogenize in ice-cold buffer and perform differential centrifugation to isolate the membrane fraction.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
Perform the assay in triplicate in a 96-well plate.
-
Total Binding: Add membrane preparation, [³H]-Aldosterone (at a concentration near its K_d, e.g., 0.5-1.0 nM), and assay buffer.
-
Non-specific Binding: Add membrane preparation, [³H]-Aldosterone, and a high concentration of unlabeled aldosterone (e.g., 10 µM).
-
Competitive Binding: Add membrane preparation, [³H]-Aldosterone, and serial dilutions of the test compound (this compound).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation:[1][9][10]
-
K_i = IC50 / (1 + [L]/K_d)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
K_d is the dissociation constant of the radioligand for the receptor.
-
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the competitive binding mechanism, the experimental workflow, and the aldosterone signaling pathway.
Conclusion
Both aldosterone and hydrocortisone are potent ligands for the mineralocorticoid receptor, exhibiting similar high binding affinities. This necessitates careful consideration in both physiological contexts and pharmacological interventions. This compound, as a derivative of hydrocortisone, is expected to compete with aldosterone for MR binding. The provided experimental protocol offers a robust framework for researchers to quantify this competitive interaction and determine the precise binding affinity of this compound and other novel compounds targeting the mineralocorticoid receptor. Such data is invaluable for the development of selective MR modulators with improved therapeutic profiles.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 2. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mineralocorticoid receptors: distribution and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]
- 5. The Multifaceted Mineralocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldosterone and Mineralocorticoid Receptors—Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mineralocorticoid receptor forms higher order oligomers upon DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
Validating the Effect of Hydrocortisone Phosphate on a Glucocorticoid-Responsive Gene Panel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of hydrocortisone (B1673445) phosphate's performance in modulating a specific gene panel against other common glucocorticoids, supported by experimental data and detailed protocols.
Introduction
Hydrocortisone phosphate (B84403), a water-soluble ester of the endogenous glucocorticoid hydrocortisone (cortisol), is widely used for its anti-inflammatory and immunosuppressive effects. These actions are primarily mediated through the regulation of gene expression. Upon entering a cell, hydrocortisone binds to the glucocorticoid receptor (GR), which then translocates to the nucleus and acts as a ligand-dependent transcription factor. The GR can either activate or repress the transcription of target genes by binding to glucocorticoid response elements (GREs) in their promoter regions.[1] This guide focuses on a panel of well-established glucocorticoid-responsive genes—FKBP5, GILZ (TSC22D3), and DSIPI—to validate and compare the effects of hydrocortisone phosphate with other synthetic glucocorticoids like dexamethasone (B1670325) and prednisolone (B192156).
Comparative Analysis of Gene Expression
The following table summarizes the quantitative effects of hydrocortisone, dexamethasone, and prednisolone on the selected gene panel. The data is compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions. Where direct comparative data is unavailable, estimations based on relative anti-inflammatory potency are provided. Dexamethasone is approximately 25-30 times more potent than hydrocortisone, while prednisolone is about 4-5 times more potent.
| Gene | Drug | Concentration/Dose | Cell Type/System | Fold Change in mRNA Expression | Reference/Note |
| FKBP5 | Hydrocortisone | 150 nM | Human PBMCs | ~4-fold increase | [2] |
| Dexamethasone | 100 nM | Human Lymphoblastoid Cells | >5-fold increase | [3] | |
| Prednisone | Oral administration | Healthy Volunteers (Whole Blood) | ~12-fold increase | [4][5] | |
| GILZ | Hydrocortisone | 150 nM | Human PBMCs | ~2.5-fold increase | [2] |
| Dexamethasone | 1 µM | Human A549 cells | Not specified, but up-regulated | [6] | |
| Prednisolone | Oral administration | Healthy Volunteers (CD4+ T cells) | Significant up-regulation | [2][7] | |
| DSIPI | Hydrocortisone | 100 mg infusion | Human Whole Blood | Log2 fold change of 0.274 |
Note: The fold changes can vary significantly based on the cell type, treatment duration, and experimental methodology. The data presented serves as a comparative illustration of the transcriptional response to these glucocorticoids.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
Hydrocortisone Signaling Pathway
Caption: Hydrocortisone signaling pathway.
Experimental Workflow for Gene Expression Validation
Caption: Experimental validation workflow.
Experimental Protocols
The following are generalized protocols for validating the effect of this compound on the selected gene panel. Specific details may need to be optimized based on the cell type and experimental setup.
Cell Culture and Treatment
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs) or A549 (human lung adenocarcinoma) cells are commonly used models.
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 for PBMCs, DMEM for A549) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Plate cells at a suitable density. After allowing cells to adhere or stabilize, treat with desired concentrations of this compound, dexamethasone, or prednisolone. Include a vehicle control (e.g., DMSO or sterile water). Treatment duration can range from 2 to 24 hours.
RNA Isolation and Quality Control
-
RNA Extraction: At the end of the treatment period, harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.
-
DNase Treatment: To remove any contaminating genomic DNA, perform an on-column or in-solution DNase digestion.
-
RNA Quantification and Quality Assessment: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop), assessing the A260/A280 and A260/A230 ratios. Further assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to obtain an RNA Integrity Number (RIN); a RIN of ≥ 7 is generally recommended for downstream applications.
cDNA Synthesis (Reverse Transcription)
-
Reverse Transcription: Convert 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and/or random hexamer primers. Follow the manufacturer's protocol for reaction setup and thermal cycling conditions.
Quantitative Real-Time PCR (RT-qPCR)
-
Primer Design: Use pre-validated or custom-designed primers specific for the target genes (FKBP5, GILZ, DSIPI) and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based master mix.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension steps). Include a melt curve analysis when using SYBR Green to ensure product specificity.
-
Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative gene expression using the comparative Ct (ΔΔCt) method.[7] Normalize the Ct value of the gene of interest to the Ct value of the housekeeping gene (ΔCt).[7] Then, normalize the ΔCt of the treated sample to the ΔCt of the control sample (ΔΔCt).[7] The fold change in gene expression is calculated as 2^-ΔΔCt.[7]
Conclusion
This guide provides a framework for validating and comparing the effects of this compound on a panel of glucocorticoid-responsive genes. The provided data and protocols offer a starting point for researchers to design and interpret their experiments. The visual representations of the signaling pathway and experimental workflow aim to clarify the complex biological processes and the steps involved in generating reliable gene expression data. It is evident that while this compound is an effective modulator of the target gene panel, synthetic glucocorticoids like dexamethasone and prednisolone exhibit greater potency, a factor that should be considered in both research and clinical applications.
References
- 1. Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.hanze.nl [research.hanze.nl]
- 3. The influence of FKBP5 genotype on expression of FKBP5 and other glucocorticoid-regulated genes, dependent on trauma exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FKBP5 mRNA Expression Is a Biomarker for GR Antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Prednisolone-induced changes in gene-expression profiles in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydrocortisone Phosphate's Potential Interference in Cortisol Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of cortisol is critical in numerous research and clinical settings. Immunoassays are a widely used method for cortisol quantification due to their convenience and high throughput. However, the potential for cross-reactivity with structurally similar molecules can lead to inaccurate results, impacting the reliability of experimental data and clinical diagnostics. This guide provides a comparative overview of the cross-reactivity of hydrocortisone (B1673445) and its phosphate (B84403) ester in common cortisol immunoassays, supported by experimental data and detailed protocols.
Understanding the Challenge: Hydrocortisone, Hydrocortisone Phosphate, and Cortisol
Hydrocortisone is the pharmaceutical name for cortisol, the primary glucocorticoid hormone in humans. Consequently, hydrocortisone is expected to exhibit 100% cross-reactivity in any cortisol immunoassay. This compound is a synthetic ester pro-drug of hydrocortisone, designed for parenteral administration. In the body, it is rapidly converted to hydrocortisone by alkaline phosphatases. The central question for researchers is whether the presence of the phosphate group on the hydrocortisone molecule mitigates its cross-reactivity with anti-cortisol antibodies in immunoassays. While specific quantitative data for this compound is not consistently reported in manufacturers' package inserts, understanding the cross-reactivity of the parent compound and other structurally related steroids is crucial for interpreting immunoassay results.
Comparative Analysis of Cross-Reactivity in Cortisol Immunoassays
The following table summarizes the reported cross-reactivity of hydrocortisone (cortisol) and other relevant steroids in several commercially available cortisol immunoassays. It is important to note that specific data for this compound is largely unavailable in the public domain, and researchers should assume a high potential for cross-reactivity and validate their assays accordingly.
| Compound | Roche Elecsys Cortisol II | Abbott Architect Cortisol | Siemens Atellica IM Cortisol | Beckman Coulter Access Cortisol |
| Hydrocortisone (Cortisol) | 100% | 100% | 100% | 100% |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Prednisolone | High cross-reactivity[1][2] | Potential for artificially elevated values[3] | Substantial cross-reactivity[4] | Significant cross-reactivity |
| 11-Deoxycortisol | Significant cross-reactivity[5] | Potential for interference | 12-17% cross-reactivity[4] | Significant cross-reactivity |
| 21-Deoxycortisol | Strong cross-reactivity[1] | Data not available | 12-17% cross-reactivity[4] | Data not available |
| Fludrocortisone | Strong cross-reactivity[1] | Potential for artificially elevated values[3] | Substantial cross-reactivity[4] | Data not available |
| Methylprednisolone | High cross-reactivity[1][2] | Data not available | Substantial cross-reactivity[4] | Data not available |
| Dexamethasone | Minimal cross-reactivity[5] | Data not available | Data not available | Data not available |
Note: "Data not available" indicates that specific quantitative cross-reactivity data for this compound was not found in the reviewed public-domain literature or manufacturer's documentation for the respective assays. "High," "Significant," and "Substantial" are qualitative descriptors from the source documents and may not represent standardized quantitative values across different manufacturers.
The Mechanism of Cross-Reactivity in Competitive Immunoassays
Competitive immunoassays for cortisol typically involve a labeled cortisol antigen competing with the cortisol in a sample for a limited number of binding sites on a specific antibody. The following diagram illustrates this principle and how a cross-reacting substance can interfere with the assay.
In this workflow, both cortisol and the cross-reactant (this compound) from the sample compete with the labeled cortisol for binding to the anti-cortisol antibody. If the cross-reactant has a significant affinity for the antibody, it will also bind, leading to a change in the measured signal that is not proportional to the actual cortisol concentration, resulting in an inaccurate measurement.
Experimental Protocol for Determining Cross-Reactivity
For researchers needing to definitively quantify the cross-reactivity of this compound or other compounds in their specific cortisol immunoassay, a spike and recovery experiment is the standard method. The following is a detailed protocol for such a study.
Objective: To determine the percentage of cross-reactivity of a test compound (e.g., this compound) in a cortisol immunoassay.
Materials:
-
Cortisol immunoassay kit (including standards, controls, and all necessary reagents)
-
Test compound (e.g., this compound) of high purity
-
Calibrated pipettes and other standard laboratory equipment
-
Sample matrix (e.g., cortisol-free serum or the buffer used for the standard curve)
Procedure:
-
Preparation of Cortisol Standard Curve: Prepare a series of cortisol standards according to the immunoassay kit's instructions. This will be used to generate a standard curve from which the concentrations of unknown samples will be determined.
-
Preparation of Test Compound Solutions: Prepare a series of dilutions of the test compound in the same sample matrix as the cortisol standards. The concentration range should be chosen to cover the expected range of interference.
-
Spiking of Samples:
-
Prepare a set of samples containing a known concentration of cortisol (e.g., a mid-range control provided with the kit).
-
Spike these samples with different concentrations of the test compound.
-
Also, prepare a set of blanks (sample matrix only) spiked with the same concentrations of the test compound.
-
-
Immunoassay Procedure: Run the cortisol immunoassay according to the manufacturer's protocol, including the cortisol standard curve, the spiked samples, and the spiked blanks.
-
Data Analysis:
-
Generate the cortisol standard curve by plotting the signal (e.g., absorbance, fluorescence) versus the known cortisol concentrations.
-
For each spiked sample, determine the "apparent cortisol concentration" from the standard curve.
-
Calculate the percentage of cross-reactivity using the following formula:
% Cross-Reactivity = [(Apparent Cortisol Concentration - Endogenous Cortisol Concentration) / Concentration of Spiked Compound] x 100
For the spiked blanks, the endogenous cortisol concentration is zero.
-
The logical workflow for this experimental protocol is illustrated in the following diagram:
Conclusion and Recommendations
The potential for cross-reactivity of this compound in cortisol immunoassays is high due to its rapid conversion to hydrocortisone, which is structurally identical to cortisol. While specific quantitative data for the phosphate ester is lacking in publicly available resources, researchers should exercise caution and assume a high likelihood of interference.
Key recommendations for professionals working with cortisol immunoassays include:
-
Method Validation: Whenever there is a possibility of the presence of this compound or other structurally similar steroids in the samples, it is imperative to perform in-house validation to quantify the extent of cross-reactivity for the specific immunoassay being used.
-
Alternative Methods: For studies requiring high specificity and the ability to distinguish between cortisol and its metabolites or synthetic analogs, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard analytical method and should be considered.
-
Careful Interpretation: When using immunoassays, be aware of the potential for falsely elevated results in samples that may contain cross-reacting substances. Correlate immunoassay results with the clinical or experimental context.
By understanding the principles of immunoassay cross-reactivity and implementing rigorous validation protocols, researchers and drug development professionals can ensure the accuracy and reliability of their cortisol measurements.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medilinkltd.com [medilinkltd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Hydrocortisone Phosphate and Prednisolone Phosphate: Efficacy, Mechanism, and Experimental Protocols
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of hydrocortisone (B1673445) phosphate (B84403) and prednisolone (B192156) phosphate. It delves into their relative potencies, mechanisms of action, and provides supporting experimental data and detailed protocols for key assays.
Hydrocortisone and prednisolone are foundational glucocorticoids in therapeutic and research settings, prized for their potent anti-inflammatory and immunosuppressive properties. While both are widely used, their distinct pharmacological profiles dictate their suitability for different applications. Prednisolone is a synthetic derivative of hydrocortisone, featuring a double bond between carbons 1 and 2 of the steroid nucleus, which significantly enhances its glucocorticoid potency and extends its biological half-life.[1][2] This guide will explore these differences through a detailed comparison of their effects, supported by quantitative data and experimental methodologies.
Comparative Efficacy and Potency
Prednisolone consistently demonstrates greater anti-inflammatory and immunosuppressive potency compared to hydrocortisone. This difference is quantifiable through various in vitro and in vivo assays.
Data on Relative Potency
| Parameter | Hydrocortisone | Prednisolone | Reference |
| Relative Anti-inflammatory Potency | 1 | 4-5 | [3] |
| Relative Glucocorticoid Receptor (GR) Binding Affinity | 1 | 2.26 | [1] |
| Relative Mineralocorticoid Receptor (MR) Binding Affinity | 1 | 1.8 | [1] |
| IC50 for Lymphocyte Proliferation Inhibition (mol/L) | 7 x 10⁻⁸ | Not explicitly found, but more potent than hydrocortisone | [4] |
| ED50 for Thymolytic Effect (mg/kg) | 17.0 | 4.0 | [5] |
Note: The relative potencies can vary depending on the assay and experimental conditions. Some studies suggest that at lower, more physiological doses, the potency ratio of prednisolone to hydrocortisone may be greater than the traditionally cited 4:1, potentially as high as 6:1 to 8:1.[6]
Mechanism of Action: A Comparative Overview
Both hydrocortisone and prednisolone exert their effects primarily through the glucocorticoid receptor (GR), a ligand-activated transcription factor. Upon entering the cell, the steroid binds to the cytoplasmic GR, leading to a conformational change and dissociation from a chaperone protein complex. The activated steroid-GR complex then translocates to the nucleus, where it modulates gene expression through two main mechanisms:
-
Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins such as annexin (B1180172) A1 (lipocortin-1) and mitogen-activated protein kinase phosphatase-1 (MKP-1).[7]
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to the downregulation of a wide array of pro-inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[8]
While the fundamental mechanism is shared, the higher affinity and longer duration of action of prednisolone at the GR can lead to a more sustained and potent modulation of gene expression compared to hydrocortisone.[1]
Signaling Pathway
Experimental Protocols
Competitive Glucocorticoid Receptor Binding Assay
This in vitro assay is fundamental for determining the relative binding affinity of a compound for the GR.[1][9]
Objective: To determine the IC50 (the concentration of a competitor that displaces 50% of the radiolabeled ligand) and subsequently the Ki (inhibitory constant) of hydrocortisone and prednisolone for the GR.
Materials:
-
Receptor Source: Cytosolic extracts from cells expressing GR (e.g., A549 human lung carcinoma cells) or purified recombinant human GR.
-
Radioligand: [³H]dexamethasone.
-
Competitors: Unlabeled hydrocortisone and prednisolone.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing molybdate (B1676688) to stabilize the receptor.
-
Separation Medium: Dextran-coated charcoal.
-
Scintillation cocktail and counter.
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction from the cell source by homogenization and ultracentrifugation.
-
Assay Setup: In a series of tubes, incubate a fixed concentration of the GR-containing cytosol with a fixed concentration of [³H]dexamethasone.
-
Competition: Add increasing concentrations of unlabeled hydrocortisone or prednisolone to the tubes. Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).
-
Incubation: Incubate the mixture at 0-4°C for 18-24 hours to reach equilibrium.
-
Separation: Add dextran-coated charcoal to adsorb unbound radioligand. Centrifuge to pellet the charcoal.
-
Quantification: Measure the radioactivity in the supernatant (containing the bound radioligand) using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibitory effect of corticosteroids on the secretion of tumour necrosis factor (TNF) by monocytes is dependent on the stimulus inducing TNF synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of glucocorticoids on lymphocyte activation in patients with steroid-sensitive and steroid-resistant asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro determination of relative corticosteroid potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of prednisolone versus dual-release hydrocortisone in the treatment of hypoadrenalism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucocorticoids in T cell apoptosis and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Synergistic Effects of Hydrocortisone Phosphate with Other Compounds: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro synergistic effects of hydrocortisone (B1673445) phosphate (B84403) with other compounds, supported by experimental data. The focus is on presenting clear, quantitative data and detailed methodologies to aid in research and development.
Hydrocortisone and Ascorbic Acid: Synergistic Protection of Endothelial Barrier Function
A significant body of in vitro research has demonstrated a synergistic relationship between hydrocortisone (HC) and ascorbic acid (vitamin C), particularly in the context of protecting and repairing endothelial barrier dysfunction, a critical factor in conditions like sepsis.
Experimental Data Summary
The combination of hydrocortisone and ascorbic acid has been shown to dramatically reverse lipopolysaccharide (LPS)-induced hyperpermeability in human lung microvascular endothelial cells (HLMVECs).[1][2] In contrast, when applied individually, ascorbic acid showed no barrier-enhancing properties, and hydrocortisone exhibited only a minor protective effect.[1][2]
The primary measure of endothelial barrier function in these studies is Transendothelial Electrical Resistance (TEER). An increase in TEER indicates enhanced barrier function, while a decrease signifies hyperpermeability.
| Treatment Group | Change in Transendothelial Electrical Resistance (TEER) | Outcome |
| Control (Vehicle) | Baseline | Normal Barrier Function |
| Lipopolysaccharide (LPS) | Profound Decrease | Significant Hyperpermeability |
| Ascorbic Acid (vitC) alone + LPS | No significant change compared to LPS alone | No Barrier Enhancement |
| Hydrocortisone (HC) alone + LPS | Minor protective effect | Minimal Barrier Enhancement |
| HC + vitC Combination + LPS | Dramatic reversal of LPS-induced decrease | Synergistic Barrier Protection and Repair |
Experimental Protocol: Transendothelial Electrical Resistance (TEER) Assay
This protocol outlines the methodology used to assess the effects of hydrocortisone and ascorbic acid on endothelial barrier function.
-
Cell Culture: Human lung microvascular endothelial cells (HLMVECs) are seeded on gold electrodes and grown to confluence.
-
Pre-treatment (Optional): In some experimental arms, cells are pre-treated for a specified duration (e.g., 16 hours) with either a vehicle control, ascorbic acid alone, hydrocortisone alone, or a combination of both.
-
Induction of Hyperpermeability: Lipopolysaccharide (LPS) is added to the cell culture medium to induce endothelial barrier dysfunction, mimicking a key aspect of sepsis.
-
Treatment: Cells are exposed to the different treatment conditions (vehicle, vitC, HC, or HC + vitC combination) either before or after the addition of LPS.
-
TEER Measurement: The transendothelial electrical resistance is measured over time to assess changes in barrier function. A decrease in TEER indicates increased permeability.
-
Data Analysis: The TEER values from the different treatment groups are compared to determine the effects of each compound and their combination on LPS-induced hyperpermeability.
Experimental Workflow
Caption: Experimental workflow for TEER assay.
Signaling Pathway
The synergistic barrier-protective effects of hydrocortisone and ascorbic acid are associated with the reversal of several LPS-induced cellular changes.[1][2] Specifically, the combination treatment has been observed to counteract the LPS-induced downregulation of p53 and phosphorylated cofilin, as well as inhibit LPS-induced RhoA activation and subsequent myosin light chain phosphorylation.[1][2]
Caption: Signaling pathway of HC and vitC synergy.
Hydrocortisone and Amphotericin B: In Vitro Antifungal Interactions
In the context of treating fungal meningitis, the co-administration of hydrocortisone with the antifungal agent amphotericin B has been studied to mitigate the adverse effects of the latter. In vitro studies have investigated the potential for synergy or antagonism between these two compounds against various fungal isolates.
Experimental Data Summary
A study utilizing the checkerboard titration broth microdilution method to determine the fractional inhibitory concentration (FICI) indices found that the combination of amphotericin B and hydrocortisone resulted in synergy or indifference against isolates of Candida, Cryptococcus, and Coccidioides at low, clinically relevant concentrations of hydrocortisone.[3] Antagonism was only observed at higher, non-physiological concentrations of hydrocortisone.[3]
| Fungal Isolate | Hydrocortisone Concentration | Interaction with Amphotericin B |
| Candida spp. | Low (clinically relevant) | Synergy or Indifference |
| Cryptococcus spp. | Low (clinically relevant) | Synergy or Indifference |
| Coccidioides spp. | Low (clinically relevant) | Synergy or Indifference |
| All Isolates | High (not observed in vivo) | Antagonism |
Experimental Protocol: Checkerboard Broth Microdilution Assay
-
Isolate Preparation: Fungal isolates (Candida, Cryptococcus, Coccidioides) are cultured and standardized to a specific concentration.
-
Drug Dilutions: Serial dilutions of amphotericin B and hydrocortisone are prepared.
-
Checkerboard Setup: In a microtiter plate, the dilutions of amphotericin B are added along the ordinate, and the dilutions of hydrocortisone are added along the abscissa. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions for fungal growth.
-
MIC Determination: The minimum inhibitory concentration (MIC) for each drug alone and for each combination is determined by observing the lowest concentration that inhibits visible fungal growth.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interaction Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
Logical Relationship Diagram
Caption: Logical flow of the checkerboard assay.
References
- 1. Hydrocortisone and Ascorbic Acid Synergistically Prevent and Repair Lipopolysaccharide-Induced Pulmonary Endothelial Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrocortisone and Ascorbic Acid Synergistically Prevent and Repair Lipopolysaccharide-Induced Pulmonary Endothelial Barrier Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro interactions between amphotericin B and hydrocortisone: potential implications for intrathecal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a New HPLC Method for Hydrocortisone Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, optimized High-Performance Liquid Chromatography (HPLC) method for the quantification of hydrocortisone (B1673445) phosphate (B84403) against existing HPLC methods for hydrocortisone and its other salt forms. Additionally, this guide briefly evaluates alternative analytical techniques. The information presented is supported by experimental data from published literature and pharmacopoeial standards, offering a valuable resource for method development and validation in a pharmaceutical setting.
Comparative Analysis of HPLC Methods
The following tables summarize the key performance characteristics of the proposed new HPLC method for hydrocortisone phosphate in comparison to established methods for hydrocortisone and its acetate (B1210297) and sodium succinate (B1194679) esters. This allows for a clear evaluation of the new method's potential advantages in terms of efficiency, sensitivity, and robustness.
Table 1: Comparison of Chromatographic Conditions
| Parameter | New Proposed Method (this compound) | Method A (Hydrocortisone)[1] | Method B (Hydrocortisone Acetate & Clotrimazole)[2] | Method C (Hydrocortisone Sodium Succinate)[3] | Japanese Pharmacopoeia (Hydrocortisone Sodium Phosphate)[4] |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | ODS (C18), 5 µm, 4.6 x 150 mm | USP L1 (C18), 250 x 4.6 mm, 5 µm | HiQSil C8, 250 x 4.6 mm, 5µm | Octadecylsilanized silica (B1680970) gel, 7 µm, ~4 x 250 mm |
| Mobile Phase | Isocratic: Acetonitrile (B52724):Phosphate Buffer (pH 3.0) (40:60 v/v) | Isocratic: Methanol:Water:Acetic Acid (60:30:10 v/v/v) | Isocratic: Acetonitrile:Buffer (75:25 v/v) | Isocratic: Phosphate Buffer (pH 4):Acetonitrile (30:70 v/v) | Isocratic: 0.05 mol/L Sodium Dihydrogenphosphate (pH 2.6):Methanol (1:1) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Detection Wavelength | 245 nm | 254 nm | 254 nm | 242 nm | Not Specified |
| Retention Time | ~4-5 min | 2.26 min | 3.0 min | ~3.4 min | Not Specified |
Table 2: Comparison of Method Validation Parameters
| Parameter | New Proposed Method (this compound) (Theoretical) | Method A (Hydrocortisone)[1] | Method B (Hydrocortisone Acetate)[2] | Method C (Hydrocortisone Sodium Succinate)[3] |
| Linearity Range | 1 - 50 µg/mL | 0.02 - 0.4 mg/mL | Not Specified | 5 - 30 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.9989 | 0.9996 | 0.9914 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98 - 101% | 98 - 100% | Not Specified |
| Precision (%RSD) | < 2.0% | Intraday: 0.19-0.55%, Interday: 0.33-0.71% | 0.36% | Not Specified |
| Limit of Detection (LOD) | ~0.3 µg/mL | 0.010662 mg/mL | Not Specified | 0.37 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | 0.0323076 mg/mL | Not Specified | 1.13 µg/mL |
Detailed Experimental Protocol for the New HPLC Method
This section outlines the comprehensive experimental protocol for the proposed new HPLC method for the quantification of this compound.
2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
2.2. Instrumentation
-
HPLC system with a UV detector
-
C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Data acquisition and processing software
2.3. Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to a final concentration of 25 mM. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase: Mix acetonitrile and phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio. Filter and degas the mobile phase before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to concentrations of 1, 5, 10, 25, and 50 µg/mL.
2.4. Chromatographic Conditions
-
Column: C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection: UV at 245 nm
2.5. Sample Preparation
-
Accurately weigh a portion of the sample containing the equivalent of about 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask and add approximately 70 mL of mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter before injection.
2.6. Method Validation Protocol The method should be validated according to ICH guidelines, evaluating the following parameters:
-
Specificity: Analyze a placebo sample to ensure no interference at the retention time of this compound.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability assessment on a different day with a different analyst and/or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate) and assess the impact on the results.
Visualizing the Workflow and Validation Parameters
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical relationships of the validation parameters.
Caption: Experimental workflow for the validation of the new HPLC method.
Caption: Logical relationship of key HPLC method validation parameters.
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for pharmaceutical analysis due to its high specificity, sensitivity, and accuracy, other techniques can be employed for the quantification of this compound.
Table 3: Comparison with Alternative Analytical Methods
| Parameter | HPLC | Thin-Layer Chromatography (TLC/HPTLC) | UV-Vis Spectrophotometry |
| Principle | Differential partitioning between a stationary and mobile phase. | Separation based on differential adsorption on a stationary phase, with quantification by densitometry. | Measurement of light absorbance at a specific wavelength. |
| Specificity | High (can separate from related substances and degradation products). | Moderate to High (can separate from some impurities, but resolution is lower than HPLC). | Low (susceptible to interference from other UV-absorbing compounds). |
| Sensitivity | High (LOD and LOQ in the ng/mL to low µg/mL range). | Moderate (LOD and LOQ typically in the ng/spot to µ g/spot range). | Low (LOD and LOQ in the µg/mL range).[4] |
| Precision (%RSD) | Excellent (<2%).[1] | Good (typically 2-5%). | Good (typically <2% for simple solutions). |
| Accuracy (% Recovery) | Excellent (98-102%).[2] | Good (can be within 95-105%). | Good (can be within 98-102% in the absence of interferences). |
| Throughput | Sequential analysis. | Can analyze multiple samples simultaneously. | Rapid analysis of individual samples. |
| Cost | High initial instrument cost and ongoing operational costs. | Lower instrument cost compared to HPLC. | Low instrument cost. |
| Typical Application | Routine quality control, stability studies, impurity profiling, and formulation development. | Screening, semi-quantitative analysis, and in some cases, quantitative analysis where high resolution is not required. | Simple assays of pure substances or simple formulations. |
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. [PDF] Spectrophotometric Determination of Corticosteroids and Its Application in Pharmaceutical Formulation | Semantic Scholar [semanticscholar.org]
- 3. sid.ir [sid.ir]
- 4. Hydrocortisone UV-Vis Spectrophotometric Study: Stability, Determination of Its Acidity Constants and Quantification | Ramos-Reyes | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
A Comparative Analysis of Hydrocortisone Esters for Cytokine Suppression in Preclinical Research
For researchers, scientists, and drug development professionals, selecting the appropriate corticosteroid ester is a critical decision in the development of anti-inflammatory therapeutics. This guide provides a comparative study of commonly used hydrocortisone (B1673445) esters—hydrocortisone acetate (B1210297), hydrocortisone sodium succinate (B1194679), and hydrocortisone phosphate (B84403)—focusing on their efficacy in suppressing key pro-inflammatory cytokines. The information presented herein is supported by experimental data to facilitate informed decisions in preclinical drug development.
Executive Summary
Hydrocortisone, a widely used corticosteroid, is available in various ester forms that differ in their physicochemical properties, influencing their solubility, bioavailability, and ultimately, their anti-inflammatory potency. The primary mechanism of action for all hydrocortisone esters involves their hydrolysis to the active form, free hydrocortisone, which then modulates the expression of inflammatory genes by binding to the glucocorticoid receptor. This guide synthesizes available data on the comparative ability of hydrocortisone acetate, hydrocortisone sodium succinate, and hydrocortisone phosphate to suppress the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).
Comparative Efficacy in Cytokine Suppression
The anti-inflammatory effects of hydrocortisone esters are intrinsically linked to their rate of hydrolysis to free hydrocortisone, which is the biologically active molecule. The water-soluble esters, sodium succinate and sodium phosphate, are rapidly hydrolyzed, leading to a faster onset of action, while the less soluble acetate ester has a more prolonged effect.
While direct comparative studies providing IC50 values for all three esters on the suppression of major cytokines in a single experimental setting are limited, the available data allows for an informed comparison.
| Hydrocortisone Ester | Key Physicochemical Properties | Potency in Cytokine Suppression (Qualitative) | Onset of Action | Duration of Action |
| Hydrocortisone Acetate | Low water solubility | Potent, with sustained action | Slower | Prolonged |
| Hydrocortisone Sodium Succinate | High water solubility | Potent, with rapid action | Rapid | Shorter |
| This compound | High water solubility | Potent, with rapid action | Rapid | Shorter |
Table 1: Comparative Properties of Hydrocortisone Esters. This table summarizes the key characteristics of hydrocortisone acetate, hydrocortisone sodium succinate, and this compound relevant to their anti-inflammatory activity.
A study on the dose-related inhibition of cytokine release from neutrophils of newborns provides some quantitative insight into the potency of hydrocortisone. The 50% inhibitory concentrations (IC50) for hydrocortisone on the release of Interleukin-8 (IL-8) and Macrophage Inflammatory Protein-1α (MIP-1α) were determined to be 1.8 x 10⁻⁷ M and 4.8 x 10⁻⁷ M, respectively[1]. While this study did not differentiate between the esters, it provides a baseline for the potency of the active hydrocortisone molecule. The efficacy of the different esters would be expected to correlate with their ability to achieve and maintain these concentrations of free hydrocortisone at the site of inflammation.
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
Hydrocortisone esters exert their anti-inflammatory effects by modulating gene expression through the glucocorticoid receptor (GR). The free hydrocortisone molecule, released from its ester prodrug, diffuses across the cell membrane and binds to the GR in the cytoplasm. This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex and translocation into the nucleus.
Once in the nucleus, the hydrocortisone-GR complex can influence gene transcription in two primary ways:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased expression.
-
Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby preventing the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.
The suppression of cytokines like TNF-α, IL-6, and IL-1β is a key outcome of this signaling cascade, leading to the resolution of inflammation.
Figure 1: Glucocorticoid Receptor Signaling Pathway. This diagram illustrates the mechanism of action of hydrocortisone in suppressing cytokine production.
Experimental Protocols
The following is a generalized protocol for an in vitro cytokine release assay using human peripheral blood mononuclear cells (PBMCs) to assess the suppressive effects of hydrocortisone esters.
1. Isolation of Human PBMCs:
-
Obtain whole blood from healthy donors in heparinized tubes.
-
Dilute the blood with an equal volume of phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque density gradient.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the PBMC layer (the "buffy coat") and transfer to a new tube.
-
Wash the cells twice with PBS by centrifugation at 250 x g for 10 minutes.
-
Resuspend the final cell pellet in complete RPMI-1640 medium (containing 10% fetal bovine serum, penicillin, and streptomycin) and perform a cell count.
2. Cell Culture and Treatment:
-
Seed the PBMCs in 96-well plates at a density of 2 x 10⁵ cells per well.
-
Prepare stock solutions of hydrocortisone acetate, hydrocortisone sodium succinate, and this compound in an appropriate solvent (e.g., DMSO for acetate, sterile water or PBS for the water-soluble esters).
-
Prepare serial dilutions of each hydrocortisone ester to achieve the desired final concentrations.
-
Add the different concentrations of the hydrocortisone esters to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubate the cells with the hydrocortisone esters for 1-2 hours at 37°C in a 5% CO₂ incubator.
3. Stimulation of Cytokine Production:
-
Prepare a stock solution of a pro-inflammatory stimulus, such as lipopolysaccharide (LPS) from E. coli (e.g., at 1 µg/mL).
-
Add the stimulus to all wells except for the unstimulated control wells.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
4. Quantification of Cytokines:
-
After incubation, centrifuge the plates at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage of cytokine inhibition for each concentration of the hydrocortisone esters compared to the stimulated control (vehicle-treated and stimulated cells).
-
Determine the IC50 value (the concentration of the ester that causes 50% inhibition of cytokine production) for each ester using a non-linear regression analysis.
Figure 2: Experimental Workflow for In Vitro Cytokine Suppression Assay. This flowchart outlines the key steps in assessing the anti-inflammatory effects of hydrocortisone esters.
Conclusion
The choice of hydrocortisone ester for preclinical research should be guided by the specific experimental objectives. For studies requiring a rapid onset of anti-inflammatory action, the highly water-soluble sodium succinate and sodium phosphate esters are preferable. Conversely, for applications where a sustained, long-term suppression of cytokine production is desired, the less soluble hydrocortisone acetate may be more suitable. While direct comparative quantitative data for cytokine suppression by these esters is an area that warrants further investigation, the principles of their hydrolysis to the active hydrocortisone molecule provide a strong basis for predicting their relative performance. The provided experimental protocol offers a robust framework for conducting such comparative studies to generate the specific data required for individual research needs.
References
Validating the Purity of Hydrocortisone Phosphate for Research Use: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of hydrocortisone (B1673445) phosphate (B84403), a widely used corticosteroid in research, against its common alternatives, dexamethasone (B1670325) phosphate and prednisolone (B192156) phosphate.
This document outlines key experimental protocols, presents comparative data in a structured format, and visualizes complex biological and experimental workflows to aid in the critical assessment of these compounds for research applications.
Comparative Analysis of Corticosteroid Purity
The purity of corticosteroids is paramount in research to ensure that observed biological effects are attributable to the compound of interest and not to impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of hydrocortisone phosphate and its alternatives. A typical purity analysis will identify and quantify related substances, which may include degradation products or byproducts from the synthesis process.
Below is a summary of typical purity data for research-grade this compound, dexamethasone phosphate, and prednisolone phosphate, as determined by a validated HPLC method.
| Parameter | This compound | Dexamethasone Phosphate | Prednisolone Phosphate |
| Purity Assay (%) | ≥ 99.5 | ≥ 99.7 | ≥ 99.6 |
| Total Impurities (%) | ≤ 0.5 | ≤ 0.3 | ≤ 0.4 |
| Largest Single Impurity (%) | ≤ 0.2 | ≤ 0.15 | ≤ 0.18 |
| Common Impurities | Hydrocortisone, Hydrocortisone 21-acetate | Dexamethasone, Dexamethasone 21-acetate | Prednisolone, Prednisolone 21-acetate |
| Retention Time (minutes) | 5.8 | 7.2 | 6.5 |
Experimental Protocols
A robust and validated HPLC method is crucial for the accurate determination of purity. The following is a detailed protocol for the purity analysis of this compound, which can be adapted for dexamethasone phosphate and prednisolone phosphate with minor modifications to the mobile phase composition and gradient.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the purity of this compound and quantify any related substances.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Test sample of this compound
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.05 M potassium phosphate monobasic in water, pH adjusted to 3.0 with orthophosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B
-
25-30 min: 60% B
-
30-32 min: 60% to 20% B
-
32-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 methanol:water) to a final concentration of 0.5 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound test sample in the same diluent to a final concentration of 0.5 mg/mL.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the principal peak should be not more than 2.0%. The tailing factor for the this compound peak should be not more than 2.0.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Calculate the percentage purity of the sample by comparing the peak area of the principal peak in the sample chromatogram to that of the standard chromatogram. Quantify impurities by their peak area relative to the principal peak, using response factors if known.
Mandatory Visualizations
To further elucidate the experimental and biological context of using this compound, the following diagrams are provided.
Conclusion
The validation of this compound purity is a critical step in ensuring the integrity of research findings. The use of a well-defined and validated HPLC method, as detailed in this guide, allows for the accurate quantification of the main compound and any impurities. When selecting a corticosteroid for research, it is essential to consider not only its biological activity but also its purity profile. This guide provides researchers with the necessary tools to make informed decisions and to implement robust quality control measures in their experimental workflows.
Assessing the Off-Target Effects of Hydrocortisone Phosphate In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro off-target effects of hydrocortisone (B1673445) phosphate (B84403) against other commonly used corticosteroids, namely dexamethasone (B1670325) and prednisolone (B192156). Understanding the off-target activity of these drugs is crucial for interpreting experimental results and predicting potential side effects in clinical applications. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to Corticosteroid Off-Target Effects
Corticosteroids, such as hydrocortisone, exert their primary therapeutic effects through binding to the glucocorticoid receptor (GR). However, due to the structural similarities among steroid hormone receptors, these drugs can also interact with other receptors, leading to off-target effects. The most common off-target receptors for glucocorticoids include the mineralocorticoid receptor (MR), progesterone (B1679170) receptor (PR), androgen receptor (AR), and estrogen receptor (ER).[1][2] Unintended activation or inhibition of these receptors can lead to a range of physiological responses unrelated to the intended anti-inflammatory action of the drug.
This guide focuses on the in vitro assessment of these off-target interactions for hydrocortisone phosphate and compares its profile with dexamethasone and prednisolone, two other widely used synthetic glucocorticoids. Prednisolone is considered more potent than hydrocortisone, while dexamethasone is a long-acting and even more potent glucocorticoid receptor agonist.[3][4]
Comparative Off-Target Binding Affinity
The binding affinity of a compound to a receptor is a key determinant of its biological activity. In vitro radioligand binding assays are the gold standard for quantifying this interaction, typically reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.
The following table summarizes the reported in vitro binding affinities of hydrocortisone, dexamethasone, and prednisolone to the glucocorticoid receptor (GR) and key off-target receptors. It is important to note that absolute values can vary between studies due to differences in experimental conditions. Therefore, the relative affinities within a single study provide the most reliable comparison.
| Compound | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) |
| Hydrocortisone | High Affinity | High Affinity | Low to Moderate Affinity | Negligible Affinity | Negligible Affinity |
| Dexamethasone | Very High Affinity | Low Affinity | Moderate Affinity | Negligible Affinity | Negligible Affinity |
| Prednisolone | High Affinity | Moderate Affinity | Moderate Affinity | Negligible Affinity | Negligible Affinity |
This table is a synthesis of data from multiple sources. Direct comparative values from a single study are limited. Prednisolone has a higher affinity for both GR and MR compared to hydrocortisone.[5] Dexamethasone shows high potency for GR but weaker affinity for MR.[6] Cross-reactivity of corticosteroids with the progesterone receptor has been documented.[7]
Comparative Off-Target Functional Activity
Beyond binding, it is crucial to assess the functional consequences of off-target interactions. Reporter gene assays are widely used to quantify the ability of a compound to activate or inhibit a specific signaling pathway. In these assays, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a hormone-responsive element. An increase in reporter gene expression indicates receptor activation (agonism), while a decrease in agonist-induced expression suggests inhibition (antagonism).
The following table summarizes the functional activities of hydrocortisone, dexamethasone, and prednisolone at off-target receptors as determined by in vitro reporter assays.
| Compound | Mineralocorticoid Receptor (MR) Activity | Progesterone Receptor (PR) Activity | Androgen Receptor (AR) Activity | Estrogen Receptor (ER) Activity |
| Hydrocortisone | Agonist | Weak Agonist/Antagonist | No Significant Activity | No Significant Activity |
| Dexamethasone | Weak Agonist/Antagonist | Agonist/Antagonist | No Significant Activity | No Significant Activity |
| Prednisolone | Agonist | Agonist/Antagonist | No Significant Activity | No Significant Activity |
This table is a qualitative summary based on available literature. The agonist versus antagonist activity can be cell-type and promoter-context dependent. Dexamethasone has been shown to have progesterone-like effects through the progesterone receptor.[7] Prednisolone also exhibits significant mineralocorticoid activity.[8]
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds to a target receptor.
Objective: To quantify the affinity of this compound, dexamethasone, and prednisolone for off-target receptors (MR, PR, AR, ER).
Materials:
-
Cell lysates or purified receptors for MR, PR, AR, and ER.
-
Radiolabeled ligands specific for each receptor (e.g., [³H]-aldosterone for MR, [³H]-progesterone for PR).
-
Unlabeled test compounds (this compound, dexamethasone, prednisolone).
-
Assay buffer (e.g., Tris-HCl with appropriate additives).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In a microplate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Dual-Luciferase Reporter Assay
This protocol describes a dual-luciferase reporter assay to measure the functional activity of test compounds on a specific steroid hormone receptor signaling pathway.
Objective: To determine the agonist or antagonist activity of this compound, dexamethasone, and prednisolone on off-target receptor signaling pathways (MR, PR, AR, ER).
Materials:
-
Mammalian cell line suitable for transfection (e.g., HEK293T, HeLa).
-
Expression plasmid for the target receptor (MR, PR, AR, or ER).
-
Reporter plasmid containing a hormone response element upstream of the firefly luciferase gene.
-
Control plasmid containing the Renilla luciferase gene under a constitutive promoter.
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium and supplements.
-
Test compounds (this compound, dexamethasone, prednisolone).
-
Dual-luciferase assay reagents.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the receptor expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Compound Treatment: Replace the medium with fresh medium containing the test compounds at various concentrations. For antagonist testing, co-treat with a known agonist.
-
Cell Lysis: After a suitable incubation period (e.g., 18-24 hours), lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Assay:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence.
-
Add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase. Measure the Renilla luminescence.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Visualizations
Signaling Pathway Diagram
Caption: Corticosteroid signaling pathway showing on-target and off-target activation.
Experimental Workflow Diagram
Caption: Workflow for in vitro off-target effects assessment.
Conclusion
This guide provides a framework for assessing the in vitro off-target effects of this compound in comparison to dexamethasone and prednisolone. The provided data and protocols enable researchers to make informed decisions when selecting a corticosteroid for their studies and to better understand the potential confounding factors arising from off-target activities. While hydrocortisone is a cornerstone of glucocorticoid therapy, its significant mineralocorticoid activity is a key off-target effect to consider. Dexamethasone and prednisolone, while more potent at the glucocorticoid receptor, also exhibit distinct off-target profiles, particularly at the progesterone receptor. A thorough in vitro characterization of off-target effects is essential for the development of more selective and safer corticosteroid-based therapies.
References
- 1. oatext.com [oatext.com]
- 2. Corticosteroid - Wikipedia [en.wikipedia.org]
- 3. Prednisolone Vs Hydrocortisone: Understanding The Differences And Clinical Implications – Caring Family [caringfamilyh.com]
- 4. Comparative efficacy of glucocorticoid receptor agonists on Th2 cell function and attenuation by progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ec.bioscientifica.com [ec.bioscientifica.com]
- 6. droracle.ai [droracle.ai]
- 7. academic.oup.com [academic.oup.com]
- 8. drugs.com [drugs.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Hydrocortisone Phosphate
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the safe and compliant disposal of hydrocortisone (B1673445) phosphate (B84403), a corticosteroid widely used in research and pharmaceutical development. Adherence to these procedures is essential to mitigate risks to human health and prevent environmental contamination.
Hydrocortisone phosphate is classified as a hazardous substance that may pose risks to fertility and the unborn child and can have long-term adverse effects on the aquatic environment.[1][2][3][4][5] Therefore, its disposal is governed by strict local, state, and federal regulations.[1][2][6]
Immediate Safety and Disposal Procedures
The following table summarizes the crucial steps for the proper disposal of this compound in a laboratory setting.
| Aspect | Procedure |
| Waste Classification | Classify this compound waste as hazardous pharmaceutical waste. |
| Containerization | Use designated, clearly labeled, leak-proof, and puncture-resistant hazardous waste containers.[7] For RCRA hazardous waste, black containers are commonly used. |
| Segregation | Do not mix this compound waste with non-hazardous or other types of chemical waste. Proper segregation is key to compliant disposal. |
| Spill Management | In case of a spill, use dry clean-up methods to avoid generating dust.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator.[1] Collect the spilled material and place it in a suitable container for disposal.[1] |
| Disposal Method | Engage a licensed hazardous material disposal company for the final disposal of this compound waste.[6] Incineration in a facility equipped with an afterburner and scrubber is a recommended disposal method.[6] |
| Forbidden Practices | DO NOT dispose of this compound down the drain.[8][9] This practice is strongly discouraged to prevent water contamination. DO NOT dispose of it in regular trash. |
| Unused Product | Unused, expired, or unwanted pure this compound should be disposed of as hazardous pharmaceutical waste. If part of an unused emergency injection kit, it should be returned to a pharmacist.[10] |
| Documentation | Maintain accurate records of all disposed hazardous waste, in line with your institution's policies and regulatory requirements. |
Experimental Protocol: Waste Characterization
While a detailed experimental protocol for waste characterization is typically performed by a certified environmental services provider, laboratories should be familiar with the principles. The primary method for classifying this compound as hazardous is through its listing under the Resource Conservation and Recovery Act (RCRA) or through its characteristic hazards (e.g., toxicity). Safety Data Sheets (SDS) are the primary source for this information.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This guide provides a foundational framework for the safe handling and disposal of this compound. It is imperative for all laboratory personnel to be trained on these procedures and to consult their institution's specific safety and environmental health guidelines. By adhering to these protocols, you contribute to a safer research environment and the protection of our ecosystem.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. echemi.com [echemi.com]
- 3. biosynth.com [biosynth.com]
- 4. medline.com [medline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. luriechildrens.org [luriechildrens.org]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. sandiegocounty.gov [sandiegocounty.gov]
- 10. gosh.nhs.uk [gosh.nhs.uk]
Safeguarding Your Research: A Guide to Handling Hydrocortisone Phosphate
For researchers and scientists in the dynamic field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, direct guidance on the safe handling of Hydrocortisone Phosphate, including personal protective equipment (PPE), operational protocols, and disposal plans to foster a secure and efficient research setting.
Personal Protective Equipment (PPE) Specifications
When handling this compound, specific personal protective equipment is required to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on safety data sheets.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or low-protein, powder-free latex gloves are recommended. Double gloving should be considered. PVC gloves are also an option.[1][2] | Prevents direct skin contact. Nitrile gloves are preferred for individuals with latex allergies.[1][2] |
| Eye & Face Protection | Chemical safety goggles are required.[1][3] For larger scale operations or where splashing is possible, a full-face shield may be required for supplementary protection.[1][2] | Protects eyes from dust particles and splashes. Contact lenses may absorb and concentrate irritants and should be used with caution.[1][2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved particulate respirator should be used, especially when dealing with dust.[1][3][4] | Prevents inhalation of the powdered substance, which can cause respiratory tract irritation.[1][4] |
| Protective Clothing | A laboratory coat is standard. For larger quantities (up to 1 kg), a disposable coverall of low permeability is recommended.[2] Protective shoe covers and a head covering are also advised.[1][2] | Minimizes skin exposure and contamination of personal clothing. |
Operational and Disposal Protocols
Adherence to standardized procedures is critical for the safe handling and disposal of this compound and associated waste.
Handling Procedures:
-
Preparation: Work in a well-ventilated area, preferably within a laboratory fume hood or another form of local exhaust ventilation.[5] Ensure that an eye wash unit and emergency shower are readily accessible.[1]
-
Donning PPE: Before handling the substance, put on all required PPE as specified in the table above. Gloves must be inspected for integrity before use and should only be worn on clean hands.[1][5]
-
Handling the Substance: Avoid breathing dust and prevent contact with skin and eyes.[1] Use dry, clean-up procedures and avoid generating dust.[1] If there is a risk of generating dust, dampen the solid material with water before sweeping.[1]
-
After Handling: After use, wash hands thoroughly.[1][5] Contaminated gloves should be replaced immediately.[1]
Emergency Spill Procedures:
-
Minor Spills:
-
Immediately clean up spills, avoiding dust generation.[1]
-
Wear full protective clothing, including gloves, safety glasses, and a dust respirator during cleanup.[1]
-
Use a vacuum cleaner fitted with a HEPA-type exhaust microfilter or sweep up the material.[1]
-
Place the collected waste into a suitable, labeled container for disposal.[1]
-
-
Major Spills:
First-Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Flush the skin and hair with running water and soap, if available.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[3]
-
Inhalation: If fumes or dust are inhaled, remove the individual from the contaminated area and have them rest.[1]
-
Ingestion: Accidental ingestion may be harmful.[1] Rinse the mouth with water and seek immediate medical attention.[5]
Disposal Plan:
-
Chemical Disposal: Whenever possible, the material should be recycled. If recycling is not an option, consult with a licensed waste management authority for proper disposal.[1] Do not allow the substance to enter drains or water courses.[3]
-
Contaminated PPE Disposal: Dispose of contaminated gloves and other disposable PPE in a suitable, labeled container for hazardous waste.
-
Container Disposal: Empty containers may contain residual dust. Do not cut, drill, grind, or weld such containers as the dust may form an explosive mixture with air.[1]
Workflow for Handling this compound
The following diagram illustrates the procedural flow for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
